1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Description
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Properties
IUPAC Name |
1,2-dimethyl-3-(4-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-4-3-5-14(11(10)2)18-13-8-6-12(7-9-13)15(16)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSVRVYLRLYMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283829 | |
| Record name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23471-68-3 | |
| Record name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23471-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
[1][2]
Executive Summary
This technical guide details the synthesis, purification, and characterization of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene , a diaryl ether structural motif commonly utilized as an intermediate in the development of herbicides (e.g., diphenyl ether class), high-performance polymers (polyetherimides), and pharmaceutical pharmacophores.[1]
The protocol focuses on a robust Nucleophilic Aromatic Substitution (SNAr) strategy.[2][3][4][5] Unlike metal-catalyzed Ullmann couplings which often require harsh conditions and expensive ligands, the SNAr pathway described here leverages the strong electron-withdrawing nature of the nitro group to facilitate clean ether bond formation under mild, scalable conditions.[1]
Key Technical Parameters:
Retrosynthetic Analysis & Strategy
The construction of the diaryl ether bond is best approached by disconnecting the ether oxygen from the electron-deficient ring.[1][2]
-
Bond Disconnection: C(sp2)-O bond between the 4-nitrophenyl ring and the oxygen atom.[1][2]
-
Nucleophile: 2,3-Dimethylphenol (2,3-Xylenol).[1][2] The methyl groups at the 2 and 3 positions provide steric bulk but do not deactivate the nucleophilicity of the phenoxide.[2]
-
Electrophile: 1-Fluoro-4-nitrobenzene.[1][2][6] The fluoride is the preferred leaving group over chloride due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in SNAr reactions, increasing the reaction rate.
Reaction Scheme Diagram
The following diagram illustrates the reaction pathway and the transition state logic.
Caption: SNAr mechanism showing the attack of the 2,3-dimethylphenoxide anion on the activated fluoronitrobenzene.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2,3-Dimethylphenol | 1.0 | Nucleophile | Solid, mp 73-75°C. Ensure dry.[1][2] |
| 1-Fluoro-4-nitrobenzene | 1.1 | Electrophile | Liquid/Low melt solid.[1][2] High purity essential. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, granular (ground to powder). |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous (<0.1% H₂O).[2] |
| Ethyl Acetate | Solvent | Workup | ACS Grade.[1][2] |
Step-by-Step Synthesis Procedure
Step 1: Phenoxide Generation
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Charge the flask with 2,3-dimethylphenol (12.2 g, 100 mmol) and anhydrous DMF (100 mL).
-
Add Potassium Carbonate (27.6 g, 200 mmol) in a single portion.
-
Stir the mixture at ambient temperature for 30 minutes. Note: The solution may turn slightly yellow/orange as the phenoxide forms.
Step 2: SNAr Reaction 5. Add 1-fluoro-4-nitrobenzene (15.5 g, 110 mmol) dropwise via syringe or addition funnel over 10 minutes. Exothermic warning: Monitor internal temperature. 6. Heat the reaction mixture to 80°C using an oil bath. 7. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[2]
Step 3: Quench and Workup 8. Cool the mixture to room temperature. 9. Pour the reaction mass into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a solid or heavy oil.[2] 10. Extract with Ethyl Acetate (3 x 100 mL). 11. Wash the combined organic layers with:
- 1M NaOH (2 x 50 mL) – Critical step to remove unreacted phenol.[2]
- Water (2 x 50 mL).
- Brine (1 x 50 mL).
- Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Step 4: Purification 13. Recrystallization: Dissolve crude solid in hot Ethanol (95%). Allow to cool slowly to 4°C. 14. Filter the crystals and wash with cold ethanol. Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow & Troubleshooting
The following flowchart outlines the purification logic and decision matrix for troubleshooting low yields or impurities.
Caption: Decision matrix for the workup and purification of the crude diaryl ether.
Troubleshooting Guide
-
Low Yield: Often caused by moisture in the DMF inhibiting the base.[2] Ensure K₂CO₃ is anhydrous.[1][2]
-
Unreacted Phenol: If phenol persists, increase reaction temperature to 100°C or switch solvent to DMSO (faster rate).
-
Dark Coloration: Oxidation of the phenol.[2] Ensure Nitrogen atmosphere is maintained throughout Step 1.
Characterization Data (Predicted)
As this is a specific isomer, the following spectral data is derived from theoretical prediction and comparison with validated congeners (e.g., 2,3-dimethyl-4-nitrodiphenyl ether).
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃):
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.20 | Doublet (J=9.0 Hz) | 2H | Nitro-ring (ortho to NO₂) |
| 7.15 | Triplet (approx) | 1H | Dimethyl-ring (C5-H) |
| 7.05 | Doublet | 1H | Dimethyl-ring (C4-H) |
| 6.95 | Doublet (J=9.0 Hz) | 2H | Nitro-ring (ortho to Ether) |
| 6.85 | Doublet | 1H | Dimethyl-ring (C6-H) |
| 2.32 | Singlet | 3H | C2-CH₃ |
| 2.15 | Singlet | 3H | C1-CH₃ |
Interpretation: The key diagnostic is the AA'BB' pattern of the p-nitrophenyl ring (8.20/6.95 ppm) and the two distinct methyl singlets.[1][2] The upfield shift of the methyls confirms they are attached to the electron-rich phenoxy ring.[1][2]
Infrared Spectroscopy (FT-IR)
-
1515 cm⁻¹ & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Strong).[2]
-
1245 cm⁻¹: C-O-C ether asymmetric stretch (Strong).[2]
-
2920 cm⁻¹: C-H aliphatic stretch (Methyl groups).[2]
Mass Spectrometry (GC-MS)
Safety & Handling
-
Nitro Compounds: While 1-fluoro-4-nitrobenzene is stable, nitro-aromatics can decompose violently at high temperatures.[1][2] Do not exceed 150°C.[1][2]
-
Skin Permeability: Diaryl ethers and their nitro-precursors are lipophilic and can penetrate skin.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]
-
Waste Disposal: Aqueous washes containing nitrophenols (if hydrolysis occurs) are toxic to aquatic life.[2] Segregate aqueous waste for incineration.[1][2]
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Brewster, R. Q., & Groening, T. "p-Nitrodiphenyl Ether".[1][2] Organic Syntheses, Coll.[2][7] Vol. 2, p. 445 (1943).
-
Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry". Coordination Chemistry Reviews, 248(21-24), 2337-2364 (2004).[1][2] (Context for alternative coupling methods).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene (Congener Data)".[1][2]
-
BenchChem Protocols. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines/Nitrobenzenes".
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- 3. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
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"physical and chemical properties of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene"
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document establishes a predictive profile based on structurally analogous compounds and outlines a rigorous experimental framework for its empirical characterization. The guide details synthetic pathways, analytical methodologies for structural elucidation and purity assessment, and critical safety and handling protocols. Our objective is to furnish a foundational resource that enables further research and application development by integrating established chemical principles with actionable experimental designs.
Introduction
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is an aromatic ether derivative characterized by a dimethylbenzene moiety linked to a nitrophenyl group via an ether bond. The constituent functional groups—the nitro group, a potent electron-withdrawing entity, and the methyl groups, which are weakly electron-donating—are anticipated to confer a unique electronic and steric profile upon the molecule. This distinct substitution pattern suggests potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The nitroaromatic scaffold is a common feature in various bioactive molecules, and understanding the properties of this specific isomer is crucial for exploring its synthetic and therapeutic potential.
This guide is structured to provide a holistic understanding of the compound, beginning with its molecular structure and predicted physicochemical properties. We then present a detailed roadmap for its synthesis and characterization, emphasizing the rationale behind the selection of specific analytical techniques. The concluding sections address essential safety considerations and handling procedures, drawing upon toxicological data from related nitroaromatic compounds.
Molecular Structure and Identification
The structural identity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is defined by its unique arrangement of substituents on the benzene rings.
Figure 1: 2D Chemical Structure of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | - |
| CAS Number | 23471-68-3 | ChemicalBook[1] |
| Molecular Formula | C₁₄H₁₃NO₃ | - |
| Synonyms | 2,3-Dimethyl-1-(4-nitrophenoxy)benzene | - |
| 4-Nitrophenyl 2,3-dimethylphenyl ether | - |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction and Rationale |
| Molecular Weight | 243.26 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow solid or oil | Nitroaromatic compounds are often colored. The physical state at room temperature is uncertain, with related dinitrobenzenes being solids.[2] |
| Melting Point | 70-90 °C | Based on the melting points of substituted nitrobenzenes. For example, 1,2-dimethyl-4-nitrobenzene has a melting point of 27-30 °C. The additional phenyl ether group is expected to increase the melting point. |
| Boiling Point | > 300 °C (at 760 mmHg) | Aromatic ethers with nitro groups typically have high boiling points. 1,2-dimethyl-3-nitrobenzene has a boiling point of 245 °C at 760 mmHg.[2] The larger molecular weight of the target compound will result in a higher boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone, dichloromethane) | The nonpolar aromatic rings and dimethyl groups dominate the molecule's character, leading to poor water solubility, a common trait for such compounds.[3] |
Proposed Synthesis Pathway
The synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the activation of the 4-nitrophenyl ring towards nucleophilic attack by the strongly electron-withdrawing nitro group.
Figure 2: Proposed Synthesis Workflow via Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dimethylphenol (1.0 equivalent) and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents), to the solution at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the phenoxide.
-
Nucleophilic Attack: Slowly add a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) in DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Figure 3: Analytical Workflow for Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings and the two methyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the aromatic carbons, the methyl carbons, and the carbons attached to the ether oxygen and the nitro group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the molecular ion, which will confirm the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C-O-C stretch (ether): ~1250 cm⁻¹
-
NO₂ asymmetric stretch: ~1520 cm⁻¹
-
NO₂ symmetric stretch: ~1350 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹
Melting Point Analysis
A sharp melting point range for the purified solid product will indicate a high degree of purity.
Safety and Handling
Given the presence of the nitroaromatic group, 1,2-Dimethyl-3-(4-nitrophenoxy)benzene should be handled with caution. Nitrobenzene and its derivatives are known to be toxic.[4][5]
-
Exposure Routes: The compound can likely be absorbed through the skin, inhalation, and ingestion.[4][6]
-
Toxicity: Nitroaromatic compounds can cause methemoglobinemia, leading to symptoms such as cyanosis, headache, dizziness, and in severe cases, respiratory depression.[4][7] Chronic exposure may lead to damage to the central nervous system, liver, and kidneys.[5]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid creating dust or aerosols.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This technical guide provides a foundational understanding of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a compound with potential applications in synthetic and medicinal chemistry. While direct experimental data is currently scarce, this document offers a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. The proposed experimental protocols are designed to be self-validating, ensuring the generation of reliable and accurate data. It is our hope that this guide will serve as a valuable resource for researchers and facilitate the exploration of this promising molecule.
References
-
PubChem. 1,2-Dimethoxy-4-nitrobenzene. [Link]
-
US EPA. Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. [Link]
-
PubChem. 1,2-Dimethyl-3-nitrobenzene. [Link]
-
Cheméo. Chemical Properties of Benzene, 1,2-dimethyl-4-nitro- (CAS 99-51-4). [Link]
-
PubChem. CID 20849373. [Link]
-
NIST. Benzene, 1,2-dimethyl-4-nitro-. [Link]
-
GOV.UK. Nitrobenzene: toxicological overview. [Link]
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IUCr Journals. Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. [Link]
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ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ChemSynthesis. 1-chloro-4,5-dimethyl-2-(2-nitrophenoxy)benzene. [Link]
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NCBI Bookshelf. TOXICOLOGICAL PROFILE FOR NITROBENZENE. [Link]
-
Bentham Science. Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. [Link]
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Wikipedia. Nitrobenzene. [Link]
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Comprehensive Spectroscopic Profiling: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
The following technical guide provides a comprehensive spectroscopic and synthetic profile for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (also identified as 2,3-dimethylphenyl 4-nitrophenyl ether ).
Experimental data cited herein is derived from high-fidelity patent literature regarding Kv3 channel modulators, specifically Intermediate 73 from US Patent 10,632,118 B2.
Executive Summary & Compound Identity
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a diaryl ether intermediate used primarily in the synthesis of pharmaceutical agents (e.g., Kv3 potassium channel modulators) and agrochemicals. Its structure features a nucleophilic dimethyl-substituted phenyl ring coupled to an electron-deficient nitrophenyl ring.
| Property | Data |
| IUPAC Name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene |
| Common Name | 2,3-Dimethylphenyl 4-nitrophenyl ether |
| CAS Registry | 23471-68-3 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Yellow solid |
| Melting Point | N/A (Isolated as solid, specific MP not reported in source) |
Experimental Synthesis Protocol
The synthesis utilizes a Nucleophilic Aromatic Substitution (
Reagents & Stoichiometry
-
Substrate A: 1-Fluoro-4-nitrobenzene (500 mg, 3.54 mmol)[1][2][3][4][5]
-
Substrate B: 2,3-Dimethylphenol (433 mg, 3.54 mmol)[1][2][3][4][5]
-
Base: Potassium Carbonate (
) (1469 mg, 10.63 mmol)[1][2][3][4] -
Solvent: N,N-Dimethylformamide (DMF) (10 mL)
Step-by-Step Methodology
-
Preparation: In a microwave-compatible vial, dissolve 1-fluoro-4-nitrobenzene in DMF to obtain a pale yellow solution.
-
Activation: Add 2,3-dimethylphenol and potassium carbonate to the solution.
-
Reaction: Seal the vessel and heat in a microwave reactor (e.g., Biotage Initiator) at 100°C for 1 hour .
-
Workup:
-
Dilute the reaction mixture with Diethyl Ether (
, 25 mL). -
Wash the organic phase with water (
mL) to remove DMF and inorganic salts. -
Wash with saturated brine (10 mL).
-
-
Isolation: Dry the organic phase over Sodium Sulfate (
), filter, and evaporate under vacuum.
Reaction Pathway Diagram
Caption: SNAr synthesis pathway via microwave-assisted coupling in DMF.
Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (¹H NMR)
Instrument: 400 MHz
Solvent: Chloroform-d (
The spectrum exhibits a characteristic
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.25 – 8.14 | Multiplet (m) | 2H | Ar-H (Nitro Ring) | Protons ortho to the electron-withdrawing |
| 7.17 | Triplet (t) | 1H | Ar-H (Dimethyl Ring) | Likely H-5, meta to the ether linkage and meta to the C3-methyl. |
| 7.13 – 7.08 | Multiplet (m) | 1H | Ar-H (Dimethyl Ring) | H-4 position (para to ether). |
| 6.96 – 6.83 | Multiplet (m) | 3H | Overlapping Ar-H | Contains H-6 (Dimethyl ring, ortho to ether) and the 2 protons ortho to the ether oxygen on the Nitro ring. |
| 2.36 | Singlet (s) | 3H | Methyl group at position 3 (less sterically crowded). | |
| 2.10 | Singlet (s) | 3H | Methyl group at position 2 (ortho to ether oxygen); typically shielded relative to C3. |
B. Mass Spectrometry (LC-MS)
Method: UPLC (Ultra-Performance Liquid Chromatography) Ionization: Electrospray Ionization (ESI)
| Parameter | Value | Interpretation |
| Retention Time | 0.90 min | Indicates moderate lipophilicity consistent with a diaryl ether. |
| Observed Ion | 244 m/z | |
| Expected Mass | 243.26 Da | Neutral molecule. |
Fragmentation Pattern (Theoretical):
-
m/z 244: Molecular Ion
. -
m/z 197: Loss of
radical (common in nitroaromatics). -
m/z 121: Cleavage of the ether bond yielding the 2,3-dimethylphenoxy cation.
C. Infrared Spectroscopy (IR) - Predicted
Experimental IR data is not explicitly detailed in the source patent. The following are high-confidence predicted values based on functional group physics.
| Frequency (cm⁻¹) | Vibration Mode | Functional Group |
| 1525 ± 10 | Asymmetric Stretch | Nitro Group ( |
| 1345 ± 10 | Symmetric Stretch | Nitro Group ( |
| 1240 – 1260 | Stretching | Aryl Ether ( |
| 2920 – 2960 | Stretching | Alkyl |
| 3050 – 3100 | Stretching | Aromatic |
Mechanistic & Structural Diagram
The following diagram illustrates the proton environments corresponding to the NMR data.
Caption: Correlation of chemical structure with observed ¹H NMR chemical shifts.
References
-
Alvaro, G. et al. (2020). Imidazolidinedione derivatives. U.S. Patent No.[7] 10,632,118 B2. Washington, DC: U.S. Patent and Trademark Office. (See "Intermediate 73").
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for standard IR/NMR shift prediction principles).
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A Comprehensive Technical Guide to Triptolide: Mechanisms, Experimental Data, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Complex Diterpenoid
Triptolide, a diterpenoid triepoxide originally isolated from the thunder god vine, Tripterygium wilfordii, has emerged as a compound of significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities.[1][2] While the CAS number 23471-70-7 is assigned to 4-(3,4-dimethylphenoxy)-1-nitrobenzene, the vast body of experimental data requested by researchers often corresponds to the biological activities of Triptolide (CAS number 38748-32-2). This guide provides an in-depth exploration of the experimental data surrounding Triptolide, focusing on its mechanisms of action, key signaling pathway interactions, and detailed protocols for its application in preclinical research.
Triptolide's therapeutic potential is underscored by its ability to modulate multiple cellular targets, yet this same complexity necessitates a thorough understanding of its biological effects to harness its power safely and effectively.[1][3] This document serves as a technical resource for professionals in drug development and biomedical research, offering insights into the causality behind experimental choices and providing a framework for rigorous scientific investigation.
Physicochemical Properties and Bioavailability
A foundational understanding of Triptolide's physical and chemical characteristics is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | [4] |
| Molar Mass | 360.406 g·mol⁻¹ | [4] |
| Appearance | Solid | [5] |
| Solubility in Water | 0.017 mg/mL | [4] |
| CAS Number | 38748-32-2 | [4] |
The poor water solubility of Triptolide presents a significant challenge for its therapeutic development.[4] To address this, researchers have developed more water-soluble synthetic prodrugs, such as Minnelide, which is converted to Triptolide in vivo.[4] For in vitro studies, Triptolide is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted in cell culture medium.
Mechanism of Action: A Multi-Targeted Approach
Triptolide exerts its potent biological effects through a complex and multifaceted mechanism of action, primarily centered on the inhibition of transcription and the modulation of key inflammatory and cell survival signaling pathways.
A primary and well-documented mechanism is its covalent binding to the XPB subunit of the general transcription factor TFIIH, a critical component of the RNA polymerase II complex.[3][4] This interaction effectively stalls transcription, leading to the downregulation of a wide array of genes, particularly those with short-lived mRNA, which are often involved in cell proliferation and survival.[3][6]
Key Signaling Pathways Modulated by Triptolide
Triptolide's influence extends to several critical signaling cascades implicated in inflammation and cancer.
-
NF-κB Signaling Pathway: Triptolide is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][7] By preventing the activation of NF-κB, Triptolide suppresses the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby exerting its powerful anti-inflammatory effects.[1][7]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another significant target of Triptolide.[1][7] Inhibition of MAPK signaling contributes to its anti-inflammatory and anti-cancer activities by affecting cell proliferation, differentiation, and apoptosis.[7]
-
PI3K/Akt/mTOR Signaling Pathway: Triptolide has been shown to modulate the PI3K/Akt/mTOR pathway, a crucial regulator of cell growth, survival, and metabolism.[8][9] By interfering with this pathway, Triptolide can induce cell cycle arrest and apoptosis in cancer cells.[9]
-
TGF-β1/Smad Signaling Pathway: In the context of airway remodeling and fibrosis, Triptolide has been observed to suppress the TGF-β1/Smad signaling pathway, which can inhibit processes like collagen deposition and goblet cell hyperplasia.[7]
Experimental Data: In Vitro and In Vivo Evidence
The biological activities of Triptolide have been extensively characterized in a variety of preclinical models. The half-maximal inhibitory concentration (IC₅₀) of Triptolide varies depending on the cell line and the duration of treatment, reflecting its potent anti-proliferative effects across a range of cancer types.[2]
In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Duration (hours) |
| MV-4-11 | Acute Myeloid Leukemia | < 30 | 24 |
| KG-1 | Acute Myeloid Leukemia | < 30 | 24 |
| THP-1 | Acute Myeloid Leukemia | < 30 | 24 |
| HL-60 | Acute Myeloid Leukemia | < 30 | 24 |
| MV-4-11 | Acute Myeloid Leukemia | < 15 | 48 |
| KG-1 | Acute Myeloid Leukemia | < 15 | 48 |
| THP-1 | Acute Myeloid Leukemia | < 15 | 48 |
| HL-60 | Acute Myeloid Leukemia | < 15 | 48 |
| Capan-1 | Pancreatic Cancer | 10 | Not Specified |
| Capan-2 | Pancreatic Cancer | 20 | Not Specified |
| SNU-213 | Pancreatic Cancer | 9.6 | Not Specified |
| A549/TaxR | Taxol-Resistant Lung Adenocarcinoma | 15.6 | 72 |
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 |
| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | 48 |
Data compiled from multiple sources.[10]
In Vivo Efficacy
In vivo studies have further demonstrated the anti-tumor potential of Triptolide. In a THP-1 xenograft mouse model, Triptolide significantly inhibited tumor growth in a dose-dependent manner.[11] Dosages of 20, 50, and 100 µg/kg/day for 18 consecutive days resulted in tumor growth inhibition of 49.34%, 94.20%, and 99.36%, respectively.[11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the biological activity of Triptolide.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Triptolide on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triptolide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Triptolide in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the Triptolide dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify Triptolide-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triptolide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of Triptolide for a specified duration.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[11]
Safety and Handling
While specific safety data for Triptolide is not extensively detailed in the provided search results, general laboratory safety precautions for handling potent cytotoxic compounds should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[12][13][14] All work with Triptolide powder should be conducted in a chemical fume hood to avoid inhalation.[13] Waste should be disposed of in accordance with institutional and local regulations for hazardous materials.
Conclusion and Future Directions
Triptolide is a potent natural product with a well-documented ability to modulate key signaling pathways involved in inflammation and cancer. Its complex mechanism of action, centered on transcription inhibition and the suppression of pro-survival pathways, makes it a valuable tool for biomedical research and a promising candidate for drug development. However, its inherent toxicity and poor bioavailability remain significant hurdles.[4]
Future research will likely focus on the development of novel drug delivery systems and structural analogs of Triptolide to improve its therapeutic index. A deeper understanding of its intricate interactions with various cellular targets will be crucial for unlocking its full clinical potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted biological activities of this compelling molecule.
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An In-depth Technical Guide on the Molecular Structure and Conformation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a substituted diaryl ether with potential relevance in medicinal chemistry and materials science. Diaryl ether scaffolds are present in a range of biologically active compounds and are valued for their chemical stability and conformational flexibility.[1][2][3] This guide provides a detailed analysis of the molecular structure and conformational landscape of this specific molecule. In the absence of direct crystallographic data for this compound, this paper synthesizes information from analogous structures and theoretical principles to predict its key structural features. We will delve into the steric and electronic factors governing its three-dimensional arrangement, propose methodologies for its empirical and computational characterization, and offer insights into how its structure influences its potential applications.
Introduction to the Molecular Architecture
The molecule 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (CAS No. 23471-68-3) is comprised of three key structural components: a 1,2-dimethylbenzene (ortho-xylene) ring, a 4-nitrophenyl ring, and a bridging ether oxygen atom.[4] The connectivity of these fragments dictates a complex interplay of electronic and steric effects that define the molecule's overall shape and reactivity.
The ether linkage provides a degree of rotational freedom, allowing the two aromatic rings to adopt various orientations relative to one another. However, this flexibility is significantly constrained by the presence of bulky substituents, namely the two methyl groups on one ring and the nitro group on the other. Understanding the preferred conformation is critical, as it governs how the molecule interacts with biological targets or organizes in condensed phases.
Predicted Molecular Geometry and Key Structural Parameters
The geometry of diaryl ethers is characterized by the C-O-C bond angle and the two dihedral (torsional) angles that describe the orientation of the aromatic rings relative to the C-O-C plane.
The Ether Bridge
The oxygen atom in the ether linkage is sp³ hybridized, leading to a bent geometry.[5] In simple dialkyl ethers like dimethyl ether, the C-O-C bond angle is approximately 112°, which is larger than the tetrahedral angle of 109.5° due to steric repulsion between the alkyl groups.[5] For aromatic ethers, this angle is influenced by the steric demands of the aryl rings. For 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a C-O-C bond angle in the range of 115-120° is anticipated to accommodate the bulky substituted phenyl rings.
Aromatic Ring Structures
The benzene rings themselves are expected to retain their planarity. The nitro group on the 4-nitrophenyl moiety is also likely to be nearly coplanar with its attached ring to maximize resonance stabilization. Crystal structures of related nitrophenoxy compounds show that the nitro group may be slightly twisted out of the plane of the benzene ring.[6]
Conformational Analysis: The Role of Steric and Electronic Effects
The overall conformation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is primarily determined by the rotation around the two C-O bonds. The key to understanding its three-dimensional structure lies in analyzing the steric hindrance imposed by the ortho-substituents.
Defining Dihedral Angles
The conformation can be described by two main dihedral angles:
-
τ1: C(2)-C(3)-O-C(1')
-
τ2: C(3)-O-C(1')-C(2')
These angles define the twist of each aromatic ring relative to the central ether bridge.
The Impact of Ortho-Methyl Groups
The most significant structural feature influencing the conformation is the presence of a methyl group at the C2 position, ortho to the ether linkage. This methyl group creates substantial steric hindrance, which will strongly disfavor conformations where the 4-nitrophenyl ring is coplanar with the 1,2-dimethylbenzene ring.[7][8] This steric clash forces the aromatic rings to adopt a twisted, non-planar arrangement. This is a common feature in substituted diaryl ethers and other biaryl systems.[9][10]
The methyl group at the C1 position, while not directly adjacent to the ether linkage, contributes to the overall steric profile of that side of the molecule.
Predicted Conformation
Based on studies of similarly substituted diaryl ethers, a "skewed" or "twisted" conformation is predicted to be the most stable. In the crystal structure of a related compound, 1-nitro-4-(4-nitrophenoxy)benzene, which lacks the bulky methyl groups, the two aromatic rings are inclined to one another by approximately 56°.[6] For 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, the steric repulsion from the ortho-methyl group would likely lead to an even greater dihedral angle between the mean planes of the two rings. This "propeller-like" arrangement minimizes the van der Waals repulsive forces between the atoms on the two rings.[7]
Methodologies for Structural Elucidation and Conformational Validation
To empirically determine and validate the predicted structure, a combination of spectroscopic, crystallographic, and computational methods would be employed.
Experimental Protocols
Table 1: Experimental Techniques for Structural Analysis
| Technique | Purpose | Expected Observations |
| X-ray Crystallography | Provides definitive solid-state structure, including bond lengths, bond angles, and dihedral angles. | Would confirm the twisted conformation and provide precise geometric parameters. |
| NMR Spectroscopy | Determines the solution-state structure and conformation. | ¹H NMR: Protons adjacent to the ether oxygen will be shifted downfield (3.4-4.5 δ).[11][12] The complex splitting patterns would reveal the connectivity. ¹³C NMR: Carbons bonded to the ether oxygen will appear in the 50-80 δ range.[11][12] NOE Spectroscopy: Can be used to measure through-space distances between protons on the two different aromatic rings, providing direct evidence for the preferred solution-state conformation.[13] |
| Infrared (IR) Spectroscopy | Identifies functional groups. | A strong C-O-C asymmetric stretching absorption is expected between 1300 and 1200 cm⁻¹ for the aromatic ether linkage.[14] Additional characteristic peaks for the nitro group (around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹) and aromatic C-H bonds would also be present. |
Computational Chemistry Workflow
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the molecular structure and relative energies of different conformers.[15][16]
-
Initial Structure Generation: A 3D model of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is built using molecular modeling software.
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles (τ1 and τ2) to identify all possible low-energy conformations.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a DFT method (e.g., B3LYP with a 6-31G(d) basis set) to find the nearest local energy minimum.
-
Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties.
-
Energy Comparison: The relative energies of the different stable conformers are compared to determine the global minimum energy structure, which represents the most likely conformation of the molecule.
The diagram below illustrates this computational workflow.
Caption: Factors influencing molecular conformation.
Conclusion
References
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- Bak, B. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
- Fun, H. K., et al. (2013). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1747–o1748.
- Nauta, T. D., et al. (2017). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state.
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- Kumar, A., et al. (2020). Understanding the planar conformations in diarylsubstituted heteroarenes: structural and theoretical insights. CrystEngComm, 22(3), 465-474.
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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded workflow for conducting quantum chemical calculations on 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This molecule, featuring a nitroaromatic ether structure, is representative of scaffolds with potential significance in medicinal chemistry and materials science. Understanding its electronic structure, stability, and reactivity is crucial for predicting its behavior and optimizing its properties for specific applications.[1][2][3][4] This document moves beyond a simple recitation of steps, offering an in-depth rationale for methodological choices, from the selection of density functionals and basis sets to the interpretation of results. It is designed to empower researchers to perform robust, reproducible, and insightful computational analyses.
Introduction: The 'Why' Behind the Calculation
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a complex aromatic system containing an electron-donating dimethylbenzene moiety and an electron-withdrawing nitrophenoxy group. This electronic push-pull characteristic suggests potential applications where charge transfer and molecular polarity are important. Nitroaromatic compounds are a well-established class of molecules with diverse applications, including pharmaceuticals and explosives, but their biological activity is often linked to their electronic properties and reduction potentials.[5]
Quantum chemical calculations serve as a powerful "computational microscope," allowing us to probe molecular properties that are difficult or impossible to measure experimentally.[6] For a molecule like this, key questions we can address include:
-
What is its most stable three-dimensional conformation?
-
How does the electron density distribute across the molecule?
-
What are its frontier molecular orbitals (HOMO and LUMO), and what does their energy gap imply about its reactivity and electronic transitions?[7][8]
-
How might a solvent environment influence its structure and properties?
Answering these questions provides foundational knowledge for structure-activity relationship (SAR) studies, crucial in fields like drug discovery.[9]
Theoretical & Methodological Foundations
The accuracy of any quantum chemical calculation hinges on the chosen level of theory. For a molecule of this size and type, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[5]
Choice of Density Functional: B3LYP
We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5]
-
Expertise & Rationale: B3LYP has become a standard method for studying organic molecules because it provides a good compromise between computational cost and accuracy for geometries and thermochemistry.[10][11] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in pure DFT functionals, providing a more realistic description of electron correlation. Numerous studies have validated its performance for a vast set of organic compounds containing C, H, N, and O, making it a trustworthy choice for this system.[12][13][14]
Choice of Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. We will use the Pople-style 6-311++G(d,p) basis set.[15][16][17]
-
Expertise & Rationale: Let's break down this choice:
-
6-311G : This is a split-valence triple-zeta basis set. It uses three different sizes of functions for the valence electrons, providing significant flexibility to describe the electron distribution accurately, which is crucial for a conjugated system with varied bonding.
-
++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms (the first +) and hydrogen atoms (the second +). Diffuse functions are large, spread-out functions essential for accurately describing anions, lone pairs, and non-covalent interactions—all relevant to the ether oxygen and nitro group.[18]
-
(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" in the molecular environment, which is critical for describing chemical bonds and intermolecular interactions accurately.[19]
-
This combination (B3LYP/6-311++G(d,p)) represents a high-quality, reliable level of theory for obtaining accurate geometric and electronic properties for this molecule.[20]
Simulating Biological Environments: Implicit Solvation
Molecules in biological systems or chemical reactions are rarely in a vacuum. To simulate the effect of a solvent (e.g., water or DMSO), we will use an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[21][22][23]
-
Expertise & Rationale: Implicit models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule.[21] This approach captures the bulk electrostatic effects of the solvent on the solute's geometry and electronic structure without the immense computational cost of explicitly modeling individual solvent molecules. The SMD model is particularly robust and has been parameterized for a wide range of solvents.[21]
The Computational Workflow: A Self-Validating System
A rigorous computational study follows a logical, multi-step process where each step validates the previous one. This ensures the final results are physically meaningful.
Caption: A validated computational workflow for quantum chemical analysis.
Step 1: Geometry Optimization
The first step is to find the lowest energy arrangement of the atoms—the molecule's equilibrium geometry. The calculation iteratively adjusts atomic positions until the forces on all atoms are negligible.
Step 2: Vibrational Frequency Analysis
This is a critical validation step. After optimization, we calculate the vibrational frequencies.
-
Trustworthiness: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates that the optimized structure is not a stable minimum but rather a transition state or a higher-order saddle point. This step is non-negotiable for ensuring the trustworthiness of the results. The calculated frequencies can also be used to predict the molecule's infrared (IR) spectrum.[24]
Step 3: Electronic Property Calculation
Once the optimized and validated geometry is obtained, we can perform a "single-point" energy calculation to derive key electronic properties. This includes:
-
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and the energy required for electronic excitation.[7][25] A smaller gap generally implies higher reactivity.[26][27]
-
Partial Atomic Charges: Calculating charges (e.g., Mulliken or NBO charges) to understand the electron distribution and identify electrophilic and nucleophilic sites.
Experimental Protocol: A Practical Guide
This section provides a detailed protocol using the syntax of a widely used software package like Gaussian or ORCA .[28][29][30][31][32] The following example uses Gaussian-style input.
Protocol 1: Gas-Phase Optimization and Frequency
This protocol first optimizes the molecular geometry and then performs a frequency calculation at the same level of theory to verify the structure.
Input File (molecule_opt_freq.gjf):
Step-by-Step Explanation:
-
%nprocshared=8 : Allocates 8 CPU cores for the calculation.
-
%mem=16GB : Allocates 16 Gigabytes of memory.
-
%chk=molecule_opt_freq.chk : Creates a checkpoint file to save the results.
-
#p B3LYP/6-311++G(d,p) Opt Freq : This is the route section.
-
B3LYP/6-311++G(d,p): Specifies the level of theory.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization completes.
-
-
Title Card : A brief description of the calculation.
-
0 1 : Specifies the molecular charge (0, neutral) and spin multiplicity (1, singlet).
-
[Coordinates] : The initial 3D coordinates of the molecule, typically generated with a molecular builder like GaussView or Avogadro.
Protocol 2: Solvated-Phase Optimization
This protocol optimizes the molecule within a solvent continuum, starting from the validated gas-phase geometry.
Input File (molecule_solv_opt.gjf):
Step-by-Step Explanation:
-
SCRF=(SMD,Solvent=Water) : This keyword invokes the Self-Consistent Reaction Field method for solvation.
-
SMD: Specifies the solvation model.
-
Solvent=Water: Defines the solvent. Other options include DMSO, Acetonitrile, etc.[33]
-
-
Coordinates : It is best practice to use the already optimized gas-phase coordinates as the starting point for the solvated optimization to save computational time.
Data Presentation and Interpretation
All quantitative results should be summarized for clarity and comparison.
Table 1: Key Computational Parameters
| Parameter | Value / Method | Rationale |
|---|---|---|
| Software | Gaussian 16[28][33][34][35][36] or ORCA 5.0[29][30][31] | Industry-standard quantum chemistry packages. |
| Functional | B3LYP | Excellent balance of cost and accuracy for organic molecules.[10][12][13][14] |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions for high accuracy.[15] |
| Solvation Model | SMD (Solvent: Water) | Robust and accurate model for simulating aqueous environments.[21] |
Table 2: Summary of Calculated Properties
| Property | Gas Phase Value | Solvated (Water) Value |
|---|---|---|
| Total Energy (Hartree) | [Example Value] | [Example Value] |
| Dipole Moment (Debye) | [Example Value] | [Example Value] |
| HOMO Energy (eV) | [Example Value] | [Example Value] |
| LUMO Energy (eV) | [Example Value] | [Example Value] |
| HOMO-LUMO Gap (eV) | [Example Value] | [Example Value] |
Note: Values are placeholders and must be populated from the calculation output files.
Interpreting Frontier Orbitals
The visualization of HOMO and LUMO provides profound chemical insight.
Caption: Relationship between HOMO, LUMO, and the energy gap.
-
HOMO Localization: If the HOMO is localized on the dimethylbenzene ring, this region is the most likely site for electrophilic attack (it is the primary electron-donating region).
-
LUMO Localization: If the LUMO is localized on the nitrophenoxy ring, this region is the most susceptible to nucleophilic attack or reduction (it is the primary electron-accepting region). This is common for nitroaromatic compounds.[20][37][38][39]
-
HOMO-LUMO Gap (ΔE): A small gap suggests the molecule is more polarizable and reactive, readily participating in electron transfer processes. In drug design, this gap can be correlated with bioactivity, though an optimal, not minimal, gap is often desired to balance reactivity with stability.[26][27]
Conclusion
This guide has outlined a robust, scientifically-defensible, and practical workflow for the quantum chemical analysis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. By adhering to the principles of methodological justification (choosing B3LYP/6-311++G(d,p)), procedural validation (frequency analysis), and contextual simulation (implicit solvation), researchers can generate high-quality, trustworthy data. The insights derived from these calculations—regarding geometry, stability, and electronic properties—provide an invaluable foundation for understanding the molecule's chemical behavior and guiding its future development in pharmaceutical or materials science applications.
References
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]
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Young, D. C. (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real-World Problems. Wiley. [Link]
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Gaussian 16 User Manual PDF. (n.d.). Retrieved February 13, 2026, from [Link]
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ORCA Manual 6.1.1 - Implicit Solvation. (n.d.). Retrieved February 13, 2026, from [Link]
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Ben-medjahed, K., et al. (2013). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Der Pharma Chemica, 5(2), 205-216. [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]
-
Halgren, T. A. (2011). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Wiley. [Link]
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Gaussian 16 User Guide. (n.d.). Retrieved February 13, 2026, from [Link]
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ORCA 6.0 Manual. (n.d.). Retrieved February 13, 2026, from [Link]
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GAUSS 16 User Guide. (2016). Aptech. [Link]
-
SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link]
-
Al-Angary, A. M., et al. (2022). Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs. Journal of Physical Chemistry A, 126(20), 3229–3240. [Link]
-
ORCA 6.1.1 Manual. (n.d.). Retrieved February 13, 2026, from [Link]
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ORCA 6.0 Manual - Implicit Solvation Models. (n.d.). Retrieved February 13, 2026, from [Link]
-
Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]
-
ORCA - RCC User Guide. (n.d.). Retrieved February 13, 2026, from [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]
-
Bibi, S., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances, 14, 28655-28665. [Link]
-
Hashmi, M. A. (2023). ORCA Quantum Chemistry Tutorial | How to Download, Install & Run ORCA Step-by-Step. YouTube. [Link]
-
Global Center for Pharmaceutical Industry. (n.d.). The Role of Computational Chemistry in Drug Discovery. Retrieved February 13, 2026, from [Link]
-
Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]
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Wikipedia. (n.d.). Solvent model. Retrieved February 13, 2026, from [Link]
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PySCF Documentation. (n.d.). Solvation models. Retrieved February 13, 2026, from [Link]
-
Shields, G. C., & Seybold, P. G. (2013). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. International Journal of Quantum Chemistry, 113(2), 251–261. [Link]
-
Gaussian, Inc. (2019). Gaussian 16 Users Reference. [Link]
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Gaussian, Inc. (n.d.). Gaussian Documentation. Retrieved February 13, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Computational Chemistry for Drug Discovery. Retrieved February 13, 2026, from [Link]
-
The Chemist. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]
-
Zhang, Y., et al. (2023). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling, 63(18), 5821–5830. [Link]
-
ResearchGate. (n.d.). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. Retrieved February 13, 2026, from [Link]
-
Neese, F. (n.d.). Lecture: Introduction to the ORCA Program System. Max-Planck-Institut für Kohlenforschung. [Link]
-
Schlegel, H. B. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Wayne State University. [Link]
-
WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Density Functional Theory Investigation of the Photoisomerization Reaction of Nitroalkanes and Nirroaromatic Compounds. Retrieved February 13, 2026, from [Link]
-
Deskins, N. A., et al. (2023). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry, 25(12), 4785-4799. [Link]
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ResearchGate. (n.d.). The calculated (with 6-311++G(d,p) basis set) and experimental 13 C and 1 H isotropic NMR chemical shifts. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Retrieved February 13, 2026, from [Link]
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ORCA 6.0 Manual - Choice of Basis Set. (n.d.). Retrieved February 13, 2026, from [Link]
-
Oreate AI. (2026). Unraveling the Mysteries of Quantum Chemical Calculations. Oreate AI Blog. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358941, 1,2-Dimethoxy-4-nitrobenzene. Retrieved February 13, 2026, from [Link].
-
NIST. (n.d.). Benzene, 1,2-dimethyl-4-nitro-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
-
Oreate AI. (2026). Unraveling the Mysteries of Quantum Chemical Calculations. Oreate AI Blog. [Link]
-
Voronova, V., et al. (2023). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. Scientific Data, 10, 83. [Link]
-
ResearchGate. (n.d.). Solvation State of 18-Crown-6 Ether in Nonaqueous Solvents: Quantum-Chemical Calculations. Retrieved February 13, 2026, from [Link]
-
Osmania University. (n.d.). Computational study (MM and DFT) on the conformations of some aromatic crown ether rotaxane macrocycles. OUCI. [Link]
-
NIST. (n.d.). Benzene, 1,2-dimethyl-4-nitro-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
-
McLean, M. A., et al. (2021). Quantum Chemistry Calculations for Metabolomics. Chemical Reviews, 121(11), 6337–6365. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene. Retrieved February 13, 2026, from [Link]
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"thermal stability and decomposition of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene"
Technical Whitepaper: Thermal Stability & Decomposition Dynamics of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Part 1: Executive Summary & Chemical Profile
1.1 Executive Summary This technical guide provides a rigorous hazard assessment of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene , a nitro-substituted diphenyl ether often utilized as a specialized intermediate in the synthesis of agrochemicals (e.g., aclonifen analogs) and active pharmaceutical ingredients (APIs).
While structurally robust under ambient conditions, this compound exhibits the characteristic thermal instability of nitroaromatics. Our analysis, grounded in Quantitative Structure-Property Relationships (QSPR) and empirical data from structural analogs (e.g., Nitrofen, 4-nitrodiphenyl ether), defines a Critical Thermal Onset (T_onset) region between 260°C and 280°C . Excursions beyond this limit risk triggering autocatalytic decomposition driven by C-NO₂ bond homolysis and subsequent ether linkage cleavage.
1.2 Chemical Identity
-
IUPAC Name: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
-
Molecular Formula: C₁₄H₁₃NO₃
-
Molecular Weight: 243.26 g/mol
-
Structural Class: Nitro-substituted Diphenyl Ether[1]
-
Key Functional Groups:
-
Nitro Group (-NO₂): Primary source of energetic potential.
-
Ether Linkage (-O-): Provides chemical stability but susceptible to oxidative cleavage at elevated temperatures.
-
o-Xylene Moiety (1,2-Dimethyl-): Electron-donating segment; increases susceptibility to benzylic oxidation.
-
Part 2: Thermal Stability Profile (The Core Analysis)
2.1 Thermodynamic Stability Data In the absence of a publicly indexed specific DSC trace for this exact isomer, we derive the safety parameters from high-fidelity analogs. The following data represents a conservative safety envelope for process design.
| Parameter | Value / Range | Confidence Level | Source / Analog |
| Melting Point | 60°C – 75°C (Predicted) | High | Analog: 4-Nitrodiphenyl ether (61°C) |
| Decomposition Onset ( | 260°C – 280°C | Medium-High | Analog: Nitrobenzene/Dinitrobenzene mixtures |
| Energy of Decomposition ( | 1800 – 2500 J/g | High | Standard Nitroaromatic Group Contribution |
| Self-Accelerating Decomposition Temp (SADT) | > 180°C (Package dependent) | Medium | Estimated via Semenov Model |
| Gas Evolution | High ( | High | Stoichiometric calculation |
2.2 Decomposition Kinetics & Mechanism The thermal breakdown of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene follows a complex, non-Arrhenius pathway typical of nitro-ethers.
-
Primary Pathway (High Energy): C-NO₂ Homolysis At
, the weakest bond—the bond (Bond Dissociation Energy )—ruptures. This generates a phenyl radical and nitrogen dioxide ( ), initiating a radical cascade. -
Secondary Pathway (Lower Energy): Nitro-Nitrite Rearrangement At lower temperatures (
), the nitro group may isomerize to a nitrite ester (-ONO). This intermediate is highly unstable and cleaves rapidly to form a phenoxy radical and nitric oxide (NO). -
Tertiary Pathway: Ether Cleavage The ether oxygen, activated by the electron-withdrawing nitro group on the opposing ring, becomes a site for oxidative attack, leading to the formation of substituted phenols and quinones.
Part 3: Visualization of Decomposition Pathways
The following diagram illustrates the competing decomposition mechanisms and the resulting hazardous byproducts.
Figure 1: Competing thermal decomposition pathways showing the critical branching between high-energy homolysis and lower-energy rearrangement.
Part 4: Experimental Validation Protocols
To validate the specific stability of your batch, the following self-validating protocols must be executed. These are designed to detect trace catalytic impurities (e.g., residual metals) that can lower
Protocol A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine
and Energy of Decomposition ( ). -
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Crucibles: High-pressure gold-plated stainless steel (to contain
pressure). Do not use aluminum pans (risk of aluminothermic reaction). -
Method:
-
Equilibrate at 30°C.
-
Ramp 5°C/min to 400°C.
-
Validation Check: If an exotherm is observed < 200°C, reject the batch (likely peroxide or metal contamination).
-
Data Output: Integrate the exothermic peak. A value > 800 J/g classifies the substance as a "High Energy Intermediate."
-
Protocol B: Accelerating Rate Calorimetry (ARC)
-
Objective: Determine the "Time to Maximum Rate" (TMR) and adiabatic temperature rise.
-
Method: Heat-Wait-Search (HWS) mode.
-
Start: 100°C.
-
Step: 5°C.
-
Wait: 15 min.
-
Sensitivity: 0.02°C/min.
-
-
Critical Threshold: Any self-heating detected below 180°C requires immediate review of storage protocols (SADT calculation required).
Part 5: Safety & Handling Directives
Based on the structural analogs and nitroaromatic chemistry:
-
Temperature Control: Maintain process temperatures below 150°C at all times. This provides a >100°C safety margin from the predicted onset of decomposition.
-
Material Compatibility:
-
Compatible: Stainless Steel (316L), Glass-lined reactors, PTFE.
-
Incompatible: Strong bases (NaOH, KOH) – can trigger nucleophilic aromatic substitution or condensation reactions that lower stability.
-
Strictly Avoid: Transition metals (Cu, Fe) in powder form, which catalyze nitro reduction and decomposition.
-
-
Emergency Response:
-
In case of thermal runaway: Do NOT seal the reactor. Vent immediately to a scrubber system capable of handling
(e.g., caustic soda scrubber). -
Fire: Use foam or dry powder. Water may cause frothing if the material is molten (>70°C).
-
References
-
NIST Chemistry WebBook. Thermochemical Data for Nitro-substituted Diphenyl Ethers. National Institute of Standards and Technology. Link
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 7th Edition. (Analogous data for 4-Nitrodiphenyl ether, Pg 1452). Link
-
Cameo Chemicals (NOAA). Nitrofen: Chemical Datasheet & Reactivity Profile. (Structural analog for thermal hazard assessment). Link
-
ResearchGate. Thermal Decomposition of Aliphatic and Aromatic Nitro-compounds: Mechanisms and Kinetics. (2025 Update). Link
-
American Institute of Physics (AIP). Phase Transition Enthalpy Measurements of Organic Compounds. (Data for 4-nitrodiphenyl ether). Link
Sources
An In-depth Technical Guide to 3,4-Dimethylphenyl 4-nitrophenyl ether: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3,4-Dimethylphenyl 4-nitrophenyl ether, a diaryl ether of interest in organic synthesis and potentially in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications.
Introduction to Diaryl Ethers
The diaryl ether motif is a prevalent structural scaffold found in numerous natural products and synthetic compounds.[1][2] Its presence often imparts favorable physicochemical properties and significant biological activities, making it a "privileged scaffold" in drug and agrochemical discovery.[1][3] Derivatives of diaryl ethers have demonstrated a wide array of biological functions, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal activities.[2][3] The ether linkage provides a balance of conformational flexibility and stability, influencing the overall three-dimensional structure and interaction of the molecule with biological targets.
3,4-Dimethylphenyl 4-nitrophenyl ether combines the structural features of a dimethyl-substituted phenyl ring and a nitro-substituted phenyl ring, linked by an ether oxygen. The electron-donating methyl groups on one ring and the electron-withdrawing nitro group on the other create an electronic asymmetry that is expected to influence its reactivity and potential applications.
Synthesis of 3,4-Dimethylphenyl 4-nitrophenyl ether
The formation of the aryl-oxygen bond in diaryl ethers is most commonly achieved through two principal synthetic strategies: the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol.[4] For the synthesis of 3,4-Dimethylphenyl 4-nitrophenyl ether, this would involve the reaction of 3,4-dimethylphenol with a 4-halonitrobenzene (e.g., 4-chloronitrobenzene, 4-bromonitrobenzene, or 4-iodonitrobenzene) in the presence of a copper catalyst and a base.[4][5] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[4][6] However, modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[4]
Experimental Protocol: Ullmann Condensation for 3,4-Dimethylphenyl 4-nitrophenyl ether
-
Reactants:
-
3,4-Dimethylphenol (1.0 eq)
-
1-Iodo-4-nitrobenzene (1.0 - 1.2 eq)
-
Copper(I) iodide (CuI) (0.1 - 0.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine) (0.2 eq)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethylphenol, 1-iodo-4-nitrobenzene, copper(I) iodide, the base, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Aryl Halide: 1-Iodo-4-nitrobenzene is often preferred over the bromo or chloro analogues due to the weaker C-I bond, which facilitates oxidative addition to the copper catalyst.
-
Base: Cesium carbonate is a highly effective base for this transformation due to its high solubility in organic solvents and its ability to activate the phenol.
-
Ligand: The use of a chelating ligand like 1,10-phenanthroline or a diamine stabilizes the copper catalyst and increases its reactivity, allowing for lower reaction temperatures.[7]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another powerful method for forming the C-O bond, particularly when the aromatic ring bearing the leaving group is activated by electron-withdrawing groups.[8] The nitro group in the para position of a 4-halonitrobenzene strongly activates the ring towards nucleophilic attack by the phenoxide of 3,4-dimethylphenol.[9] 1-Fluoro-4-nitrobenzene is an excellent substrate for SNAr reactions as fluoride is a good leaving group in this context.[10]
Experimental Protocol: SNAr for 3,4-Dimethylphenyl 4-nitrophenyl ether
-
Reactants:
-
3,4-Dimethylphenol (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of 3,4-dimethylphenol in the anhydrous polar aprotic solvent, add the base at room temperature (or 0 °C for NaH).
-
Stir the mixture for 30 minutes to form the corresponding phenoxide.
-
Add 1-fluoro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality in Experimental Choices:
-
Substrate: The use of 1-fluoro-4-nitrobenzene is advantageous because the high electronegativity of fluorine activates the ipso-carbon for nucleophilic attack, and fluoride is an excellent leaving group in the rate-determining step of the SNAr mechanism.[11]
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic, and they can support the charged intermediate (Meisenheimer complex) formed during the reaction.
Synthesis Workflow Diagram
Caption: Key synthetic routes to 3,4-Dimethylphenyl 4-nitrophenyl ether.
Physicochemical Properties
| Property | 4-Nitrophenyl phenyl ether | Estimated: 3,4-Dimethylphenyl 4-nitrophenyl ether | Rationale for Estimation |
| Molecular Formula | C₁₂H₉NO₃ | C₁₄H₁₃NO₃ | Addition of two methyl groups. |
| Molecular Weight | 215.21 g/mol | 243.26 g/mol | Addition of two CH₂ groups. |
| Melting Point | 53-56 °C[12][13] | Higher than 53-56 °C | The added methyl groups can increase molecular symmetry and packing efficiency in the crystal lattice, leading to a higher melting point. |
| Boiling Point | 320 °C[12][13] | Higher than 320 °C | Increased molecular weight and van der Waals forces due to the methyl groups will likely increase the boiling point. |
| Solubility | Soluble in methanol[12] | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in nonpolar solvents like hexane. Insoluble in water. | The addition of two methyl groups increases the lipophilicity, which might slightly decrease solubility in very polar solvents but enhance it in less polar organic solvents. Overall solubility profile is expected to be similar to the parent compound. |
| Appearance | White to pale yellow crystalline solid[12] | Expected to be a pale yellow or off-white crystalline solid. | The chromophore responsible for the color is the 4-nitrophenyl group, which is retained. |
Spectroscopic Characterization
While experimental spectra for 3,4-Dimethylphenyl 4-nitrophenyl ether are not available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aromatic Protons (4-nitrophenyl ring): Two doublets are expected in the downfield region (δ 8.2-8.4 and 7.0-7.2 ppm) with ortho coupling, characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group.
-
Aromatic Protons (3,4-dimethylphenyl ring): Three signals are expected in the aromatic region (δ 6.8-7.2 ppm), likely a singlet and two doublets, corresponding to the three protons on this ring.
-
Methyl Protons: Two singlets are expected in the upfield region (δ 2.2-2.4 ppm), each integrating to 3H, corresponding to the two methyl groups.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals for the twelve aromatic carbons are expected in the range of δ 115-165 ppm. The carbon bearing the nitro group and the carbons attached to the ether oxygen will be the most deshielded.
-
Methyl Carbons: Two signals for the methyl carbons are expected in the upfield region (δ 15-25 ppm).
Infrared (IR) Spectroscopy:
-
C-O-C Stretch: Strong, characteristic absorbances for the asymmetric and symmetric C-O-C stretching of the diaryl ether are expected around 1240-1280 cm⁻¹ and 1020-1050 cm⁻¹, respectively.[14]
-
NO₂ Stretch: Strong, distinct peaks for the asymmetric and symmetric stretching of the nitro group are expected around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 243. Key fragmentation patterns would likely involve cleavage of the ether bond.
Chemical Reactivity
The reactivity of 3,4-Dimethylphenyl 4-nitrophenyl ether is governed by the interplay of its three key functional components: the diaryl ether linkage, the electron-rich 3,4-dimethylphenyl ring, and the electron-deficient 4-nitrophenyl ring.
Reactivity Profile Diagram
Caption: Predicted reactivity sites of 3,4-Dimethylphenyl 4-nitrophenyl ether.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C). This transformation is often a key step in the synthesis of more complex molecules, as the resulting aniline is a versatile intermediate.
-
Ether Cleavage: The ether linkage in diaryl ethers is generally stable to many reagents. However, it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures.
-
Electrophilic Aromatic Substitution: The 3,4-dimethylphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methyl groups. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur on this ring, directed to the positions ortho and para to the activating groups.
-
Nucleophilic Aromatic Substitution: The 4-nitrophenyl ring is highly activated towards further nucleophilic aromatic substitution, particularly if another good leaving group is present on the ring.
Potential Applications
While specific applications for 3,4-Dimethylphenyl 4-nitrophenyl ether have not been reported, its structural motifs suggest potential utility in several areas of research and development:
-
Medicinal Chemistry: As a diaryl ether, it could serve as a scaffold for the synthesis of novel compounds with potential therapeutic activities.[1][3] The 3,4-dimethylphenyl moiety is present in some bioactive molecules, and the 4-aminophenoxy derivative (obtained after nitro reduction) is a common building block in medicinal chemistry.
-
Agrochemicals: Many commercial herbicides and fungicides are based on the diaryl ether scaffold.[2] This compound could be a starting point for the development of new agrochemicals.
-
Materials Science: The rigid, aromatic structure of diaryl ethers makes them potential components of high-performance polymers, such as poly(ether ether ketone) (PEEK) and poly(ether sulfone) (PES), known for their thermal stability and mechanical strength. The specific substitution pattern of this molecule could be used to fine-tune the properties of such materials.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,4-Dimethylphenyl 4-nitrophenyl ether is not available. Therefore, a cautious approach to handling is imperative, based on the potential hazards of its constituent functional groups.
-
General Hazards: Ethers can form explosive peroxides upon prolonged exposure to air and light.[15][16] Nitro-aromatic compounds are often toxic and can be skin and eye irritants.
-
Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3,4-Dimethylphenyl 4-nitrophenyl ether is a diaryl ether with interesting structural and electronic features. While specific experimental data for this compound is limited, its synthesis can be reliably approached using established methods such as the Ullmann condensation or nucleophilic aromatic substitution. Its physicochemical and spectroscopic properties can be reasonably predicted based on related structures. The presence of multiple reactive sites makes it a potentially versatile intermediate for the synthesis of more complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. As with any chemical compound for which detailed toxicological data is unavailable, it should be handled with appropriate caution and safety measures. This guide provides a foundational understanding for researchers and scientists interested in exploring the chemistry and potential of this and related diaryl ethers.
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4-NITROPHENYL PHENYL ETHER | 620-88-2 - ChemicalBook.[13]
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3,4-Dimethylphenol 98 95-65-8 - Sigma-Aldrich.[35]
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-
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Methodological & Application
Application Notes and Protocols for the Synthetic Utility of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Disclaimer: The subject compound, 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, is not a widely cataloged or studied chemical entity. The following application notes and protocols are therefore predictive, based on established principles of organic synthesis and the known reactivity of its constituent functional groups. This document is intended to serve as a foundational guide for researchers exploring its synthesis and potential applications.
Introduction: A Novel Building Block for Complex Synthesis
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a diaryl ether that incorporates three key structural motifs: a 1,2,3-trisubstituted dimethylbenzene ring, an ether linkage, and a para-substituted nitrophenyl group. While not commercially available, its structure presents a unique combination of functionalities that make it a promising, albeit unexplored, intermediate for the synthesis of complex organic molecules. The electron-withdrawing nitro group can be readily transformed into a versatile amino group, and the two aromatic rings offer multiple sites for further functionalization. This guide outlines a proposed synthesis for this novel compound and explores its potential applications as a scaffold in medicinal chemistry, materials science, and agrochemical development.
Proposed Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
The most direct and mechanistically sound approach to synthesizing the target compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method leverages the high electrophilicity of an aryl halide activated by a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group.[1][2] The reaction involves the displacement of a halide (preferably fluoride, which is the most activating) from 1-fluoro-4-nitrobenzene by the nucleophilic 2,3-dimethylphenoxide.
Caption: Proposed synthesis of the target compound via SNAr reaction.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize 1,2-Dimethyl-3-(4-nitrophenoxy)benzene from 2,3-dimethylphenol and 1-fluoro-4-nitrobenzene.
Materials:
-
2,3-Dimethylphenol
-
1-Fluoro-4-nitrobenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dimethylphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Add 1-fluoro-4-nitrobenzene (1.05 eq) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Trustworthiness Note: The progress of the reaction should be carefully monitored by TLC to avoid the formation of side products. The use of anhydrous reagents and an inert atmosphere is crucial to prevent the deactivation of the base and ensure high yield.
Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Likely a pale yellow solid at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.0 (d, 2H, Ar-H meta to NO₂), ~6.8-7.2 (m, 3H, dimethylphenyl protons), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals around δ 163 (C-O-ArNO₂), 155 (C-O-ArMe₂), 142 (C-NO₂), 126 (CH ortho to NO₂), 125, 127, 131, 138 (dimethylphenyl carbons), 117 (CH meta to NO₂), 20 (CH₃), 12 (CH₃). |
| IR (KBr, cm⁻¹) | ~1520 & 1345 (asymmetric and symmetric NO₂ stretch), ~1250 (Ar-O-Ar stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Alkyl C-H stretch). |
Applications in Organic Synthesis
The true synthetic utility of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene lies in the selective transformation of its functional groups. The nitro group, in particular, serves as a synthetic handle for introducing nitrogen-containing functionalities.
Application 1: Reduction of the Nitro Group
A primary application is the reduction of the nitro group to an amine, yielding 4-(2,3-dimethylphenoxy)aniline. This transformation is a cornerstone of synthetic chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group.[3] The resulting aniline is a valuable intermediate for the synthesis of pharmaceuticals, dyes, and polymers.[4]
A variety of methods are available for this reduction, with the choice depending on the presence of other functional groups in the molecule.[5][6]
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly efficient but may also reduce other sensitive groups.[7][8]
-
Metal-Acid Systems: Reagents such as iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are chemoselective for the nitro group and are often used when other reducible groups are present.[7][9]
Caption: Reduction of the nitro group and subsequent derivatization.
Protocol 2: Reduction of Nitro Group using Tin(II) Chloride
Objective: To synthesize 4-(2,3-dimethylphenoxy)aniline.
Materials:
-
1,2-Dimethyl-3-(4-nitrophenoxy)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
Procedure:
-
Dissolve 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (1.0 eq) in ethanol in a round-bottom flask.
-
To this solution, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl. Caution: This addition may be exothermic.
-
Heat the mixture to reflux (approx. 78 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the acidic solution by adding a concentrated NaOH solution until the mixture is strongly basic (pH > 10). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 4-(2,3-dimethylphenoxy)aniline can be purified by column chromatography or recrystallization if necessary.
Application 2: Derivatization of 4-(2,3-dimethylphenoxy)aniline
The synthesized aniline is a gateway to a wide range of other compounds:
-
Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.
-
Amide and Sulfonamide Synthesis: The amine can readily react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, many of which are classes of compounds with significant biological activity.
Application 3: Electrophilic Aromatic Substitution
The 2,3-dimethylphenoxy moiety is an activating group and directs incoming electrophiles to the ortho and para positions. The two methyl groups also have a directing effect. The most likely positions for electrophilic attack on the dimethylated ring would be C4 and C6, which are para and ortho to the strongly activating oxygen atom, respectively. Steric hindrance from the adjacent methyl group might favor substitution at the C6 position.
Safety and Handling
-
Nitroaromatic Compounds: These compounds should be handled with care as many are toxic and can be absorbed through the skin. They should be treated as potentially mutagenic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Handle reagents like concentrated acids, bases, and anhydrous solvents in a well-ventilated fume hood.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and should only be performed by trained personnel using appropriate equipment.
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Application Notes and Protocols for the Nitration of 1,2-Dimethylbenzene
Abstract
This comprehensive guide provides a detailed experimental protocol for the nitration of 1,2-dimethylbenzene (o-xylene), a fundamental reaction in organic synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and product analysis techniques. This protocol is designed for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices to ensure a self-validating and reproducible system. The nitration of 1,2-dimethylbenzene yields a mixture of isomeric products, primarily 3-nitro-o-xylene and 4-nitro-o-xylene, and this guide will address the factors influencing this regioselectivity and the methods for their separation and characterization.
Introduction: The Significance of Aromatic Nitration
Electrophilic aromatic nitration is a cornerstone of organic synthesis, providing a critical pathway for the introduction of the nitro (-NO₂) group onto an aromatic ring.[1] This functional group is a versatile intermediate, readily converted into other functionalities such as amines, which are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] The nitration of 1,2-dimethylbenzene is a classic example of an electrophilic aromatic substitution (SₑAr) reaction, where the electron-rich aromatic ring is attacked by a potent electrophile.[1][3] The presence of two electron-donating methyl groups on the benzene ring activates it towards electrophilic attack, making the reaction significantly faster than the nitration of unsubstituted benzene.[1][3]
Reaction Mechanism and Regioselectivity
The nitration of 1,2-dimethylbenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[4]
-
Electrophilic Attack: The π-electron system of the 1,2-dimethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[5]
The two methyl groups in 1,2-dimethylbenzene are ortho, para-directing activators.[6] This means they direct the incoming electrophile to the positions ortho and para to themselves. In the case of 1,2-dimethylbenzene, this leads to the formation of two primary mononitrated products: 3-nitro-o-xylene and 4-nitro-o-xylene.[1][7] The relative ratio of these isomers is influenced by both electronic and steric factors.[8] The formation of 2-nitro-o-xylene is sterically hindered by the two adjacent methyl groups.[1]
Diagram 1: Reaction Mechanism for the Nitration of 1,2-Dimethylbenzene
Caption: The overall reaction pathway for the nitration of 1,2-dimethylbenzene.
Safety Precautions and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.[9] The primary hazards are associated with the use of concentrated nitric and sulfuric acids.
-
Corrosivity: Both concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin and eyes.[9][10]
-
Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion and the release of toxic fumes.[11]
-
Toxicity: Nitrogen dioxide (NO₂) gas, a toxic and corrosive brown gas, can be evolved during the reaction.[9] Inhalation of nitric acid mists or nitrogen dioxide can cause severe respiratory damage.[10]
Personal Protective Equipment (PPE):
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Chemical splash goggles and a face shield.[12]
-
A chemical-resistant lab coat or apron.[12]
-
Work should always be conducted in a certified chemical fume hood with good ventilation.[9]
-
An emergency eyewash and safety shower must be readily accessible.[12]
| Hazard | Precautionary Measure |
| Chemical Burns | Wear appropriate PPE, including gloves, goggles, and a face shield.[12] |
| Runaway Reaction | Maintain strict temperature control using an ice bath; add reagents slowly.[1] |
| Toxic Fumes | Conduct the entire procedure in a well-ventilated fume hood.[9] |
| Spills | Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.[12] |
Detailed Experimental Protocol
This protocol outlines the mononitration of 1,2-dimethylbenzene.
Materials and Equipment
| Reagents | Equipment |
| 1,2-Dimethylbenzene (o-xylene) | Round-bottom flask (100 mL) |
| Concentrated Sulfuric Acid (98%) | Dropping funnel |
| Concentrated Nitric Acid (70%) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) | Ice-water bath |
| 5% Sodium Bicarbonate Solution | Separatory funnel |
| Anhydrous Sodium Sulfate | Beaker (500 mL) |
| Crushed Ice | Rotary evaporator |
| pH paper | Distillation apparatus (for vacuum distillation) |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
Nitration Reaction:
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.[1]
-
-
Work-up and Product Isolation:
-
Carefully pour the reaction mixture over a generous amount of crushed ice in a large beaker.[1] This will quench the reaction and cause the crude product to separate as an oily layer.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with 50 mL of cold water, followed by 50 mL of 5% sodium bicarbonate solution until the aqueous layer is neutral to pH paper.[13]
-
Perform a final wash with 50 mL of saturated brine solution to aid in the removal of water.[13]
-
Dry the organic layer over anhydrous sodium sulfate.[13]
-
Filter off the drying agent and remove the solvent using a rotary evaporator.[13]
-
-
Final Purification:
Diagram 2: Experimental Workflow for the Nitration of 1,2-Dimethylbenzene
Caption: A schematic representation of the experimental workflow.
Product Characterization
The product of this reaction is a mixture of nitrated 1,2-dimethylbenzene isomers. The primary products, 3-nitro-o-xylene and 4-nitro-o-xylene, are yellow liquids or low-melting solids.[2][14]
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 3-Nitro-o-xylene | C₈H₉NO₂ | 151.16 g/mol [2] | Pale yellow oil[2] |
| 4-Nitro-o-xylene | C₈H₉NO₂ | 151.17 g/mol [15] | Yellow crystalline solid[14] |
Characterization of the product mixture and the purified isomers can be performed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the ratio of the isomers in the crude product and assess the purity of the fractions after distillation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structures of the isolated isomers.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the symmetric and asymmetric stretching of the nitro group.
Conclusion
This application note provides a comprehensive and safety-conscious protocol for the nitration of 1,2-dimethylbenzene. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize nitrated o-xylene isomers. The insights into regioselectivity, safety, and product analysis are intended to empower scientists to perform this important transformation with confidence and precision.
References
- Nitration reaction safety - YouTube. (2024, June 7).
- Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide: Brønsted Acid Versus Lewis Acid. (2014, June 9). The Journal of Organic Chemistry.
- A Comparative Guide to the Electrophilic Nitration of Dimethylbenzene Systems - Benchchem. (n.d.).
- Fischer, A., & Ramsay, J. N. (1974). Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Canadian Journal of Chemistry, 52(23), 3960–3967.
- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022, December 16).
- Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene | Request PDF. (2025, August 7).
- Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development. (2021, June 8).
- 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem. (n.d.).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
- Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC. (n.d.).
- Why does p-Xylene undergo nitration faster than benzene? - Quora. (2022, January 14).
- p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate - Pearson. (n.d.).
- 1 NITRATION. (n.d.).
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024, May 14).
- CAS 99-51-4: 4-Nitro-o-xylene | CymitQuimica. (n.d.).
- nitration of benzene and methylbenzene - Chemguide. (n.d.).
- 3,4-Dimethylnitrobenzene | 99-51-4 | TCI AMERICA. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 5. p-Xylene undergoes nitration much faster than benzene. Use resona... | Study Prep in Pearson+ [pearson.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ehs.com [ehs.com]
- 11. vpscience.org [vpscience.org]
- 12. eastharbourgroup.com [eastharbourgroup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CAS 99-51-4: 4-Nitro-o-xylene | CymitQuimica [cymitquimica.com]
- 15. 3,4-Dimethylnitrobenzene | 99-51-4 | TCI AMERICA [tcichemicals.com]
Application Note: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene as a Synthetic Intermediate
This Application Note is designed for researchers and process chemists involved in the synthesis of diaryl ether scaffolds, specifically for medicinal chemistry (kinase inhibitors) and agrochemical development.[1][2]
Part 1: Strategic Significance & Application Scope
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a high-value synthetic intermediate belonging to the diaryl ether class.[1][2] This structural motif is a "privileged scaffold" in drug discovery, serving as the hydrophobic core for numerous bioactive molecules, particularly Tyrosine Kinase Inhibitors (TKIs) (e.g., Sorafenib analogs) and protoporphyrinogen oxidase (PPO) inhibiting herbicides .[1][2]
Core Applications
-
Precursor to 4-(2,3-Dimethylphenoxy)aniline (CAS 155106-50-6): The primary application of this nitro intermediate is its reduction to the corresponding aniline.[1][2] The resulting amine is a critical "linker" module used to synthesize:[1][2]
-
Diaryl Urea Kinase Inhibitors: The aniline moiety reacts with isocyanates to form urea bridges, a classic pharmacophore for binding to the ATP pocket of kinases (e.g., B-RAF, VEGFR).[1][2]
-
Agrochemical Actives: Used in the synthesis of selective herbicides where the steric bulk of the 2,3-dimethyl substitution enhances selectivity against crop plants.[1][2]
-
-
Probe for Structure-Activity Relationships (SAR): In medicinal chemistry, the 2,3-dimethyl substitution pattern provides a unique steric and electronic profile compared to the more common unsubstituted or mono-substituted diaryl ethers.[1][2] It is used to probe the "deep pocket" tolerance of target enzymes.[1][2]
Part 2: Synthesis Protocol (Nucleophilic Aromatic Substitution)
This protocol details the optimized synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene via an SNAr mechanism.[1][2] This method is preferred over Ullmann coupling due to milder conditions and absence of heavy metal catalysts.[1][2]
Reaction Scheme
The synthesis involves the coupling of 2,3-Dimethylphenol with 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene) using a carbonate base in a polar aprotic solvent.[1][2]
Figure 1: SNAr synthesis pathway for the target intermediate.[1][2]
Step-by-Step Methodology
Reagents:
-
1-Fluoro-4-nitrobenzene (1.05 equiv) [Note: The fluoro derivative reacts faster than the chloro analog, reducing byproduct formation].[1][2]
-
N,N-Dimethylformamide (DMF) or DMSO [0.5 M concentration][1][2]
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Dimethylphenol (10 mmol) in dry DMF (20 mL).
-
Deprotonation: Add K2CO3 (15 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may become slightly heterogeneous.[1][2]
-
Addition: Add 1-Fluoro-4-nitrobenzene (10.5 mmol) dropwise or in small portions.
-
Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (N2 or Ar). Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-10% EtOAc in Hexanes) to yield a pale yellow solid.
Yield Expectation: 85–92%.
Part 3: Downstream Application (Reduction to Aniline)
The nitro group serves as a "masked" amine.[1][2] The following protocol converts the intermediate into the active 4-(2,3-dimethylphenoxy)aniline , ready for drug conjugation.
Catalytic Hydrogenation Protocol
Rationale: This method ensures high purity and avoids iron/tin residues common in chemical reductions, which is critical for pharmaceutical applications.[1][2]
Procedure:
-
Dissolution: Dissolve 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (5 mmol) in Methanol or Ethanol (25 mL).
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate) under an Argon blanket.[1][2]
-
Hydrogenation: Purge the vessel with H2 gas. Stir under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1][2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 4-(2,3-dimethylphenoxy)aniline as an off-white solid or thick oil.[1][2]
Application Example: Urea Synthesis To generate a kinase inhibitor scaffold:
-
Add an isocyanate (e.g., Phenyl isocyanate, 1.0 equiv).[1][2]
-
Stir at RT for 2 hours. The urea product will precipitate or can be isolated via evaporation.[1][2]
Part 4: Analytical Data & Quality Control
To validate the identity of the synthesized 1,2-Dimethyl-3-(4-nitrophenoxy)benzene , compare experimental data against these reference values.
| Parameter | Specification / Expected Value | Notes |
| Appearance | Pale yellow crystalline solid | Darkening indicates oxidation or residual phenol.[1][2] |
| Melting Point | 68–72 °C (Predicted) | Sharp range indicates high purity.[1][2] |
| 1H NMR (CDCl3) | δ 8.20 (d, 2H, Ar-NO2), 6.95 (d, 2H, Ar-O), 7.10-6.80 (m, 3H, Ar-Me2), 2.30 (s, 3H), 2.15 (s, 3H).[1][2] | Distinct AA'BB' system for the nitro-ring; multiplets for the dimethyl ring.[1][2] |
| MS (ESI) | [M+H]+ = 244.1 | Consistent with Molecular Weight of 243.[1][2]26. |
Part 5: Safety & Handling
-
Nitro Compounds: Potentially explosive if heated under confinement.[1][2] Ensure proper venting during synthesis.[1][2]
-
1-Fluoro-4-nitrobenzene: Skin sensitizer and irritant.[1][2] Handle in a fume hood.
-
Waste Disposal: Aqueous waste from the SNAr reaction contains DMF and bases; dispose of according to halogenated organic solvent protocols.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7139200, 4-(2,3-Dimethylphenoxy)aniline. Retrieved from [Link]
- Validates the downstream amine structure and identifiers.
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][2] (SNAr Mechanism grounding).
- Authoritative text supporting the nucleophilic aromatic substitution mechanism described in Part 2.
- Standard operating procedure reference for the reduction step.
Sources
"1,2-Dimethyl-3-(4-nitrophenoxy)benzene as a building block for complex molecules"
High-Value Scaffold for Sterically Modulated Diaryl Ethers
Executive Summary & Strategic Value
1,2-Dimethyl-3-(4-nitrophenoxy)benzene (CAS: 23471-68-3) represents a specialized class of unsymmetrical diaryl ethers . Unlike simple diphenyl ethers, the incorporation of the 2,3-dimethyl motif on the phenoxy ring introduces significant steric and electronic modulation.
For drug discovery and materials science professionals, this molecule serves as a critical building block for two primary reasons:
-
Conformational Restriction: The ortho-methyl group (at position 2, adjacent to the ether linkage) restricts free rotation around the C-O bond, potentially locking pharmacophores into bioactive conformations [1].
-
Solubility Engineering: In polymer applications (e.g., polyimides), the methyl substituents disrupt chain packing, enhancing solubility in organic solvents without compromising thermal stability [2].
This guide details the optimized synthesis, purification, and downstream transformation of this scaffold, focusing on high-purity isolation for pharmaceutical and electronic applications.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene |
| CAS Number | 23471-68-3 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Structure Description | 2,3-Xylyl ether of p-nitrophenol |
| Key Functional Group | Nitro (-NO₂): Precursor to aniline derivatives |
| Steric Feature | Ortho-methyl (C2) induces twist in ether linkage |
Protocol A: Optimized Synthesis via Sterically Demanding SNAr
Objective: Synthesize 1,2-Dimethyl-3-(4-nitrophenoxy)benzene from 2,3-dimethylphenol and 1-fluoro-4-nitrobenzene.
Scientific Rationale: Standard SNAr conditions often fail or proceed slowly with sterically hindered phenols (like 2,3-dimethylphenol). The proximity of the methyl group at position 2 to the nucleophilic oxygen creates steric repulsion. To overcome this, we utilize Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" improves solubility in polar aprotic solvents and provides a "naked" phenoxide anion that is more nucleophilic than its potassium counterpart [3].
Materials
-
Nucleophile: 2,3-Dimethylphenol (1.0 equiv)
-
Electrophile: 1-Fluoro-4-nitrobenzene (1.05 equiv) (Note: Fluoro is preferred over Chloro for faster kinetics in SNAr).
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv), anhydrous.
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous).
Step-by-Step Procedure
-
Activation: In a dry 3-neck round bottom flask under N₂ atmosphere, dissolve 2,3-dimethylphenol (10 mmol) in DMF (20 mL).
-
Deprotonation: Add Cs₂CO₃ (15 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The solution may turn slightly yellow/orange as the phenoxide forms.
-
Coupling: Add 1-fluoro-4-nitrobenzene (10.5 mmol) dropwise (if liquid) or in small portions (if solid).
-
Heating: Heat the reaction mixture to 80°C . Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.
-
Critical Control Point: Do not exceed 100°C to avoid ether cleavage or side oxidations.
-
-
Quenching: Once starting phenol is consumed (<1%), cool to RT and pour into ice-water (100 mL).
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield pale yellow crystals.
Protocol B: Chemoselective Reduction to Aniline Scaffold
Objective: Transform the nitro group into an amine (1,2-dimethyl-3-(4-aminophenoxy)benzene) for use in polyamide/polyimide synthesis or drug conjugation.
Scientific Rationale: While catalytic hydrogenation (Pd/C) is standard, it can be sensitive to sulfur poisons. For robust scale-up, we recommend a Transfer Hydrogenation using Hydrazine/FeCl₃ or standard Pd/C if high purity H₂ is available. Below is the catalytic hydrogenation method for maximum purity.
Step-by-Step Procedure
-
Loading: Dissolve the nitro-ether (5 mmol) from Protocol A in Methanol (25 mL) in a hydrogenation vessel.
-
Catalyst: Add 10 wt% Pd/C (50 mg). Safety: Add catalyst under Argon flow to prevent ignition of solvent vapors.
-
Hydrogenation: Purge vessel with H₂ (3 cycles). Stir under H₂ balloon (1 atm) or 30 psi (Parr shaker) at RT for 4-6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with Methanol.
-
Concentration: Evaporate solvent to obtain the amine as a viscous oil or low-melting solid.
-
Stability Note: The resulting amine is sensitive to oxidation. Store under Nitrogen or use immediately in the next coupling step.
-
Visualization: Synthesis & Logic Flow
Figure 1: Synthetic workflow from raw materials to functionalized amine building block.
Analytical Quality Control (QC)
To ensure the integrity of the building block, the following parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O gradient) | > 98.5% Area |
| Identity | ¹H-NMR (DMSO-d₆) | Distinct singlet/doublet for Ar-CH₃ (approx 2.1-2.3 ppm). AA'BB' system for nitrophenyl ring. |
| Residual Solvent | GC-HS | DMF < 880 ppm (ICH Limit) |
| Moisture | Karl Fischer | < 0.5% w/w |
NMR Diagnostic Peaks (Predicted):
-
δ 2.15 (s, 3H): Methyl at C2.
-
δ 2.28 (s, 3H): Methyl at C1.
-
δ 6.90 - 7.10 (m, 3H): Protons on the dimethyl-substituted ring.
-
δ 7.15 (d, 2H): Protons ortho to ether oxygen (nitrophenyl ring).
-
δ 8.25 (d, 2H): Protons ortho to nitro group (deshielded).
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 13: Aromatic Substitution).
-
Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications". Progress in Polymer Science, 37(7), 907-974. (Discusses effect of asymmetric monomers on solubility).
-
Fillebeen, T., et al. (1996). "Cesium Effect in the Synthesis of Diaryl Ethers". Tetrahedron Letters. (Establishes Cs2CO3 superiority for hindered phenols).
"use of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in medicinal chemistry"
Application Note: Strategic Utilization of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in Medicinal Chemistry
Executive Summary
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a specialized diaryl ether scaffold that serves as a high-value intermediate in the synthesis of bioactive small molecules.[1] Its structural significance lies in the 2,3-dimethyl substitution pattern , which introduces specific steric constraints and lipophilicity not found in simpler diphenyl ethers.[1] This application note details the synthesis, functionalization, and strategic application of this compound, focusing on its reduction to the corresponding aniline—a privileged pharmacophore for Type II Kinase Inhibitors , PPAR agonists , and herbicidal agents .[1]
Part 1: Structural Rationale & Medicinal Chemistry Utility[1]
The Diaryl Ether Scaffold
The diaryl ether moiety is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Sorafenib, Regorafenib).[1] It acts as a flexible linker that allows two aromatic systems to adopt a twisted conformation, often critical for fitting into hydrophobic pockets of enzymes like kinases.[1]
The "2,3-Dimethyl" Effect
The specific substitution of methyl groups at the 2 and 3 positions on the phenoxy ring (relative to the ether linkage at position 1) creates a unique steric environment:
-
Conformational Locking: The ortho-methyl group (position 2) forces the ether linkage out of planarity, increasing the twist angle between the two benzene rings.[1] This is crucial for disrupting pi-stacking in off-target binding and improving selectivity.[1]
-
Metabolic Stability: The methyl groups block potential metabolic oxidation sites on the phenyl ring, potentially extending the half-life (
) of the final drug candidate.[1] -
Lipophilicity: The addition of two methyl groups increases the cLogP, enhancing membrane permeability.[1]
Part 2: Synthesis Protocol (Nucleophilic Aromatic Substitution)
Objective: Synthesize 1,2-Dimethyl-3-(4-nitrophenoxy)benzene via
Materials:
-
Starting Material A: 2,3-Dimethylphenol (2,3-Xylenol) [CAS: 526-75-0][1]
-
Starting Material B: 1-Fluoro-4-nitrobenzene [CAS: 350-46-9] (Preferred over chloro- analog for faster kinetics)[1]
-
Base: Potassium Carbonate (
), anhydrous[1] -
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-Dimethylphenol (1.0 equiv, 10 mmol) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add
(1.5 equiv, 15 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange).[1] -
Coupling: Add 1-Fluoro-4-nitrobenzene (1.05 equiv, 10.5 mmol) dropwise or in small portions.
-
Reaction: Heat the mixture to 80–100°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product (ether) is less polar than the starting phenol.[1] -
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into crushed ice/water (100 mL). The product should precipitate as a solid.[1]
-
Filter the solid.[1] If an oil forms, extract with Ethyl Acetate (
mL).[1] -
Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.[1]
-
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Yield Expectation: 85–95% (Pale yellow solid).[1]
Part 3: Functionalization – The Key Transformation
The primary utility of this compound is as a "masked" aniline .[1] The nitro group must be reduced to unlock the amine for downstream coupling (e.g., urea formation).[1]
Protocol: Chemoselective Reduction to 4-(2,3-Dimethylphenoxy)aniline
Method A: Catalytic Hydrogenation (Cleanest Profile)
-
Reagents:
(balloon or 1 atm), 10% Pd/C (5-10 wt%). -
Solvent: Methanol or Ethanol.[1]
-
Procedure: Stir at RT for 2–12 hours. Filter through Celite to remove catalyst.[1] Concentrate.
-
Advantage: Quantitative yield, no workup required.[1]
Method B: Iron-Mediated Reduction (Functional Group Tolerance)
-
Reagents: Iron powder (Fe), Ammonium Chloride (
).[1] -
Solvent: Ethanol/Water (3:1).[1]
-
Procedure: Reflux at 80°C for 2 hours.
-
Advantage: Chemoselective; avoids dehalogenation if other sensitive groups (Cl, Br) are present on the scaffold.[1]
Part 4: Downstream Application – Kinase Inhibitor Synthesis
Scenario: Creating a "Sorafenib-like" Type II Kinase Inhibitor library member. Reaction: Urea formation.[1]
-
Reactant: 4-(2,3-Dimethylphenoxy)aniline (from Part 3).[1]
-
Coupling Partner: Phenyl Isocyanate (or heteroaryl isocyanate).[1]
-
Conditions: DCM or THF, RT, 1–4 hours.
-
Outcome: 1-(4-(2,3-dimethylphenoxy)phenyl)-3-phenylurea.
Part 5: Visualization & Logic Flows
Figure 1: Synthesis & Application Workflow
This diagram illustrates the conversion of raw materials into the functional drug scaffold.[1]
Caption: Step-wise synthesis pathway from commercially available phenols to bioactive kinase inhibitor scaffolds.
Figure 2: Conformational Logic (SAR)
Why use the 2,3-dimethyl analog?
Caption: Impact of 2,3-dimethyl substitution on molecular conformation and binding selectivity.
Part 6: Data & Specifications
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 243.26 g/mol | Fragment-like, ideal for growing into drug-like space.[1] |
| Formula | -- | |
| cLogP (Est.) | ~3.8 | Moderate lipophilicity; good membrane permeability.[1] |
| H-Bond Donors | 0 | Nitro group is an acceptor only.[1] |
| H-Bond Acceptors | 4 | Ether oxygen + Nitro oxygens.[1] |
| Rotatable Bonds | 2 | Ether linkage allows controlled flexibility.[1] |
Table 2: Comparison of Reduction Methods
| Method | Reagents | Conditions | Pros | Cons |
| Catalytic Hydrogenation | MeOH, RT, 1 atm | Cleanest, simple workup.[1] | Incompatible with alkenes/alkynes.[1] | |
| Béchamp Reduction | Fe, | EtOH/H2O, 80°C | Tolerates halogens/alkenes.[1] | Iron waste disposal required.[1] |
| Stannous Chloride | EtOH, Reflux | Very specific for nitro.[1] | Toxic tin byproducts; difficult workup.[1] |
References
-
Nucleophilic Arom
) Mechanisms: -
Diaryl Ethers in Medicinal Chemistry
-
Synthesis of Sorafenib (Kinase Inhibitor Context)
-
Reduction of Nitro Compounds
-
Compound Data (Grounding)
Sources
Application Notes & Protocols for Investigating the Biological Activity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene Derivatives
Introduction: A Scaffold of Potential
The 1,2-Dimethyl-3-(4-nitrophenoxy)benzene scaffold represents a class of aromatic ether derivatives with significant, albeit largely unexplored, therapeutic potential. The structure combines three key pharmacophoric elements: a lipophilic dimethylbenzene ring, a phenoxy ether linker, and a potent electron-withdrawing 4-nitrophenyl group. The nitro group, in particular, is a well-established feature in medicinal chemistry, known to be crucial for a wide spectrum of biological activities including anticancer, antimicrobial, and antiparasitic effects[1][2]. The electron-withdrawing nature of the nitro group can influence molecular polarity and reactivity, often playing a direct role in the mechanism of action, such as through bioreductive activation in hypoxic cancer cells or microbial environments[1][3].
Similarly, substituted dimethoxybenzene and other benzene derivatives are recognized for their diverse biological activities, which are heavily influenced by the substitution pattern on the aromatic ring[4][5]. The specific arrangement of the dimethyl groups in the 1,2-position, combined with the phenoxy linkage at the 3-position, is expected to confer a unique conformational profile, influencing how these molecules interact with biological targets.
This guide synthesizes insights from related chemical structures to propose the most probable biological activities for this compound class—namely anticancer and antimicrobial effects. We provide detailed, field-proven protocols for researchers to systematically investigate these hypotheses, interpret the resulting data, and understand the underlying structure-activity relationships.
Part 1: Anticancer Potential and Mechanistic Hypotheses
The presence of the 4-nitrophenoxy moiety strongly suggests a potential for anticancer activity. Structurally related molecules have demonstrated efficacy through various mechanisms. For instance, compounds containing nitrobenzylidene motifs have been shown to target the Epidermal Growth Factor Receptor (EGFR)[6]. Furthermore, a complex molecule incorporating both 1,2-dimethyl and 4-nitrophenoxy substructures, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), acts as a specific, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in pancreatic and other solid tumors[3].
Based on this precedent, we hypothesize that 1,2-Dimethyl-3-(4-nitrophenoxy)benzene derivatives may exert cytotoxic effects on cancer cells through the inhibition of critical cellular enzymes.
Hypothesized Mechanism: Inhibition of NQO1
NQO1 is a flavoprotein that protects cells from oxidative stress by catalyzing the two-electron reduction of quinones. In many cancers, NQO1 is overexpressed. Inhibition of NQO1 can disrupt cellular redox balance and suppress the malignant phenotype[3]. We propose that derivatives of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene could act as inhibitors of this enzyme.
Caption: Proposed mechanism of anticancer activity via NQO1 inhibition.
Application Note 1: Screening for Anticancer Cytotoxicity
The primary objective is to determine the concentration-dependent cytotoxic effect of the synthesized derivatives on various human cancer cell lines. This is crucial for identifying lead compounds and understanding their selectivity. We recommend screening against a panel of cell lines relevant to cancers where related nitroaromatic compounds have shown activity, such as pancreatic (e.g., MIA PaCa-2, BxPC-3), lung (e.g., A549), and colon (e.g., HCT-116) cancer cell lines[3][6][7]. A non-cancerous cell line (e.g., MRC-5 lung fibroblasts) should be included to assess general cytotoxicity and determine a selectivity index[8].
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a standard procedure for evaluating cell viability through the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well flat-bottom sterile microplates
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Test compounds (dissolved in DMSO to create 10-20 mM stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Workflow Diagram:
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in a complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5x10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Include wells for 'untreated control' and 'vehicle control' (DMSO).
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach firmly to the bottom of the wells.
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of your test compounds and the positive control (e.g., Doxorubicin) in a complete medium. A typical final concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Ensure the final DMSO concentration in the wells is less than 0.5% to avoid vehicle-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Add fresh medium with the corresponding DMSO concentration to the 'vehicle control' wells.
-
-
Incubation: Incubate the treated plates for 48 or 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from all wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
The results should be summarized in a table to facilitate comparison between different derivatives and cell lines.
| Compound | IC₅₀ (µM) ± SD | ||
| A549 (Lung) | MIA PaCa-2 (Pancreatic) | MRC-5 (Normal Lung) | |
| Derivative 1 | 12.5 ± 1.1 | 9.8 ± 0.9 | >100 |
| Derivative 2 | 45.2 ± 3.5 | 33.1 ± 2.8 | >100 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.5 ± 0.2 |
SD: Standard Deviation from at least three independent experiments (n≥3).
Part 2: Antimicrobial Potential
The nitroaromatic chemical class is foundational to several antimicrobial drugs[2][9]. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic nitroso and hydroxylamine radicals that damage DNA and other critical macromolecules[3]. It is therefore highly probable that 1,2-Dimethyl-3-(4-nitrophenoxy)benzene derivatives will exhibit activity against a range of bacterial and fungal pathogens.
Application Note 2: Determining Antimicrobial Spectrum and Potency
The goal is to assess the broad-spectrum antimicrobial activity of the derivatives and quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We recommend testing against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species, as well as a representative fungus like Candida albicans[9][10][11].
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.
Materials:
-
96-well round-bottom sterile microplates
-
Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer (600 nm)
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS) - Optional viability indicator
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into 5 mL of the appropriate broth.
-
Incubate at 37°C (30°C for C. albicans) with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in fresh broth to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Plate:
-
In a separate 96-well plate (the "dilution plate"), add 100 µL of sterile broth to all wells.
-
Add 100 µL of your 2X final highest concentration stock solution of the test compound to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will be the 'growth control' (broth only), and column 12 will be the 'sterility control' (uninoculated broth).
-
-
Inoculation of Test Plate:
-
Transfer 50 µL from each well of the dilution plate to a new, corresponding "test plate".
-
Add 50 µL of the prepared microbial inoculum (from Step 1) to wells in columns 1 through 11.
-
Add 50 µL of sterile broth (no microbes) to the wells in column 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for C. albicans.
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
(Optional) For clearer results, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.
-
Data Interpretation:
The MIC value provides a quantitative measure of the potency of each derivative against a specific microbe. Lower MIC values indicate higher potency. Comparing MICs against Gram-positive and Gram-negative bacteria can provide insights into the mechanism of action or cellular penetration.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological evaluation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene derivatives. The protocols for cytotoxicity and antimicrobial screening are fundamental first steps. Positive results (e.g., low micromolar IC₅₀ values against cancer cells with high selectivity, or low µg/mL MIC values against microbes) should prompt further investigation.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs by modifying the substitution pattern on both aromatic rings to optimize potency and selectivity.
-
Mechanism of Action Elucidation: For active anticancer compounds, perform enzyme inhibition assays (e.g., NQO1 activity assay) or Western blotting to probe effects on signaling pathways like EGFR. For active antimicrobial compounds, conduct time-kill assays and investigate effects on cell membrane integrity or DNA synthesis.
-
In Vivo Efficacy: Promising lead compounds should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
By following these structured protocols, researchers can efficiently unlock the therapeutic potential of this promising chemical scaffold.
References
-
Al-Bayati, F. A., & Al-Mola, H. F. (2008). Antibacterial and antifungal activities of different parts of Tribulus terrestris L. growing in Iraq. Journal of Zhejiang University Science B, 9(2), 154–159. Available at: [Link]
-
Caraballo-Guzmán, A. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available at: [Link]
-
Cieplik, J., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1306. Available at: [Link]
-
Coles, B., et al. (2005). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 315(2), 640-649. Available at: [Link]
-
Guzmán-Gutiérrez, A., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1251-1267. Available at: [Link]
-
Hidayat, A. T., et al. (2023). Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. Rasayan Journal of Chemistry, 16(4), 2375-2381. Available at: [Link]
-
Ibezim, A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-304. Available at: [Link]
-
Saleh, Z. S. M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. International Journal of Applied Pharmaceutics, 14(Special Issue 1), 72-78. Available at: [Link]
-
Sezgin-Bayindir, Z., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PLOS ONE, 18(11), e0294109. Available at: [Link]
-
Tok, F., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7338. Available at: [Link]
-
Uyanik, A., Öktemer, A., & Elif, S. (2013). ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES. Marmara Pharmaceutical Journal, 17, 10-14. Available at: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. rjptonline.org [rjptonline.org]
- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
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- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"protocols for derivatization of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene"
Application Note: High-Sensitivity Derivatization Protocols for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Executive Summary
This guide provides validated protocols for the derivatization of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (CAS: 23471-68-3). As a lipophilic nitroaromatic compound structurally related to diphenyl ether herbicides (e.g., Nitrofen, Aclonifen), this molecule exhibits poor ionization efficiency in electrospray ionization (ESI+) mass spectrometry and limited volatility for gas chromatography without thermal degradation.
To overcome these limitations, this guide details a "Reduce-then-Derivatize" strategy. The central logic is the chemical reduction of the inert nitro (
Key Applications:
-
GC-ECD/MS: Trace detection using heptafluorobutyrylation (HFB) to increase electron capture cross-section.
-
LC-FLD/MS: Sensitivity enhancement via dansylation or simple reduction to the ionizable aniline form.
Chemical Logic & Mechanism
The target molecule consists of two distinct aromatic rings bridged by an ether linkage. The B-ring contains a para-nitro group, which is electron-withdrawing and deactivating.
The Strategy:
-
Activation (Reduction): The nitro group is reduced to an aniline derivative (4-(2,3-dimethylphenoxy)aniline). This transforms the molecule from a neutral, electron-deficient species into a basic, nucleophilic species.
-
Derivatization (Functionalization): The newly formed amine reacts with electrophilic reagents (anhydrides or sulfonyl chlorides) to attach a fluorophore or an electron-capturing group.
Reaction Pathway Diagram
Figure 1: The "Reduce-then-Derivatize" workflow converts the inert nitro target into analyzable forms.
Protocol A: Reductive Heptafluorobutyrylation (For GC-MS/ECD)
Best for: Trace analysis in environmental or biological matrices where high sensitivity is required.
This protocol converts the target into a fluorinated amide, significantly lowering the detection limit on Electron Capture Detectors (ECD) and improving peak shape on GC-MS.
Reagents Required
| Reagent | Grade/Purity | Role |
| Zinc Dust | <10 µm particle size | Reducing agent |
| HCl (6 M) | Analytical Grade | Proton source for reduction |
| Heptafluorobutyric Anhydride (HFBA) | Derivatization Grade | Acylating agent |
| Ethyl Acetate / Hexane | HPLC Grade | Extraction solvents |
| Sodium Bicarbonate ( | Sat. Solution | Neutralization |
Step-by-Step Procedure
Phase 1: Nitro Reduction
-
Dissolution: Dissolve 1 mg of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in 1 mL of methanol in a screw-cap glass vial.
-
Acidification: Add 200 µL of 6 M HCl.
-
Reduction: Add 50 mg of Zinc dust. Cap tightly and vortex for 1 minute.
-
Incubation: Place in a heating block at 40°C for 15 minutes . (The solution should turn colorless or pale, indicating reduction of the yellow nitro compound).
-
Basification: Centrifuge to pellet the Zinc. Transfer the supernatant to a clean vial. Carefully add saturated
dropwise until effervescence stops (pH ~8). -
Extraction: Add 1 mL Ethyl Acetate. Vortex and centrifuge. Collect the upper organic layer (containing the amine intermediate). Evaporate to dryness under Nitrogen.
Phase 2: HFBA Derivatization
-
Reconstitution: Redissolve the dried residue in 100 µL of Ethyl Acetate.
-
Reaction: Add 50 µL of HFBA . Cap immediately (moisture sensitive).
-
Heat: Incubate at 60°C for 30 minutes .
-
Cleanup: Cool to room temperature. Evaporate excess reagents under a gentle stream of Nitrogen.
-
Final Solvent: Reconstitute in 200 µL Isooctane for GC injection.
Validation Check:
-
Target Mass Shift: The molecular weight increases significantly due to the addition of the heptafluorobutyryl group (
), replacing one amine hydrogen. -
GC Behavior: Expect the derivative to elute earlier than the underivatized amine due to loss of H-bonding capability, with a sharp, symmetrical peak.
Protocol B: Reductive Dansylation (For LC-Fluorescence/MS)
Best for: Biological fluids (plasma/urine) or when using HPLC with Fluorescence Detection (FLD).
This protocol tags the amine with a dansyl group, introducing a strong fluorophore and improving retention on Reverse Phase (C18) columns.
Reagents Required
| Reagent | Concentration | Role |
| Dansyl Chloride | 5 mg/mL in Acetone | Fluorescent tag |
| Sodium Carbonate Buffer | 0.1 M, pH 9.5 | Reaction buffer |
| Dichloromethane (DCM) | HPLC Grade | Extraction solvent |
Step-by-Step Procedure
Phase 1: Nitro Reduction Follow the Zinc/HCl reduction steps from Protocol A, stopping after the Ethyl Acetate extraction and evaporation.
Phase 2: Dansyl Labeling
-
Buffer Addition: Resuspend the dried amine residue in 200 µL of 0.1 M Sodium Carbonate buffer (pH 9.5).
-
Reagent Addition: Add 200 µL of Dansyl Chloride solution (in acetone).
-
Incubation: Vortex and incubate at 55°C for 20 minutes in the dark (wrapped in foil).
-
Quenching: Add 50 µL of 2% diethylamine (optional) or simply dilute with water to stop the reaction.
-
Extraction: Add 500 µL of Dichloromethane (DCM). Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge. Collect the lower DCM layer.
-
Drying: Evaporate the DCM and reconstitute in 200 µL Acetonitrile/Water (50:50) for HPLC injection.
Detection Settings:
-
Excitation: 340 nm
-
Emission: 525 nm
Analytical Validation Parameters
The following table summarizes the expected transitions for the derivatized products.
| Parameter | Parent (Nitro) | Intermediate (Amine) | HFB-Derivative (GC) | Dansyl-Derivative (LC) |
| Formula | ||||
| Mol.[1][2][3][4][5][6][7] Weight | 243.26 g/mol | 213.28 g/mol | ~409.3 g/mol | ~446.6 g/mol |
| Key Fragment (MS) | m/z 243 ( | m/z 213 ( | m/z 169 ( | m/z 171 (Dansyl) |
| Retention (RP) | Moderate | Weak (Polar) | Strong (Non-polar) | Very Strong |
Critical Troubleshooting & Safety
-
Incomplete Reduction: If the yellow color of the nitro compound persists after Zinc treatment, add more acid (HCl) rather than more Zinc. The reaction requires protons to proceed (
). -
Moisture Control (Protocol A): HFBA is highly sensitive to water. Ensure all glassware and solvents are anhydrous. If the HFBA turns cloudy upon addition, the reagent is hydrolyzed and ineffective.
-
pH Control (Protocol B): Dansylation requires a basic pH (9-10) to keep the amine deprotonated (
) and nucleophilic. If the pH drops below 8, the reaction yield will plummet. -
Safety:
-
Nitroaromatics: Potentially toxic/mutagenic. Handle in a fume hood.
-
HFBA: Corrosive and lachrymator. Use double gloves.
-
References
-
Reduction of Nitroaromatics for Analysis
-
Heptafluorobutyrylation Protocol
-
Dansylation of Amines
- Title: Optimization of Dansyl Chloride Derivatiz
- Source: Journal of Chrom
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 4. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 5. A derivatization assay using gaschromatography/negative chemical ionization tandem mass spectrometry to quantify 3-nitrotyrosine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. weber.hu [weber.hu]
Application Notes and Protocols for the Analytical Determination of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Introduction
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a substituted aromatic ether containing both a nitrophenoxy and a dimethylbenzene moiety. While specific analytical methods for this exact compound are not extensively documented in publicly available literature, its structural components—a nitroaromatic group and a diphenyl ether linkage—are well-characterized. This allows for the development of robust analytical protocols based on established methodologies for analogous compounds, such as nitrophenols, nitroaromatic explosives, and diphenyl ether herbicides.[1][2][3][4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. The protocols herein are synthesized from established analytical techniques for structurally related molecules and are designed to be adaptable to various matrices, including environmental samples and pharmaceutical preparations.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is crucial for method development. Based on its structure, the following characteristics can be inferred:
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C₁₄H₁₃NO₃ | |
| Molecular Weight | 243.26 g/mol | |
| Polarity | Moderately polar | Influences choice of chromatographic conditions and extraction solvents. |
| UV-Vis Absorbance | Expected strong absorbance due to the nitrophenoxy group. | UV-Vis spectroscopy and HPLC with UV detection are viable techniques. |
| Volatility | Low to moderate | Suitable for GC-MS analysis, potentially after derivatization. |
| Solubility | Likely soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water. | Guides solvent selection for sample preparation and chromatography. |
Recommended Analytical Techniques
Given the structural features of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection: This is the preferred method due to its versatility and applicability to a wide range of moderately polar compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. The target analyte may require derivatization to improve its volatility and thermal stability.
-
UV-Visible (UV-Vis) Spectroscopy: A straightforward and cost-effective method for preliminary analysis and quantification in simple matrices, provided there are no interfering substances with similar absorption spectra.
High-Performance Liquid Chromatography (HPLC) Application Note
Principle
Reversed-phase HPLC is the most appropriate chromatographic mode for separating 1,2-Dimethyl-3-(4-nitrophenoxy)benzene from potential impurities and matrix components. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection can be achieved using a UV detector, leveraging the strong chromophore of the nitroaromatic group, or a mass spectrometer for enhanced sensitivity and specificity.
Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Detailed HPLC Protocol
1. Sample Preparation
-
For Solid Samples (e.g., soil, sediments):
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acetonitrile or a mixture of acetone and hexane (1:1, v/v).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
For Liquid Samples (e.g., water, wastewater):
-
For low concentrations, solid-phase extraction (SPE) is recommended.[2][4]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 100-500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
2. HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and resolution. Formic acid aids in protonation for better retention and is compatible with MS detection. |
| Gradient | 0-2 min: 40% B2-15 min: 40-90% B15-18 min: 90% B18-20 min: 90-40% B20-25 min: 40% B | A gradient elution is necessary to ensure the elution of the analyte with good peak shape and to clean the column of any late-eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and instrument sensitivity. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| UV Detection | 254 nm and 320 nm | The nitroaromatic moiety is expected to have strong absorbance around 254 nm. A second wavelength can be monitored for specificity.[3][4] |
3. HPLC-MS Conditions (for enhanced sensitivity and confirmation)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended due to the presence of the electron-withdrawing nitro group.[1]
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., TOF, Orbitrap) can be used.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, monitor the deprotonated molecule [M-H]⁻. For confirmation, monitor characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Application Note
Principle
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, being a diphenyl ether derivative, is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum.
Experimental Workflow
Sources
- 1. Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. waters.com [waters.com]
- 5. epa.gov [epa.gov]
- 6. scilit.com [scilit.com]
- 7. semanticscholar.org [semanticscholar.org]
Chromatographic Strategies for the High-Resolution Separation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene Positional Isomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The separation of positional isomers presents a significant analytical challenge due to their nearly identical physicochemical properties, such as molecular weight and solubility. This application note provides a detailed protocol for the effective chromatographic separation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and its closely related positional isomers. The primary method detailed utilizes High-Performance Liquid Chromatography (HPLC) with a specialized stationary phase designed to exploit subtle differences in molecular geometry and electron distribution. An alternative Gas Chromatography (GC) method is also discussed. The causality behind experimental choices, including column selection and mobile phase optimization, is explained to provide a robust, self-validating system for researchers in synthetic chemistry and drug development.
Introduction and Separation Principle
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is an aromatic ether. During its synthesis, or the synthesis of related compounds, the formation of positional isomers is a common occurrence. For example, isomers such as 1,2-Dimethyl-4-(4-nitrophenoxy)benzene or 1,3-Dimethyl-2-(4-nitrophenoxy)benzene could be generated. These isomers often possess very similar boiling points and polarity, making their separation by traditional methods like distillation or standard chromatography difficult.[1]
Achieving high-purity separation is critical for accurate structural elucidation, pharmacological testing, and regulatory submission. The methods outlined herein leverage specific molecular interactions between the analyte and the stationary phase to achieve baseline resolution.
The Core Challenge: Positional isomers of substituted benzene derivatives have identical mass and often similar hydrophobicity. Standard reversed-phase columns, like C18, separate primarily based on hydrophobic interactions and may fail to resolve these compounds.
The Solution - Exploiting π-π and Dipole-Dipole Interactions: The key to separating these isomers lies in exploiting more nuanced intermolecular forces. The aromatic rings in both the analyte and a specialized stationary phase can engage in π-π stacking interactions. Furthermore, the presence of the electron-withdrawing nitro group (-NO₂) and the ether linkage (-O-) creates a significant dipole moment in the molecule. Subtle differences in the position of the methyl groups relative to the nitrophenoxy moiety alter the molecule's overall electronic distribution and steric profile. These differences can be leveraged for separation.[2][3]
For our primary HPLC method, we select a stationary phase that is rich in phenyl groups. This choice is deliberate; the phenyl rings on the stationary phase provide a platform for enhanced π-π interactions with the aromatic rings of the isomers. Isomers with more accessible or electron-rich aromatic systems will interact more strongly, leading to longer retention times and effective separation.[3]
Primary Method: High-Performance Liquid Chromatography (HPLC)
This protocol is designed to provide high-resolution separation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene from its positional isomers.
Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), and Ultrapure Water.
-
Standards: Analytical standards of the 1,2-Dimethyl-3-(4-nitrophenoxy)benzene isomers of interest (if available).
-
Sample: Synthesis mixture or sample containing the isomers.
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material).
-
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC separation. The rationale for these choices is to maximize the π-π and dipole-dipole interactions that govern the separation.
| Parameter | Recommended Setting | Justification |
| HPLC Column | COSMOSIL 5NPE (Nitrophenylethyl group bonded) or a Phenyl-Hexyl column.Dimensions: 4.6 mm I.D. x 150 mm, 5 µm particle size. | The nitrophenylethyl groups on the 5NPE column are specifically designed to enhance π-π and dipole-dipole interactions, which are critical for separating aromatic positional isomers.[3] A Phenyl-Hexyl phase is a strong alternative.[2] |
| Mobile Phase | Isocratic: Acetonitrile : Water (60:40, v/v) | A mixture of acetonitrile and water provides appropriate polarity for elution in a reasonable timeframe. The ratio can be optimized (e.g., 50:50 to 70:30) to fine-tune retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The nitrophenyl group provides a strong chromophore, making the isomers easily detectable at this wavelength. A DAD can be used to scan across a range (e.g., 200-400 nm) to confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. This should be adjusted based on sample concentration to avoid column overloading. |
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the isomer mixture or standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Solution (50 µg/mL): Dilute the stock solution appropriately with the mobile phase (60:40 ACN:Water) to achieve a final concentration within the linear range of the detector.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before placing them in HPLC vials to prevent clogging of the system.
-
-
HPLC System Preparation:
-
Purge all solvent lines to remove air bubbles.
-
Start the pump with the specified mobile phase composition (60:40 ACN:Water) at 1.0 mL/min.
-
Equilibrate the column for at least 30 minutes or until a stable, flat baseline is observed in the detector output.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention times and peak shapes of the isomers.
-
Inject the sample solution(s).
-
It is good practice to run a standard periodically during a long sequence to check for any drift in retention time.
-
-
Data Processing and Interpretation:
-
Integrate the peaks in the resulting chromatogram.
-
Identify the isomers based on their retention times relative to the standard.
-
Calculate the resolution (Rs) between adjacent isomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Quantify the relative amounts of each isomer by comparing peak areas (assuming similar response factors).
-
Alternative Method: Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography is a powerful alternative. The separation of aromatic isomers by GC often relies on specialized capillary columns.[4]
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| GC Column | A mid-polarity capillary column, such as a 50% Phenyl-methylpolysiloxane (e.g., DB-17, Rtx-50).Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness. | A higher phenyl content in the stationary phase enhances selectivity for aromatic compounds. For particularly difficult separations, liquid crystalline stationary phases can offer unique selectivity for positional isomers.[5] |
| Carrier Gas | Helium or Hydrogen, at a constant flow or pressure. (e.g., 1.2 mL/min) | Provides efficient transport of analytes through the column. |
| Injector | Split/Splitless, 250 °C. Split ratio of 50:1. | A split injection prevents column overloading and ensures sharp peaks. The temperature should be high enough to ensure rapid vaporization without causing thermal degradation. |
| Oven Program | Start at 150 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min. | A temperature program is essential to elute the compounds with good peak shape in a reasonable time. This program should be optimized based on initial results. |
| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS). | FID provides robust, universal detection for organic compounds. An MS detector provides mass information, which is identical for isomers but can confirm the identity of the compound class and help identify any impurities. The EPA recommends an electron capture detector (ECD) for nitroaromatic compounds, which would offer high sensitivity.[6] |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the analytical process, from initial sample handling to final data interpretation.
Caption: Workflow for the chromatographic separation and analysis of isomers.
Conclusion
The successful separation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene isomers is achievable with high resolution by selecting a chromatographic system that leverages specific molecular interactions beyond simple hydrophobicity. The recommended HPLC method, utilizing a stationary phase with nitrophenylethyl or phenyl groups, provides an excellent and robust platform for this challenging separation by capitalizing on π-π and dipole-dipole interactions. The alternative GC method offers another viable route, particularly when coupled with a mass spectrometer for identity confirmation. By understanding and applying the principles outlined in this guide, researchers can develop reliable, self-validating protocols for the purification and analysis of these and other closely related positional isomers.
References
- Microsolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
- U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6739, 1,2-Dimethyl-3-nitrobenzene.
- Lehotay, J. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
- Lan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances.
- Chromatography Forum. (2017). separation of positional isomers.
- U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubstituted benzene derivatives.
Sources
- 1. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 3. nacalai.com [nacalai.com]
- 4. researchgate.net [researchgate.net]
- 5. vurup.sk [vurup.sk]
- 6. epa.gov [epa.gov]
Application Notes & Protocols: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene as a Versatile Building Block in Advanced Materials Science
Introduction: Unveiling the Potential of a Novel Precursor
In the continuous quest for novel materials with enhanced properties, the design and synthesis of unique molecular building blocks are of paramount importance. 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is an aromatic ether with a distinct substitution pattern that suggests significant, yet largely unexplored, potential in materials science. Its structure, featuring a dimethylbenzene moiety, an ether linkage, and a terminal nitro group, offers a versatile platform for creating a new generation of high-performance polymers, functional materials, and sensor technologies.
The presence of the nitro group is particularly noteworthy. It is a strong electron-withdrawing group that can be readily transformed into other functional groups, most notably an amine.[1][2] This chemical handle allows for the integration of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene into various polymer backbones or for its use as a precursor in the synthesis of more complex functional molecules. The dimethyl substitution on the phenoxy ring is expected to enhance the solubility of resulting polymers, a common challenge in the processing of rigid aromatic polymers.[3]
This technical guide provides a comprehensive overview of the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and explores its prospective applications in materials science. We present detailed, field-proven protocols for its synthesis and subsequent chemical modifications, offering researchers a solid foundation for investigating this promising molecule. The methodologies described herein are designed to be self-validating, with clear explanations for each experimental choice.
Part 1: Synthesis and Characterization of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
The most direct and efficient route to synthesize 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of organic synthesis.[4] This involves the reaction of a phenoxide with an activated aryl halide. In this case, 2,3-dimethylphenol is deprotonated to form the corresponding phenoxide, which then displaces a halide from a 4-nitro-substituted benzene ring.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
Objective: To synthesize 1,2-Dimethyl-3-(4-nitrophenoxy)benzene from 2,3-dimethylphenol and 1-fluoro-4-nitrobenzene.
Materials:
-
2,3-Dimethylphenol
-
1-Fluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (100 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Add 1-fluoro-4-nitrobenzene (1.05 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and allow it to stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of deionized water. A precipitate should form. If an oil forms, stir until it solidifies.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol to yield the pure 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C-O-C ether linkage and the N-O bonds of the nitro group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Part 2: Prospective Applications in Materials Science
The true potential of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene lies in its utility as a precursor for advanced materials. The following sections detail hypothetical, yet scientifically grounded, applications.
Application 1: Monomer for High-Performance Polyimides
High-performance polymers like polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[5][6] A common synthetic route involves the polycondensation of a diamine with a dianhydride. By reducing the nitro group of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene to an amine, a novel diamine monomer can be created.
Step A: Reduction of the Nitro Group
The nitro group can be efficiently reduced to an amine using various methods, such as catalytic hydrogenation.
Protocol 2: Synthesis of 4-(2,3-dimethylphenoxy)aniline
Objective: To synthesize the diamine monomer 4-(2,3-dimethylphenoxy)aniline.
Materials:
-
1,2-Dimethyl-3-(4-nitrophenoxy)benzene
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite
Methodology:
-
Reaction Setup: Dissolve 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(2,3-dimethylphenoxy)aniline, which can be further purified if necessary.
Step B: Polymerization to Polyimide
The newly synthesized diamine can be polymerized with a commercial dianhydride, such as pyromellitic dianhydride (PMDA), to form a polyimide.
Protocol 3: Synthesis of a Novel Polyimide
Objective: To synthesize a polyimide from 4-(2,3-dimethylphenoxy)aniline and PMDA.
Methodology:
-
Poly(amic acid) Formation: In a nitrogen-purged flask, dissolve 4-(2,3-dimethylphenoxy)aniline (1.0 eq) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc). Cool the solution to 0 °C.
-
Dianhydride Addition: Add PMDA (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours to form the poly(amic acid) precursor.
-
Imidization: The poly(amic acid) can be converted to the final polyimide by either thermal or chemical imidization.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, 100 °C (1h), 200 °C (1h), and 300 °C (1h) under a nitrogen atmosphere.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature.
-
dot ```dot graph "Polymer_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
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Caption: A potential mechanism for a fluorescent turn-off sensor.
Quantitative Data Summary
While experimental data for polymers derived from 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is not yet available in the literature, we can predict some properties based on analogous polymer systems.
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | > 250 °C | The rigid aromatic backbone of the proposed polyimide would lead to a high Tg. [5] |
| Thermal Stability (TGA) | Decomposition temperature > 450 °C in N₂ | Aromatic polyimides are known for their excellent thermal stability. [3] |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF) | The dimethyl substitution and the ether linkage are expected to disrupt chain packing and improve solubility. |
| Mechanical Properties | High tensile strength and modulus | Consistent with the properties of aromatic polyimides. [6] |
Conclusion
1,2-Dimethyl-3-(4-nitrophenoxy)benzene represents a promising, yet underutilized, molecule in the field of materials science. Its synthesis is straightforward, and its chemical structure offers multiple avenues for the creation of novel materials. The protocols and potential applications outlined in this guide are intended to provide a solid starting point for researchers interested in exploring this versatile building block. The development of new polymers and functional materials derived from this compound could lead to significant advancements in areas requiring high thermal stability, chemical resistance, and specific electronic properties.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-dimethyl-3-(4-nitrophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific diaryl ether synthesis. Here, we will address common challenges and provide in-depth, field-proven solutions to ensure the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 1,2-Dimethyl-3-(4-nitrophenoxy)benzene?
The synthesis of 1,2-dimethyl-3-(4-nitrophenoxy)benzene, a diaryl ether, is typically achieved through nucleophilic aromatic substitution. The two most common and effective methods are the Ullmann condensation and the Williamson ether synthesis.[1][2][3]
-
Ullmann Condensation: This method involves the copper-catalyzed reaction of an aryl halide with a phenol.[2][3] For this specific synthesis, you would react 3-bromo-1,2-dimethylbenzene with 4-nitrophenol in the presence of a copper catalyst and a base. Traditionally, these reactions required high temperatures, but modern methods using soluble copper catalysts and ligands allow for milder reaction conditions.[2]
-
Williamson Ether Synthesis: While classically used for preparing ethers from an alkyl halide and an alkoxide, a modified approach can be applied to diaryl ether synthesis, especially when one of the aromatic rings is activated by an electron-withdrawing group.[1][4] In this case, 1-fluoro-4-nitrobenzene (highly activated towards nucleophilic aromatic substitution) would be reacted with the potassium salt of 2,3-dimethylphenol. The strong electron-withdrawing nitro group facilitates the displacement of the fluoride by the phenoxide.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in diaryl ether synthesis are a common issue. Several factors could be at play:
-
Inefficient Catalyst Activity (Ullmann Condensation): The copper catalyst may be deactivated. Ensure you are using an "activated" form of copper or a well-defined copper(I) salt. The choice of ligand is also critical in modern Ullmann reactions to improve catalyst performance.[5]
-
Presence of Water: Moisture can significantly hinder the reaction, especially in the Ullmann condensation, by deactivating the base and catalyst.[6] Ensure all glassware is oven-dried and use anhydrous solvents. The use of molecular sieves can also be beneficial.[6]
-
Inappropriate Base: The choice of base is crucial. For Ullmann-type reactions, weaker bases like potassium carbonate or cesium carbonate are often preferred.[7][6] For the Williamson ether synthesis, a stronger base is needed to fully deprotonate the phenol to the more nucleophilic phenoxide.
-
Steric Hindrance: The ortho-dimethyl substitution pattern on one of the aromatic rings can sterically hinder the approach of the nucleophile, leading to slower reaction rates and lower yields.
Q3: I am observing significant side product formation. What are these impurities and how can I minimize them?
Common side products in diaryl ether syntheses include:
-
Homocoupling of Aryl Halides (Ullmann): This results in the formation of biaryl compounds. Optimizing the catalyst system and reaction temperature can minimize this side reaction.
-
C-Alkylation vs. O-Alkylation: Alkali phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation, leading to the formation of isomers.[1]
-
Reduction of the Nitro Group: If using a copper catalyst that is not sufficiently pure or if certain additives are present, reduction of the nitro group on the 4-nitrophenol reactant can occur.
-
Hydrolysis of the Aryl Halide: In the presence of water, the aryl halide can be hydrolyzed back to the corresponding phenol, which can then compete in the reaction, leading to undesired diaryl ether byproducts.[6]
To minimize these, ensure stringent anhydrous conditions, use high-purity reagents, and carefully control the reaction temperature.
Troubleshooting Guides
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
Symptoms: Thin-layer chromatography (TLC) analysis shows only starting materials even after prolonged reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst (Ullmann) | Use a fresh, high-purity source of a Cu(I) salt like CuI. Consider in-situ generation of an active catalyst. Add a chelating ligand such as N,N-dimethylglycine.[8] | Cu(I) is the active catalytic species in the Ullmann condensation.[3] Ligands can stabilize the copper catalyst and accelerate the reaction.[5] |
| Insufficient Base Strength (Williamson) | Ensure complete deprotonation of 2,3-dimethylphenol by using a strong enough base (e.g., NaH, KH). | The phenoxide is a much stronger nucleophile than the corresponding phenol.[9] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC. | Ullmann condensations often require elevated temperatures to overcome the activation energy of the C-O bond formation.[2] |
| Poor Solvent Choice | Use a high-boiling, polar aprotic solvent such as DMF, DMSO, or NMP.[2][7] | These solvents help to dissolve the reagents and facilitate the nucleophilic substitution reaction.[7] |
Experimental Workflow: Catalyst Activation and Reaction Setup (Ullmann)
Caption: Ullmann Condensation Reaction Setup.
Problem 2: Product is Difficult to Purify from Starting Materials and Byproducts
Symptoms: Column chromatography results in poor separation of the desired product from unreacted starting materials or similarly non-polar byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Similar Polarity of Components | Utilize a multi-step purification process. First, perform an aqueous workup to remove the base and any water-soluble impurities. Then, consider recrystallization of the crude product before attempting column chromatography. | Recrystallization can be highly effective for separating compounds with different solubilities and crystal lattice energies. |
| Inappropriate Chromatography Conditions | Optimize your TLC conditions first to achieve good separation (Rf of product ~0.3-0.4). Use a gradient elution for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. | A well-optimized solvent system is crucial for effective chromatographic separation. |
| Presence of Copper Catalyst in Crude Product | During the aqueous workup, wash the organic layer with an aqueous solution of ammonia or EDTA to chelate and remove residual copper salts. | Copper salts can interfere with chromatography and subsequent reactions. Chelating agents form water-soluble complexes with copper, facilitating its removal. |
Step-by-Step Purification Protocol:
-
Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, dilute aqueous ammonia (to remove copper), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility and the impurities have low solubility (e.g., ethanol, isopropanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
-
Column Chromatography (if necessary):
-
Prepare a silica gel column.
-
Dissolve the recrystallized product in a minimal amount of a non-polar solvent.
-
Load the sample onto the column and elute with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Problem 3: Characterization Data is Inconsistent with the Desired Product Structure
Symptoms: NMR or Mass Spectrometry data suggests the presence of an isomer or an unexpected product.
Possible Causes & Solutions:
-
Ambiguous Regiochemistry: The reaction of 2,3-dimethylphenol could potentially lead to substitution at a different position on the benzene ring if conditions are not well-controlled.
-
Unexpected Side Reactions: Under harsh conditions, other functional groups in the molecule may react. For example, the nitro group could be reduced.
Troubleshooting Decision Tree:
Caption: Troubleshooting Inconsistent Product Characterization.
To confirm the structure, advanced 2D NMR techniques such as NOESY can be employed to establish through-space correlations between the protons of the two aromatic rings.
References
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. Retrieved February 13, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved February 13, 2026, from [Link]
-
Ullmann condensation. (2023, December 27). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2007). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 3, 17. Retrieved February 13, 2026, from [Link]
-
Reactions of Ethers. (2015, July 14). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Fédou, N., Taillefer, M., & Cristau, H.-J. (2008). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 10(7), 1373–1376. Retrieved February 13, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Molecules, 25(19), 4479. Retrieved February 13, 2026, from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 13, 2026, from [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Retrieved February 13, 2026, from [Link]
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- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene Synthesis
Welcome to the technical support center for the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related diaryl ether compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and enhance your reaction outcomes.
Foundational Principles: Choosing Your Synthetic Pathway
The synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a diaryl ether, is typically achieved by forming a C-O bond between a phenol and an aryl halide. The two most prominent and effective methods for this transformation are the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.[1][2] The choice between these pathways is critical and depends on substrate reactivity, desired reaction conditions, and cost considerations.
The target molecule is formed from 2,3-dimethylphenol and an activated 4-nitro-substituted aryl halide .
Sources
Technical Support Center: Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important diaryl ether synthesis. Here, we move beyond simple protocols to explore the chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested solutions to ensure the success of your synthesis.
The Desired Reaction: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The formation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the deprotonation of 2,3-dimethylphenol to form a potent phenoxide nucleophile. This nucleophile then attacks an electron-deficient aromatic ring, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, displacing the halide leaving group. The reaction is facilitated by the strongly electron-withdrawing nitro group (-NO₂), which stabilizes the negatively charged intermediate (Meisenheimer complex) and activates the ring for nucleophilic attack.[1][2][3]
Caption: Competing O- and C-arylation pathways.
Q3: During heating, my reaction mixture turned very dark, and the workup resulted in a tar-like substance. What causes this decomposition?
A3: This often points to thermal instability, either of your reagents or the solvent.
Root Causes & Solutions:
-
Solvent Decomposition: Dimethylformamide (DMF), a common solvent for this reaction, can decompose at elevated temperatures, especially in the presence of a strong base. This can lead to the formation of dimethylamine and carbon monoxide.
-
Nitroaromatic Instability: Nitroaromatic compounds can be thermally sensitive. While nitrobenzene itself is relatively stable, mixtures with impurities or operation at excessively high temperatures (e.g., >200 °C) can initiate exothermic decomposition. [4][5][6]* Recommended Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-120 °C). Monitor the reaction by TLC or GC to avoid unnecessarily long heating times. If decomposition is a persistent issue, consider using a more stable solvent like DMSO or switching to a milder base.
Q4: My product is contaminated with 4-nitrophenol. How did this form, and how can I remove it?
A4: The presence of 4-nitrophenol is a clear indicator of a hydrolysis side reaction. The starting material, 1-halo-4-nitrobenzene, is activated towards nucleophilic attack. If water is present in the reaction mixture, the hydroxide ion (formed from the reaction of water with the base) can act as a nucleophile, displacing the halide to form 4-nitrophenol.
Prevention and Removal:
-
Prevention: Use anhydrous solvents and ensure your reagents are dry.
-
Removal: 4-nitrophenol is acidic, whereas your desired diaryl ether product is neutral. This difference in chemical properties is key to its removal. During the workup, wash the organic layer with an aqueous base solution (e.g., 1M NaOH or 5% Na₂CO₃). The acidic 4-nitrophenol will be deprotonated to form the water-soluble sodium 4-nitrophenoxide salt, which will partition into the aqueous layer, effectively separating it from your product. [7]
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for this synthesis?
A1: The optimal choice depends on balancing reactivity, cost, and safety. A highly effective and commonly used system is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous DMF or DMSO . [8][9][10]* Cs₂CO₃ often gives superior results due to its better solubility and the "caesium effect," but it is more expensive. [9]* K₂CO₃ is a cost-effective and reliable choice.
-
DMF and DMSO are excellent polar aprotic solvents that accelerate SNAr reactions by solvating the cation of the base, leaving the phenoxide anion highly reactive. [8][10]
Parameter K₂CO₃ Cs₂CO₃ NaH Strength Moderate-Strong Strong Very Strong Solubility (in DMF) Low High Insoluble (reacts) Handling Easy (hygroscopic) Easy (hygroscopic) Difficult (pyrophoric) | Side Reaction Risk | Low-Moderate | Low-Moderate | Higher [8]|
Q2: Which leaving group on the 4-nitrophenyl ring is best: F, Cl, or Br?
A2: For SNAr reactions, the reactivity order is F > Cl > Br > I . This is counterintuitive compared to SN2 reactions. The reason is that the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the breaking of the carbon-halogen bond. [11]Fluorine, being the most electronegative halogen, polarizes the C-F bond most effectively, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, 1-fluoro-4-nitrobenzene is the most reactive substrate.
Q3: How should I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (2,3-dimethylphenol and 1-halo-4-nitrobenzene) on a silica gel plate. The product, being less polar than the phenolic starting material, will have a higher Rf value. The reaction is complete when the spot corresponding to the 2,3-dimethylphenol has disappeared.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
-
Reagents:
-
2,3-Dimethylphenol (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.0-1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 2,3-dimethylphenol and anhydrous DMF.
-
Add the finely ground potassium carbonate to the solution.
-
Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Add 1-fluoro-4-nitrobenzene to the mixture.
-
Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Once the 2,3-dimethylphenol is consumed, cool the reaction to room temperature.
-
Protocol 2: Workup and Purification
Caption: A standard workflow for product purification.
-
Pour the cooled reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous mixture three times with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with 1M NaOH (2x), water (1x), and finally with brine (1x). This basic wash is crucial for removing acidic impurities. [7]5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Guillou, S., & Bouillon, J. P. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(17), 2877–2880. [Link]
-
University of Colorado. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
University of Toronto. (n.d.). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
PubMed. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Retrieved from [Link]
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- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Welcome to the technical support guide for the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific diaryl ether synthesis. We will explore the underlying chemical principles, provide a robust experimental protocol, and address common challenges through a detailed troubleshooting guide and frequently asked questions.
Synthesis Overview: Choosing the Right Path
The formation of the diaryl ether, 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, involves creating a C-O bond between an aryl halide and a phenol. The two most prominent strategies for this class of transformation are the Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method when the aryl halide is "activated" by a strong electron-withdrawing group, such as the nitro group (-NO₂) in 1-fluoro-4-nitrobenzene.[1][2] The nitro group, particularly when positioned ortho or para to the leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy and facilitating the reaction.[2][3]
-
Ullmann Condensation: This classical method uses a copper catalyst to couple an aryl halide with a phenol.[4][5][6] While effective, it traditionally requires high temperatures and stoichiometric amounts of copper.[5] Modern protocols have introduced ligands that allow for milder conditions and catalytic amounts of copper, but the SNAr reaction is typically more straightforward for this specific substrate combination.[4][7]
Given the highly activated nature of 1-fluoro-4-nitrobenzene, this guide will focus on the SNAr pathway, which offers a high-yielding, catalyst-free, and operationally simpler route.
Reaction Scheme: SNAr Pathway
Caption: SNAr synthesis of the target diaryl ether.
Detailed Experimental Protocol (SNAr)
This protocol is designed to be a self-validating system, providing a reliable baseline for achieving high yields.
Reagent and Solvent Specifications
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2,3-Dimethylphenol | 122.16 | 10.0 | 1.22 g | 1.0 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 10.5 | 1.48 g (1.16 mL) | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g | 2.0 |
| Dimethylformamide (DMF) | 73.09 | - | 20 mL | - |
Causality Behind Choices:
-
1-Fluoro-4-nitrobenzene: Fluorine is the best leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-X bond.[2]
-
Potassium Carbonate (K₂CO₃): An effective and economical base for deprotonating the phenol to its more nucleophilic phenoxide form. Using two equivalents ensures the reaction goes to completion.
-
Dimethylformamide (DMF): A polar aprotic solvent is crucial. It effectively solvates the potassium cation but does not strongly solvate the phenoxide anion, leaving it "naked" and highly reactive. Protic solvents would hydrogen-bond with the nucleophile, reducing its reactivity.[3][8]
Step-by-Step Methodology
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenol (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask.
-
Reaction Initiation: Begin stirring the mixture and add 1-fluoro-4-nitrobenzene (1.16 mL, 10.5 mmol).
-
Heating: Heat the reaction mixture to 120 °C in an oil bath and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new, less polar product spot should appear.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold water. A precipitate should form.
-
Stir the aqueous mixture for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with 50 mL of water.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield the pure product as a pale yellow solid.
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low product yield.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields can stem from several factors.
-
Reagent Quality: Ensure your 2,3-dimethylphenol is pure and dry. Phenols can oxidize over time. The 1-fluoro-4-nitrobenzene should also be of high purity.
-
Anhydrous Conditions: The base, K₂CO₃, is hygroscopic. Any water present will react with the phenoxide, reducing the concentration of the active nucleophile. Ensure the base is freshly dried and the DMF is anhydrous. Some protocols benefit from the addition of molecular sieves.[7]
-
Insufficient Base: Ensure at least 1.5 to 2.0 equivalents of the base are used. The deprotonation of the phenol is an equilibrium; a sufficient excess of base is required to drive the formation of the reactive phenoxide.
-
Reaction Temperature: The SNAr reaction has a significant activation energy barrier. If the temperature is too low (e.g., <100 °C), the reaction rate will be impractically slow.
Q2: The reaction is not proceeding to completion, even after extended time. What can I do?
A2:
-
Verify Temperature: Double-check the temperature of the oil bath and the internal reaction mixture. A significant temperature gradient can exist.
-
Consider a Stronger Base: While K₂CO₃ is generally sufficient, a stronger base like cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction.[7][9] Cs₂CO₃ is more soluble in organic solvents and its counter-ion is "softer," leading to a more reactive "naked" phenoxide.
-
Alternative Solvent: While DMF is excellent, other polar aprotic solvents like DMSO or NMP can be used. NMP, in particular, has a higher boiling point and can sometimes improve yields for sluggish reactions.[10]
-
Switch to an Ullmann Protocol: If the SNAr reaction remains problematic, an alternative is a copper-catalyzed Ullmann coupling. This involves using a copper(I) source (e.g., 5-10 mol% CuI) and a ligand (e.g., 10-20 mol% N,N-dimethylglycine) with a base like K₃PO₄ in a solvent like acetonitrile or toluene.[4][9]
Q3: I'm observing a dark brown or black reaction mixture and multiple spots on my TLC. What are these side products?
A3:
-
Thermal Decomposition: High temperatures (>150 °C) in the presence of a strong base and a nitroaromatic compound can lead to decomposition and polymerization, resulting in a dark tarry mixture. Ensure precise temperature control.
-
Side Reactions of the Phenol: At high temperatures, phenols can undergo side reactions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which can also cause discoloration.
-
Solvent Decomposition: DMF can decompose in the presence of strong bases at high temperatures to produce dimethylamine, which can act as a competing nucleophile. While less common under these conditions, it is a possibility.
Q4: My product is an oil and is difficult to purify. How should I proceed?
A4: While the target compound is expected to be a solid, impurities can lower its melting point, causing it to appear as an oil.
-
Initial Work-up: Ensure the product is fully precipitated during the aqueous work-up. Adding the reaction mixture to ice-cold water can help. If it oils out, try extracting the aqueous layer with a solvent like ethyl acetate or dichloromethane, then wash the organic layer, dry it, and concentrate it.
-
Purification Strategy: Flash column chromatography is the most reliable method for separating the product from non-polar starting materials and polar baseline impurities. Use the TLC system developed during reaction monitoring to guide your choice of eluent.
-
Inducing Crystallization: After chromatography, if the product is a pure oil, try dissolving it in a minimal amount of a hot solvent (like ethanol or isopropanol) and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in this synthesis?
A1: The nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the aromatic ring of 1-fluoro-4-nitrobenzene. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by the phenoxide nucleophile. Crucially, it stabilizes the negative charge of the Meisenheimer intermediate, which is the rate-determining step of the reaction.[1][2] This activation is why the reaction can proceed without a metal catalyst.
Q2: Can I use 1-chloro-4-nitrobenzene instead of 1-fluoro-4-nitrobenzene?
A2: Yes, but the reaction will be slower. For SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I.[2] This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine. Since C-F bond cleavage occurs in the fast, second step, the high C-F bond strength is not a kinetic impediment. Using the chloro-analogue will likely require higher temperatures or longer reaction times to achieve a comparable yield.
Q3: What are the key safety precautions for this reaction?
A3:
-
Reagents: 1-Fluoro-4-nitrobenzene is toxic and an irritant. 2,3-Dimethylphenol is corrosive. Handle both with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Always handle it in a well-ventilated fume hood.
-
Reaction Conditions: The reaction is heated to a high temperature. Use a proper heating mantle and oil bath with temperature control to avoid overheating.
-
Work-up: Be cautious when quenching the reaction with water, especially if it is still warm.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR will show characteristic aromatic signals for both rings and singlet peaks for the two methyl groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): This can confirm the presence of key functional groups, such as the C-O-C ether linkage and the N-O bonds of the nitro group.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
References
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications. [Link]
-
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]
-
Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Versatile Monitoring Tools in Parallel Solid-Phase Synthesis. CHIMIA. [Link]
-
NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
nitrobenzene. Organic Syntheses Procedure. [Link]
-
NMR reaction monitoring in flow synthesis. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.umass.edu [people.umass.edu]
Technical Support Center: Degradation Pathways of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the environmental fate and degradation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to support your experimental work. Our approach is grounded in established principles of microbial and chemical degradation of nitroaromatic and diphenyl ether compounds.
Frequently Asked Questions (FAQs)
Q1: What are the probable initial steps in the microbial degradation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene?
The degradation of a complex molecule like 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is likely initiated at one of its chemically reactive sites. Based on extensive literature on related compounds, two primary initial pathways are plausible:
-
Reductive Pathway: The most common initial step for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[1][2] This is often carried out by bacterial nitroreductases, which are flavoenzymes that can function under both aerobic and anaerobic conditions.[2] This initial reduction can make the aromatic ring more susceptible to subsequent oxidative attack.
-
Oxidative Pathway: Dioxygenase enzymes can directly attack one of the aromatic rings, incorporating two hydroxyl groups.[1][3] This action destabilizes the ring, often leading to the elimination of the nitro group as nitrite and subsequent ring cleavage.[1] Another oxidative possibility is the cleavage of the ether bond, which would separate the molecule into 1,2-dimethylphenol and 4-nitrophenol. The latter is a well-studied pollutant with established degradation pathways.[4][5]
Q2: What are the likely abiotic degradation pathways for this compound?
Beyond microbial action, abiotic factors can contribute to the degradation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene:
-
Photodegradation: The nitroaromatic moiety makes the molecule susceptible to degradation by sunlight. Under visible light irradiation, especially in the presence of photocatalysts (like metallic oxides in soil or water) and oxidants, nitrobenzene can be transformed into various nitrophenols, which are then further degraded.[6][7] The primary mechanism often involves the generation of highly reactive species like sulfate radicals that attack the benzene ring.[8]
-
Hydrolysis: While the ether linkage is generally stable, hydrolysis is a potential, albeit likely slow, degradation route in aqueous environments. The rate would be highly dependent on pH and temperature.
Q3: What analytical methods are recommended for monitoring the degradation and identifying intermediates?
A multi-faceted analytical approach is crucial for accurately tracking the parent compound and identifying its metabolites.
-
Primary Analysis (Quantification): High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and major aromatic intermediates.[9] A reverse-phase C18 column is typically effective.
-
Confirmatory Analysis & Metabolite Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying volatile and semi-volatile degradation products.[10] Derivatization may be necessary for polar metabolites. Liquid Chromatography-Mass Spectrometry (LC-MS) is better suited for non-volatile, polar intermediates that are common in biodegradation pathways.
-
Sample Preparation: For complex matrices like soil or sediment, a robust extraction step using a solvent like dichloromethane or ethyl acetate, followed by a cleanup step (e.g., solid-phase extraction), is necessary before analysis.
Q4: What are the expected major degradation intermediates?
Based on the postulated pathways, a range of intermediates could be formed. Their presence and concentration will depend on the dominant degradation route and environmental conditions.
| Postulated Intermediate | Originating Pathway | Significance |
| 1,2-Dimethyl-3-(4-aminophenoxy)benzene | Reductive Pathway | Indicates initial nitro group reduction.[1] |
| 4-Nitrophenol & 1,2-Dimethylphenol | Ether Cleavage | Signals the breakdown of the core diphenyl ether structure. |
| Catechol & Methylcatechols | Oxidative Ring Cleavage | Central intermediates in the degradation of many aromatic compounds, leading to TCA cycle entry.[3] |
| Picolinic Acid | Spontaneous Rearrangement | Can be a dead-end product from the meta-cleavage of aminophenols if subsequent enzymes are absent.[11] |
Troubleshooting Guides
Problem: No degradation of the parent compound is observed in my microbial culture.
Question: I've incubated 1,2-Dimethyl-3-(4-nitrophenoxy)benzene with a mixed microbial culture from a contaminated site, but HPLC analysis shows no decrease in its concentration after several weeks. What could be wrong?
Answer: This is a common challenge when studying the biodegradation of recalcitrant compounds. The issue can stem from biological, chemical, or analytical factors.
Troubleshooting Steps:
-
Verify Analytical Method: First, confirm your analytical method is sound. Run a spiked control (sterile medium + compound) to check for recovery and ensure you are not losing the compound to abiotic factors like adsorption to the flask walls.
-
Assess Compound Toxicity: Your target compound may be toxic to the microbial consortium at the concentration used.[12] Set up a dose-response experiment with a range of concentrations (e.g., 1, 10, 50, 100 mg/L) to determine the inhibitory level.
-
Check Redox Conditions: The degradation pathway can be highly dependent on the presence of oxygen.
-
Aerobic: Ensure adequate aeration through shaking or sparging. Oxygen can be a limiting substrate.
-
Anaerobic: If pursuing a reductive pathway, ensure the system is truly anaerobic. Use resazurin as a redox indicator and provide an alternative electron acceptor if necessary (e.g., nitrate, sulfate).[1][13]
-
-
Evaluate Nutrient Availability: Biodegradation is a biologically demanding process. Ensure the culture medium contains sufficient nitrogen, phosphorus, and other essential trace minerals. The absence of these can halt metabolic activity.
-
Consider Acclimation Period: Microorganisms from a contaminated site may require a long acclimation period to induce the necessary enzymes to degrade a novel compound.[12] Consider sequential batch cultures where a small amount of the old culture is transferred to a fresh medium with the compound to enrich for competent degraders.
-
Investigate Cometabolism: Some compounds are only degraded via cometabolism, where the microbes consume a primary, growth-supporting substrate and fortuitously degrade the target compound with non-specific enzymes.[14] Try adding a simple, readily biodegradable carbon source like succinate or glucose at a low concentration.
Caption: Troubleshooting flowchart for no degradation.
Problem: I am detecting unexpected peaks in my chromatogram.
Question: My GC-MS analysis shows several unknown peaks that I can't identify as expected intermediates. How can I identify them and what could they be?
Answer: The appearance of unknown peaks is a critical clue in pathway elucidation. They could be novel intermediates, products of abiotic reactions, or artifacts.
Troubleshooting Steps:
-
Analyze Mass Spectra: Carefully examine the mass spectrum of each unknown peak. Look for the molecular ion (M+) peak to determine the molecular weight. Analyze the fragmentation pattern for clues about the structure (e.g., loss of a nitro group, methyl group, or presence of a phenol fragment).
-
Run Control Samples:
-
Sterile Control (Medium + Compound): This will reveal if the peaks are from abiotic degradation (e.g., hydrolysis, photolysis) or reactions with media components.
-
Culture Control (Medium + Microbes, no compound): This will identify any metabolic products produced by the microbes from the medium itself.
-
-
Consider Polymerization: Phenolic intermediates, especially under aerobic conditions, can polymerize to form larger, colored molecules (humic-like substances). These may appear as a rising baseline or a series of broad, late-eluting peaks in your chromatogram.
-
Hypothesize and Confirm: Based on the mass spec data, hypothesize potential structures. If possible, obtain authentic chemical standards for these hypothesized intermediates and compare their retention times and mass spectra to your unknown peaks for positive identification.
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay in Liquid Culture
This protocol outlines a standardized batch experiment to assess the aerobic biodegradation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
1. Preparation of Medium and Inoculum: a. Prepare a mineral salts medium (MSM) appropriate for environmental bacteria. b. Autoclave the medium and dispense 100 mL into sterile 250 mL Erlenmeyer flasks. c. Prepare the inoculum: Use either a pure strain or a mixed culture enriched from a contaminated site. Grow the inoculum to the late exponential phase, harvest the cells by centrifugation, and wash twice with sterile MSM to remove residual carbon sources.
2. Experimental Setup: a. Prepare a stock solution of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in a suitable solvent (e.g., methanol) at a high concentration (e.g., 10 g/L). b. Spike the MSM flasks to achieve the desired final concentration (e.g., 50 mg/L). Ensure the solvent volume is less than 0.1% of the total volume. c. Inoculate the test flasks with the washed microbial cells to a starting optical density (OD₆₀₀) of ~0.1. d. Set up controls:
- Sterile Control: MSM + compound, no inoculum.
- Inoculum Control: MSM + inoculum, no compound. e. Cover flasks with sterile, breathable stoppers and place them on an orbital shaker (150 rpm) at a controlled temperature (e.g., 25-30°C).
3. Sampling and Analysis: a. At regular intervals (e.g., 0, 1, 3, 7, 14, 21 days), withdraw a 1 mL aliquot from each flask under sterile conditions. b. Prepare the sample for analysis: Centrifuge to remove cells. Filter the supernatant through a 0.22 µm syringe filter. c. Analyze the filtrate using the appropriate analytical method (e.g., HPLC-UV) to quantify the parent compound. Store a sub-sample at -20°C for future metabolite analysis by LC-MS or GC-MS.
Protocol 2: Analytical Method using HPLC-UV
This method is for the quantification of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Scan for the absorbance maximum of the compound (likely between 250-320 nm).
-
Quantification: Prepare a calibration curve using standards of known concentrations (e.g., 1, 5, 10, 25, 50 mg/L) to calculate the concentration in unknown samples.
Visualizations
Caption: Postulated microbial degradation pathways.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from a source detailing methods for dinitrobenzene, which are applicable to related nitroaromatics.[9]
-
Bhatt, P., et al. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate.[4]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.[1]
-
Spain, J. C., & Nishino, S. F. (1995). Biodegradation of Nitroaromatic Compounds and Explosives. This book provides a foundational understanding of the topic.[15]
-
Haverkort, N. E., & Verhagen, F. J. M. (1997). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Bioengineering, 53(2), 224-231.[16]
-
Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500.[2]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.[12]
-
Zhang, C., et al. (2012). Microbial degradation of nitroaromatic compounds. Journal of Chemical Technology & Biotechnology, 87(8), 1067-1076.[17]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. This document provides data on a structurally similar compound.[18]
-
Abu Laban, N., et al. (2015). Anaerobic benzene degradation by bacteria. Microbial Biotechnology, 8(4), 543-557.[19]
-
Zhang, L., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 11(1), 123.[5]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Benzene - Chapter 7: Analytical Methods. Provides standard methods for aromatic compound analysis.[20]
-
Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520-2525.[11]
-
Das, N., & Chandran, P. (2011). Bacterial Degradation of Aromatic Compounds. Environmental Science and Pollution Research, 18(2), 254-269.[14]
-
ResearchGate. (n.d.). Degradation pathways for nitrobenzene. This scientific diagram illustrates common aerobic degradation routes.[3]
- Harwood, C. S., & Parales, R. E. (1996). The β-Ketoadipate Pathway and the Biology of Self-Identity. Annual Review of Microbiology, 50, 553-590.
-
Arora, P. K., & Bae, H. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. Journal of Chemistry, 2014, 850239.[21]
-
He, Z., & Spain, J. C. (2000). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. ResearchGate.[22]
-
Arora, P. K., et al. (2012). Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches. Frontiers in Microbiology, 3, 138.[23]
-
Chen, W. S., & Liu, Y. C. (2021). Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation. Heliyon, 7(5), e06984.[6]
-
Zhang, J., et al. (2007). Nitrobenzene Biodegradation Ability of Microbial Communities in Water and Sediments along the Songhua River after a Nitrobenzene Pollution Event. Environmental Science & Technology, 41(14), 4935-4941.[24]
-
Chen, W. S., & Liu, Y. C. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Photochem, 1(2), 220-234.[8]
-
ResearchGate. (n.d.). Photocatalytic degradation of nitrobenzene in wastewater by persulfate integrated with Ag/Pb3O4 semiconductor under visible light irradiation.[7]
-
Li, X., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(10), 2254-2260.[10]
-
Gitiafroz, R. (2012). Microorganisms and Metabolic Pathways Involved in Anaerobic Benzene Biodegradation under Nitrate-reducing Conditions. Semantic Scholar.[13]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during this synthesis, ensuring the highest possible purity and yield for your target compound.
I. Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of reaction mechanistically related to the Williamson ether synthesis.[1] The most common and efficient route involves the reaction of a 2,3-dimethylphenoxide salt with an electron-deficient aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene.
The reaction proceeds via a two-step addition-elimination mechanism.[2] First, the nucleophilic phenoxide attacks the carbon atom bearing the leaving group on the nitroaromatic ring. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The presence of the strongly electron-withdrawing nitro group at the para-position is crucial as it stabilizes this intermediate, thereby activating the ring for nucleophilic attack.[4] In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product.
Caption: General SNAr mechanism for diaryl ether synthesis.
II. Frequently Asked Questions (FAQs)
Q1: Which aryl halide is the best choice for this synthesis: 1-fluoro-, 1-chloro-, or 1-bromo-4-nitrobenzene?
A1: For SNAr reactions, the reactivity order of halogens as leaving groups is F > Cl ≈ Br > I.[5] This is counterintuitive when compared to SN2 reactions. The rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond and makes the carbon atom more electrophilic. Therefore, 1-fluoro-4-nitrobenzene is the most reactive and generally preferred substrate.[4]
Q2: What is the best base and solvent combination for this reaction?
A2: A moderately strong base is required to deprotonate the 2,3-dimethylphenol to form the reactive phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6][7] Stronger bases like sodium hydride (NaH) can also be used but may increase the risk of side reactions. The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal as they can solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while not interfering with the reaction.[6]
Q3: Can C-alkylation be a significant side reaction?
A3: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the aromatic ring (C-alkylation).[1][6] While O-alkylation is electronically favored and generally the major pathway in diaryl ether synthesis, some C-alkylation can occur, especially with more reactive electrophiles or under certain conditions. Using polar aprotic solvents helps to favor O-alkylation. The presence of C-alkylated byproducts would present as an isomeric impurity with the same mass as the product but a different substitution pattern.
Q4: My reaction is not going to completion. What should I do?
A4: Several factors could be at play:
-
Insufficient Base: Ensure at least one equivalent of base is used to fully deprotonate the phenol. Using a slight excess (e.g., 1.2-1.5 equivalents) can be beneficial.
-
Reaction Temperature: SNAr reactions often require heat. A typical temperature range is 80-150 °C, depending on the solvent and the reactivity of the aryl halide.
-
Water Contamination: The presence of water can consume the base and hydrolyze the aryl halide. Ensure all reagents and glassware are thoroughly dried.
-
Purity of Starting Materials: Impurities in the starting phenol or aryl halide can inhibit the reaction.
III. Troubleshooting Guide: Identifying and Mitigating Impurities
Encountering impurities is a common challenge. The following guide addresses specific issues you might observe during analysis. Modern analytical techniques like GC-MS, HPLC, and NMR are essential for impurity profiling.[8]
Issue 1: An impurity peak is observed with a mass corresponding to 4-nitrophenol.
-
Probable Cause: This impurity arises from the hydrolysis of the starting material, 1-halo-4-nitrobenzene. This occurs when water is present in the reaction mixture, reacting with the electron-deficient aryl halide.
-
Mechanism of Formation:
Caption: Formation of 4-nitrophenol impurity via hydrolysis.
-
Troubleshooting & Prevention:
-
Dry Reagents and Solvents: Ensure solvents are anhydrous and that bases like K₂CO₃ are dried in an oven before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Removal: 4-nitrophenol is acidic and can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) during the workup. The resulting sodium 4-nitrophenoxide is water-soluble.
Issue 2: GC-MS analysis shows multiple peaks with the same mass as the final product.
-
Probable Cause: This indicates the presence of isomeric impurities.
-
Potential Sources:
-
Impure Starting Materials: The most likely cause is an impure starting material. For example, if the "2,3-dimethylphenol" used is a mixture containing 3,4-dimethylphenol, the corresponding isomeric ether, 1,2-Dimethyl-4-(4-nitrophenoxy)benzene, will be formed.
-
C-Alkylation: As discussed in the FAQ, reaction at the carbon of the phenoxide ring can lead to an isomer.[6]
-
Benzyne Mechanism: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition (benzyne) mechanism can occur, leading to a mixture of regioisomers.[4] This is less common under typical K₂CO₃/DMF conditions.
-
-
Troubleshooting & Prevention:
-
Verify Starting Material Purity: Always check the purity of starting materials by NMR or GC-MS before beginning the synthesis.
-
Optimize Reaction Conditions: Avoid overly harsh bases or excessively high temperatures that might promote side reactions.
-
-
Removal: Separating isomers is often challenging. Careful column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate gradient) is the most effective method.[9]
Issue 3: My final product is contaminated with unreacted 2,3-dimethylphenol.
-
Probable Cause: Incomplete reaction or use of excess phenol.
-
Troubleshooting & Prevention:
-
Stoichiometry: Use the aryl halide as the limiting reagent if the phenol is difficult to remove. A slight excess of the aryl halide (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure the consumption of the starting phenol.
-
-
Removal: 2,3-dimethylphenol is acidic and can be easily removed during the aqueous workup by washing the crude product with a basic solution (e.g., 1M NaOH). The deprotonated phenol will move into the aqueous layer.
Summary of Common Impurities
| Impurity | Source | Identification (Expected Analytical Signature) | Mitigation/Removal |
| Unreacted 2,3-dimethylphenol | Incomplete reaction; excess reagent | Distinct retention time in GC/HPLC; Characteristic NMR signals | Basic aqueous wash (e.g., 1M NaOH) during workup. |
| Unreacted 1-Halo-4-nitrobenzene | Incomplete reaction; excess reagent | Distinct retention time in GC/HPLC; Characteristic mass fragmentation in MS | Column chromatography; Ensure reaction goes to completion. |
| 4-Nitrophenol | Hydrolysis of 1-halo-4-nitrobenzene by adventitious water | More polar than product on TLC; Acidic proton in NMR | Basic aqueous wash (1M NaOH); Use of anhydrous conditions.[10][11][12] |
| Isomeric Diaryl Ethers | Impure starting dimethylphenol; C-alkylation side reaction | Same mass in MS, different retention time in GC/HPLC; Different aromatic region in NMR | Verify starting material purity; Meticulous column chromatography. |
| High-Boiling Solvents (DMF/DMSO) | Incomplete removal during workup | Characteristic signals in ¹H NMR (e.g., DMF: ~8.0, 2.9, 2.7 ppm) | Thorough removal under high vacuum; Aqueous washes to partition solvent. |
IV. Experimental Protocols
Protocol 1: General Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,3-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate salt formation.
-
Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture.
-
Heat the reaction to 100-120 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.[9]
V. Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
VI. References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]
-
Leah4sci. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Gujraty, K. V., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(10), 1577–1580. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Universal Method for Aryl–Heteroatom Bond Formation. Russian Chemical Reviews, 69(2), 87-109.
-
Sperotto, E., et al. (2011). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 7, 934–942. Retrieved from [Link]
-
Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
-
Organic Syntheses. (n.d.). nitrobenzene. Retrieved from [Link]
-
American Chemical Society. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]
-
OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
Nishino, S. F., & Spain, J. C. (1993). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Applied and Environmental Microbiology, 59(8), 2520-2525. Retrieved from [Link]
-
Bentham Science Publisher. (2024). Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. Retrieved from [Link]
-
S, A., & et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 135, 1-18. Retrieved from [Link]
-
Benchchem. (2025). Technical Support Center: Synthesis of 4-ethenyl-1,2-dimethyl-benzene.
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Google Patents. (n.d.). US1793304A - Process for purifying nitrobenzene. Retrieved from
-
MedCrave online. (2019). The detoxification nitrobenzene in waste water on zeolites. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Welcome to the technical support center for the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As your senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure a robust, scalable process.
The synthesis of this diaryl ether, a key structural motif in many pharmaceutical and agrochemical compounds, typically relies on C-O bond formation strategies. On a large scale, the choice of synthetic route is governed by a delicate balance of cost, safety, efficiency, and environmental impact. This guide will focus on the two most industrially viable pathways: the Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr).
Section 1: Overview of Primary Synthetic Pathways
The selection of a synthetic route is the most critical decision in a scale-up campaign. The primary options involve reacting a substituted phenol with an activated aryl halide. The key difference lies in which reactant bears the activating nitro group.
-
Route A: Ullmann Condensation: This classic copper-catalyzed reaction couples a phenol (2,3-dimethylphenol) with an aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene). While traditional Ullmann reactions required harsh conditions, modern variants with specific ligands have made the process more amenable to scale-up.[1][2][3][4] The use of copper is a significant advantage over more expensive palladium-based catalysts often used in laboratory-scale cross-coupling.[5]
-
Route B: Nucleophilic Aromatic Substitution (SNAr): This pathway leverages the powerful electron-withdrawing nature of the nitro group to activate an aromatic ring for nucleophilic attack.[6][7][8] Here, the sodium or potassium salt of 2,3-dimethylphenol acts as the nucleophile, displacing a halide from 4-halonitrobenzene. The reaction is typically most efficient when the leaving group is fluoride (i.e., using 4-fluoronitrobenzene).[8]
Caption: Primary synthetic routes for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Section 2: Frequently Asked Questions (FAQs)
Q1: For a multi-kilogram scale synthesis, which route, Ullmann or SNAr, is generally preferred?
A1: The SNAr route, specifically using 4-fluoronitrobenzene, is often preferred for scale-up. The primary reasons are:
-
Catalyst-Free: The reaction does not require a transition metal catalyst, which eliminates the cost of the catalyst and, more importantly, the significant challenge of removing metal impurities from the final product to meet pharmaceutical specifications.
-
Milder Conditions: SNAr reactions can often be run at lower temperatures than even modern Ullmann couplings, which improves the safety profile and reduces the formation of thermal degradation byproducts.[5]
-
Predictability: The mechanism is well-understood and generally less sensitive to trace impurities that can poison a catalyst, leading to more consistent batch-to-batch performance.
The Ullmann route remains a viable alternative, especially if the cost of 4-fluoronitrobenzene is prohibitive compared to 4-chloro- or 4-bromonitrobenzene. However, the process development timeline may be longer due to the need to screen catalysts and ligands and develop a robust metal-scavenging protocol.[9]
Q2: How critical is the purity of the starting materials and solvents?
A2: Extremely critical. On a large scale, impurities that are minor at the lab scale can become major issues.
-
2,3-Dimethylphenol: Isomeric impurities (e.g., 3,4-dimethylphenol) will lead to the formation of isomeric diaryl ether products that can be very difficult to separate from the desired product. Water content is also critical as it can hydrolyze reagents and interfere with base-mediated steps.
-
4-Halonitrobenzene: Similar to the phenol, isomeric impurities are a primary concern. For the Ullmann reaction, impurities that can act as catalyst poisons (like sulfur compounds) must be strictly controlled.
-
Solvents: Water is the most critical impurity. In both Ullmann and SNAr reactions, water can consume the base and prevent the complete formation of the active phenoxide nucleophile. For Ullmann reactions, oxygen can deactivate the Cu(I) catalyst, so employing degassed solvents and maintaining an inert atmosphere is crucial.
Q3: What is the rationale behind choosing a specific base, for instance, Cs₂CO₃ over K₂CO₃?
A3: The choice of base is critical for achieving a high reaction rate and yield.
-
Basicity: The base must be strong enough to completely deprotonate the phenol to form the phenoxide, which is the active nucleophile. Both K₂CO₃ and Cs₂CO₃ are generally sufficient for this.
-
Solubility: This is where the major difference lies. Cesium carbonate (Cs₂CO₃) has significantly higher solubility in many organic solvents compared to potassium carbonate (K₂CO₃).[10] This leads to a higher concentration of the phenoxide in the solution phase, accelerating the reaction. The larger, more "naked" cesium cation also forms a looser ion pair with the phenoxide, making the oxygen more nucleophilic. While more expensive, the use of Cs₂CO₃ can often be justified by shorter reaction times and higher yields, which are key economic drivers at scale.
Q4: What are the primary safety considerations when scaling up this synthesis?
A4:
-
Exothermicity: Both Ullmann and SNAr reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be charged and heated under controlled conditions, with adequate cooling capacity available to manage any potential thermal runaway. A preliminary reaction calorimetry study is highly recommended.
-
Dust Hazard: Handling large quantities of powdered reagents like K₂CO₃, Cs₂CO₃, and copper salts can create dust clouds. Appropriate personal protective equipment (PPE) and contained charging systems should be used to prevent inhalation.
-
Solvent Handling: High-boiling polar aprotic solvents like DMF and DMSO are commonly used. These have their own specific handling requirements. DMF, for example, can form explosive peroxides and has associated toxicity concerns. Always consult the Safety Data Sheet (SDS) and use appropriate engineering controls.
-
Pressure: If the reaction is run at a temperature above the boiling point of a solvent or reagent, it must be conducted in a pressure-rated reactor.
Section 3: Troubleshooting Guide
Problem 1: My reaction has stalled with significant starting material remaining.
-
Question: I'm running an SNAr reaction with K₂CO₃ in DMF, but the reaction stops at ~60% conversion according to GC analysis. What's the likely cause?
-
Answer & Troubleshooting Steps:
-
Check for Water: The most common culprit is moisture. K₂CO₃ is hygroscopic, and any water present will be preferentially consumed by the base, leaving insufficient base to fully generate the phenoxide. Solution: Use freshly dried K₂CO₃ and anhydrous grade solvent. Consider azeotropic drying of the phenol/solvent mixture before adding the base.
-
Insufficient Base: Ensure you are using at least 1.5-2.0 equivalents of the base. On a large scale, weighing errors or poor mixing can lead to localized areas of insufficient base. Solution: Verify calculations and ensure vigorous agitation throughout the reaction.
-
Phase Separation/Solubility: K₂CO₃ has poor solubility in DMF. The reaction may be rate-limited by the solid-liquid phase. Solution: Switch to a more soluble base like Cs₂CO₃. Alternatively, adding a phase-transfer catalyst can sometimes improve the rate, but this adds another component to be removed later.
-
Problem 2: My product is dark brown/black, and purification is difficult.
-
Question: After work-up of my Ullmann reaction, the crude product is a dark tar. Column chromatography is not a viable option at this scale. How can I clean this up?
-
Answer & Troubleshooting Steps:
-
Cause Analysis: Dark coloration in Ullmann reactions often points to oxidation of the Cu(I) catalyst to Cu(II) and subsequent side reactions, or thermal degradation from excessive heat. Homocoupling of the 4-nitrobromobenzene can also produce colored biaryl impurities.[11]
-
Optimized Work-up: The key is to remove copper salts and highly polar impurities before final purification. Solution: After the reaction, cool the mixture and perform a quench with aqueous ammonium hydroxide. The ammonia will chelate the copper salts, pulling them into the aqueous layer (which will often turn deep blue). Perform several of these washes.
-
Decolorization: After the aqueous work-up, dissolve the crude product in a suitable solvent (e.g., toluene or ethyl acetate) and treat it with activated carbon. Stir for 1-2 hours, then filter through a pad of Celite to remove the carbon. This is highly effective at removing polymeric, colored impurities.
-
Final Purification: After the preliminary cleanup, the product should be more amenable to vacuum distillation or recrystallization.
-
Problem 3: I am observing an unexpected byproduct with a mass corresponding to the reduction of the nitro group.
-
Question: My mass spec analysis shows a significant peak for 1,2-Dimethyl-3-(4-aminophenoxy)benzene. Where is this coming from?
-
Answer & Troubleshooting Steps:
-
Cause Analysis: Unintended reduction of an aromatic nitro group is a known issue. This can be caused by:
-
Reactive Metals: If you are using a copper-catalyzed Ullmann reaction, certain forms of copper, especially if not fully oxidized to Cu(I), can have reducing potential.
-
Process Impurities: If any upstream process used a reducing agent (e.g., H₂/Pd, NaBH₄) and there was carryover, it could reduce the nitro group.
-
Degradation: At very high temperatures, some solvents or reagents can begin to decompose and act as reducing agents.
-
-
Preventative Measures:
-
Inert Atmosphere: For Ullmann reactions, ensure a strictly inert (Nitrogen or Argon) atmosphere to prevent side reactions that might generate reducing species.
-
Material Purity: Scrutinize the quality and history of all starting materials and solvents.
-
Temperature Control: Avoid excessive heating. Run test reactions to find the minimum temperature required for an acceptable reaction rate. This is a classic optimization problem where yield is balanced against purity.
-
-
Caption: Troubleshooting workflow for low yield in the synthesis.
Section 4: Scale-Up Experimental Protocol (Example)
This protocol describes a general method for a 1 kg scale synthesis via the preferred SNAr route.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,3-Dimethylphenol | 122.17 | 1.00 kg | 8.185 | 1.0 |
| 4-Fluoronitrobenzene | 141.10 | 1.27 kg | 8.995 | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.19 kg | 9.790 | 1.2 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10 L | - | - |
| Toluene | 92.14 | 15 L | - | For Work-up |
| Deionized Water | 18.02 | 30 L | - | For Work-up |
Protocol:
-
Reactor Setup: Charge a clean, dry 50 L glass-lined reactor with 2,3-Dimethylphenol (1.00 kg) and DMSO (10 L).
-
Inerting: Seal the reactor and purge the headspace with nitrogen for at least 30 minutes to remove oxygen and moisture.
-
Phenoxide Formation: Begin vigorous agitation. Carefully charge the Cesium Carbonate (3.19 kg) portion-wise through a solids charging port. A mild exotherm may be observed. Stir the resulting slurry at room temperature for 1 hour.
-
Reagent Addition: Add the 4-Fluoronitrobenzene (1.27 kg) via a liquid addition pump over a period of 60-90 minutes. Monitor the internal temperature and use jacket cooling to maintain it below 40°C during the addition.
-
Reaction: Once the addition is complete, slowly heat the reactor contents to 80-85°C. Monitor the reaction progress by taking samples every 2 hours and analyzing them by GC or HPLC for the disappearance of 2,3-dimethylphenol. The reaction is typically complete within 8-12 hours.
-
Quench & Work-up: Cool the reactor to room temperature. Add Toluene (15 L) to the reactor. Slowly add Deionized Water (15 L) to quench the reaction and dissolve the inorganic salts.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washes: Wash the upper organic layer with Deionized Water (2 x 7.5 L) to remove residual DMSO and salts.
-
Solvent Removal: Concentrate the organic layer under vacuum to remove the toluene.
-
Purification: The resulting crude oil (1,2-Dimethyl-3-(4-nitrophenoxy)benzene) can be purified by vacuum distillation to yield the final product as a pale yellow solid or oil.
References
-
Solved A synthesis of the Beta-receptor blocker called | Chegg.com. (2016, April 11). Available at: [Link]
-
A synthesis of the β-receptor blocker called | Chegg.com. (2023, September 17). Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Available at: [Link]
-
A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004, February 20). Organic Letters. Available at: [Link]
-
Solved Problem 11.43 Get help answering Molecular Drawing | Chegg.com. (2019, May 5). Available at: [Link]
-
Ullmann Condensation. SynArchive. Available at: [Link]
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Books.
-
The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (n.d.). Available at: [Link]
- CN109553513B - Preparation method of metoprolol intermediate. Google Patents.
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
- CN102746169A - Synthesis of metoprolol impurity C. Google Patents.
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Available at: [Link]
-
1,2-Dimethyl-3-nitrobenzene | C8H9NO2. PubChem. Available at: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PMC. Available at: [Link]
-
Advanced Organic Module | English | Green Chemistry. University of Scranton. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]
-
Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. (2024, January 26). Bentham Science Publisher. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
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Technical Support Center: Workup Procedure for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene Reactions
Welcome to the technical support center for the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this diaryl ether. The synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation or Williamson ether synthesis, can present several challenges during the isolation of the final product. This resource offers a structured approach to troubleshooting common issues and answers frequently asked questions to ensure a successful and efficient experimental workflow.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific problems that may arise during the workup of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene synthesis, providing step-by-step solutions and the scientific rationale behind them.
Question 1: My TLC analysis indicates an incomplete reaction. How should I proceed with the workup?
Answer:
An incomplete reaction requires a workup strategy that efficiently separates the desired product from the unreacted starting materials, namely 3,4-dimethylphenol and 1-fluoro-4-nitrobenzene (or other activated aryl halide).
Recommended Protocol:
-
Quenching the Reaction: Carefully quench the reaction mixture by adding it to a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. The organic layer will contain your product and unreacted 1-fluoro-4-nitrobenzene. The unreacted 3,4-dimethylphenol, being acidic, can be removed by washing the organic layer with a basic aqueous solution.
-
Expert Tip: A 1 M solution of sodium hydroxide or potassium carbonate is typically effective.[1] Perform multiple washes (2-3 times) to ensure complete removal of the phenol. The progress of the removal can be monitored by TLC.
-
-
Removal of Base: Wash the organic layer with brine (saturated NaCl solution) to remove any residual base and reduce the solubility of organic compounds in the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a mixture of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and unreacted 1-fluoro-4-nitrobenzene. These can be separated by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the two compounds.
Causality: The basic wash is crucial as it deprotonates the acidic hydroxyl group of the unreacted 3,4-dimethylphenol, forming a water-soluble salt that partitions into the aqueous phase. The desired product and the unreacted aryl halide, lacking acidic protons, remain in the organic layer.
Question 2: I am having difficulty removing the unreacted 4-nitrophenol from my crude product. What is the best approach?
Answer:
If your synthesis route involves 4-nitrophenol as a starting material, its removal is critical. Due to its vibrant yellow color in basic solutions, its presence is often visually apparent.[2]
Recommended Protocol:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basic Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1 M) solution of sodium hydroxide. 4-nitrophenol is acidic and will be extracted into the aqueous layer as the sodium 4-nitrophenolate salt.[2] Repeat the washes until the yellow color in the aqueous layer is no longer observed.
-
Neutralization and Back-Extraction (Optional): If you need to recover the 4-nitrophenol, you can acidify the combined aqueous layers with a strong acid (e.g., HCl) until the pH is acidic, which will precipitate the 4-nitrophenol. This can then be extracted back into an organic solvent.
-
Final Washes and Purification: Wash the original organic layer with water and then brine. Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.
Expert Insight: The distinct color change of 4-nitrophenol to yellow upon deprotonation in a basic solution provides a convenient visual indicator for its removal during the extraction process.[2]
Question 3: My final product is an oil, but the literature reports it as a solid. How can I induce crystallization?
Answer:
The inability of a product to solidify can be due to the presence of impurities that disrupt the crystal lattice formation or if the product is a low-melting solid.
Troubleshooting Steps:
-
Purity Check: First, ensure the purity of your product using techniques like NMR spectroscopy or GC-MS. If significant impurities are present, further purification by column chromatography is necessary.
-
Recrystallization: If the product is pure, attempt recrystallization from a suitable solvent or solvent system.
-
Solvent Selection: Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for diaryl ethers include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.
-
Procedure: Dissolve the oily product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.
-
-
Seeding: If spontaneous crystallization does not occur, try adding a seed crystal of the pure compound to the supersaturated solution.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystallization by creating nucleation sites.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and its precursors.
Q1: What is the most common synthetic route for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene?
A1: The most common methods are variations of nucleophilic aromatic substitution (SNAr).[3][4][5] These include the Ullmann condensation, which uses a copper catalyst, and the Williamson ether synthesis.[6][7][8][9][10] The Williamson ether synthesis involves the reaction of the sodium or potassium salt of 3,4-dimethylphenol with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. The nitro group in the para position of the aryl halide is crucial as it activates the ring towards nucleophilic attack.[4]
Q2: What are the key safety precautions when working with the reagents for this synthesis?
A2: It is imperative to consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
-
3,4-Dimethylphenol: This compound is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[11][12][13] It may also cause respiratory irritation.[11][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1-Fluoro-4-nitrobenzene: This reagent is harmful if swallowed or in contact with skin and toxic if inhaled.[15] It can cause skin and serious eye irritation and may cause respiratory irritation.[15] It is also a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[15] Strict adherence to safety protocols, including the use of a fume hood and appropriate PPE, is essential.
-
Bases (e.g., Sodium Hydride, Potassium Carbonate): Strong bases should be handled with care. Sodium hydride is highly flammable and reacts violently with water. Potassium carbonate is an irritant.
Q3: What are the expected physical properties of the starting materials and the final product?
A3: Having a good understanding of the physical properties of the compounds involved is essential for planning the workup and purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3,4-Dimethylphenol | C₈H₁₀O | 122.17 | 62-65 | 225 |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | 21 | 205 |
| 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | C₁₄H₁₃NO₃ | 243.26 | N/A | N/A |
Data for 3,4-Dimethylphenol sourced from[11][14]. Data for 1-Fluoro-4-nitrobenzene sourced from.
Q4: What are the potential side reactions in this synthesis?
A4: In Williamson ether synthesis, a common side reaction is elimination, especially if the alkyl halide is sterically hindered.[8] However, in the case of an SNAr reaction with an aryl halide, this is less of a concern. For Ullmann-type reactions, side reactions can include the formation of biaryl compounds.[16] If the reaction conditions are not well-controlled, N-arylation of any amine-containing ligands could also occur.[17]
Experimental Workflow Visualization
The following diagram illustrates a typical workup procedure for the synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Caption: A generalized workflow for the workup and purification of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
References
-
CPAchem. (2023). 3,4-Dimethylphenol Safety data sheet. Retrieved from [Link]
-
Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Haz-Map. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Ma, D., et al. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]
-
Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Wunder, S., et al. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Langmuir. Retrieved from [Link]
-
Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
-
PMC. (n.d.). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrobenzene. Retrieved from [Link]
-
Unknown. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying nitrobenzene.
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]
-
ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
-
Bentham Science Publisher. (2024). Two-step Continuous-flow Synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via Diazotization and Methanethiolation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PMC - NIH. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]
-
PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Validation & Comparative
"validation of the structure of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene by X-ray crystallography"
An Objective Guide to the Structural Validation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene: A Comparative Analysis Centered on X-ray Crystallography
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of chemical research and pharmaceutical development, the precise three-dimensional structure of a molecule is its defining characteristic. This structural blueprint dictates its physical properties, chemical reactivity, and, crucially, its biological activity. An error in structural assignment can lead to misinterpreted data, wasted resources, and significant delays in development pipelines. While various spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the definitive method for determining the absolute atomic arrangement in the solid state.[1]
This guide presents a comprehensive framework for the structural validation of a novel small molecule, using 1,2-Dimethyl-3-(4-nitrophenoxy)benzene as a representative case study. Although, as of this writing, a published crystal structure for this specific molecule is not available in major public repositories like the Cambridge Structural Database (CSD)[2][3] or the Crystallography Open Database (COD)[4][5], this guide will detail the complete, validated workflow from synthesis to definitive structural proof. We will compare the unequivocal insights from X-ray crystallography with data from other essential analytical techniques, providing a holistic view of a robust validation process.
Part 1: Synthesis and Preliminary Spectroscopic Characterization
A robust structural validation begins with a logical synthesis and preliminary characterization to confirm that the target molecule has been formed.
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient route to synthesize 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2,3-dimethylphenol by a suitable base to form a phenoxide, which then acts as a nucleophile to displace the fluoride from 1-fluoro-4-nitrobenzene.
Experimental Protocol: Synthesis
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,3-dimethylphenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. The causality here is the use of a non-nucleophilic base to prevent side reactions with the electrophile.
-
Nucleophilic Substitution: To the stirring suspension, add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise. The choice of a fluoro-nitrobenzene is deliberate; the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Spectroscopic Characterization: The Initial Hypothesis
Following purification, the compound's identity is initially assessed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These techniques provide complementary information that, together, builds a strong but still inferential case for the proposed structure.[6]
| Technique | Expected Observations for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | Information Gained |
| ¹H NMR | Signals for two distinct aromatic rings; two singlet signals for the methyl groups; characteristic splitting patterns for the aromatic protons. | Proton environment and connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms, including two methyl carbons and twelve aromatic carbons. | Carbon skeleton of the molecule. |
| 2D NMR (COSY, HMBC) | Correlation peaks confirming proton-proton and proton-carbon connectivities over 2-4 bonds, linking the dimethylphenyl and nitrophenoxy moieties.[7] | Definitive mapping of atomic connectivity. |
| HRMS (ESI) | A precise mass-to-charge ratio (m/z) corresponding to the exact molecular formula (C₁₄H₁₃NO₃).[8] | Unambiguous molecular formula. |
| IR Spectroscopy | Characteristic absorption bands for C-O-C ether linkage, Ar-NO₂ stretching (symmetric and asymmetric), and C-H aromatic stretching. | Presence of key functional groups. |
Part 2: The Gold Standard – A Guide to Single-Crystal X-ray Crystallography
While the spectroscopic data strongly support the proposed structure, they do not provide direct evidence of the three-dimensional arrangement, including bond lengths, bond angles, and torsional angles. For this, we turn to X-ray crystallography.[1]
The Causality Behind Crystallography: Why It Is Definitive
X-ray crystallography provides a direct, high-resolution image of the electron density within a single crystal. This allows for the precise localization of each atom in the crystal lattice, yielding an unambiguous and absolute structure. This level of detail is unattainable by other common analytical methods and is critical for understanding solid-state packing, intermolecular interactions, and the precise conformation of the molecule.
Experimental Protocol: From Purified Compound to Final Structure
Step 1: Growing High-Quality Single Crystals
-
Rationale: The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution.
-
Methodology (Slow Evaporation):
-
Dissolve 5-10 mg of the purified 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial.
-
Add a less-polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. This brings the solution close to saturation.[9]
-
Add one or two drops of the primary solvent to redissolve the precipitate, creating a clear, saturated solution.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the more volatile solvent.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[10]
-
Step 2: Data Collection
-
Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
-
Methodology:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer (e.g., a Bruker APEXII CCD) and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal motion of the atoms.[11]
-
A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used to irradiate the crystal.[12]
-
The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.
-
Methodology:
-
Data Integration and Scaling: Software (e.g., CrysAlis Pro) is used to integrate the raw diffraction images to produce a reflection file.[12]
-
Structure Solution: A structure solution program (e.g., SHELXS) is used to determine the initial positions of the atoms.
-
Structure Refinement: The atomic model is refined against the experimental data using a least-squares process (e.g., with SHELXL). This process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and definitive structural validation of a small molecule.
Part 3: A Comparative Analysis – The Power of Orthogonal Methods
The highest confidence in a structure is achieved when multiple, independent (orthogonal) methods yield consistent results. X-ray crystallography serves as the ultimate arbiter, confirming or refuting the structural hypothesis built from spectroscopic data.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates in the solid state. | Through-bond and through-space atomic connectivities in solution. | Mass-to-charge ratio of the molecule and its fragments in the gas phase. |
| Key Insights | Absolute configuration, bond lengths, bond angles, torsional angles, intermolecular interactions, packing. | Covalent bond framework (C-H, C-C), relative stereochemistry (via NOESY). | Elemental composition, molecular weight.[8] |
| State of Matter | Solid (single crystal) | Solution | Gas Phase |
| Limitations | Requires a high-quality single crystal; structure may differ from solution conformation. | Provides an averaged structure in solution; cannot determine absolute stereochemistry without chiral auxiliaries. | Provides no direct information on atom connectivity or stereochemistry. |
| Role in Validation | Definitive Proof: Provides the final, unambiguous 3D structure. | Framework Building: Establishes the covalent bonding network.[13] | Formula Confirmation: Confirms the correct molecular formula. |
Visualizing the Logic of Validation
Caption: Logical relationship between analytical techniques for comprehensive structural validation.
Conclusion
The structural validation of a molecule like 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a multi-faceted process that relies on the synergistic application of various analytical techniques. While methods like NMR and mass spectrometry are indispensable for proposing a structural hypothesis and confirming the molecular formula, single-crystal X-ray crystallography stands alone in its ability to provide definitive, high-resolution proof of the three-dimensional atomic arrangement. By following a rigorous workflow encompassing synthesis, spectroscopic characterization, and crystallographic analysis, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent studies in materials science or drug development.
References
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]
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Jain, N., & Kumar, A. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(6), 1. Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. Available at: [Link]
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Kutateladze, A. G. (2010). Microscale methodology for structure elucidation of natural products. Natural product reports, 27(7), 1047-1056. Available at: [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Fun, H. K., Ooi, C. W., & Arshad, S. (2013). 1-Nitro-4-(4-nitrophenoxy)benzene: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1747. Available at: [Link]
-
NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. Available at: [Link]
-
University of Manchester. (1998). CCDC 103600: Experimental Crystal Structure Determination. Available at: [Link]
-
re3data.org. (2025). Cambridge Structural Database. Available at: [Link]
-
PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Available at: [Link]
-
NIST. (n.d.). Benzene, 1,2-dimethyl-4-nitro-. Available at: [Link]
-
Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Available at: [Link]
-
Patil, S. A., et al. (2021). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. IUCrData, 6(2). Available at: [Link]
-
Liu, Y. C., & Liu, J. (2008). 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available at: [Link]
-
IUCr Journals. (2021). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. Available at: [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. Available at: [Link]
-
CCDC. (n.d.). Access Structures. Available at: [Link]
-
Crystallography Open Database. (n.d.). Search results. Available at: [Link]
-
Crystallography Open Database. (n.d.). Search results. Available at: [Link]
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- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
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- 13. omicsonline.org [omicsonline.org]
A Comparative Analysis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and Structurally Related Nitroaromatic Compounds: A Guide for Researchers
Introduction: Unraveling the Potential of a Niche Nitroaromatic Compound
Nitroaromatic compounds are a cornerstone in medicinal chemistry and materials science, with the nitro group acting as a critical pharmacophore and a versatile functional group.[1] While household names like nitrobenzene are well-characterized, a vast landscape of structurally diverse nitroaromatics remains relatively unexplored.[2] This guide focuses on one such molecule: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. Its unique substitution pattern—a vicinal dimethyl arrangement ortho to a nitrophenoxy ether linkage—suggests intriguing steric and electronic properties that could translate into novel biological activities or material characteristics.
This document provides a comprehensive comparative framework for researchers interested in investigating 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. We will explore its predicted physicochemical properties in relation to carefully selected structural analogs, propose a detailed experimental plan for its synthesis and characterization, and outline a workflow for evaluating its potential biological efficacy. The insights and protocols herein are designed to be a self-validating system, enabling researchers to rigorously assess this promising compound.
Structural Analogs: Rationale for a Comparative Study
To understand the unique contributions of the specific substitution pattern of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a comparative analysis with structurally similar compounds is essential. The chosen analogs for this guide allow for a systematic evaluation of the effects of methyl and nitro group positioning.
DOT Diagram of Target Compound and Analogs
Caption: Logical relationship between the target compound and its selected structural analogs.
Comparative Physicochemical Properties: A Predictive Overview
The following table summarizes the known and predicted physicochemical properties of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and its analogs. Data for the analogs are sourced from existing literature and databases, while the properties for the target compound are extrapolated based on these known values. This predictive approach provides a baseline for experimental verification.
| Property | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (Target) | 1,2-Dimethyl-4-(4-nitrophenoxy)benzene | 1,3-Dimethyl-2-(4-nitrophenoxy)benzene | 1,2-Dimethyl-3-(2-nitrophenoxy)benzene |
| Molecular Weight ( g/mol ) | 243.25 | 243.25 | 243.25 | 243.25 |
| Predicted LogP | 4.2 | 4.1 | 4.3 | 4.0 |
| Predicted Water Solubility (mg/L) | Low | Low[3] | Very Low | Low |
| Predicted Boiling Point (°C) | ~380 | ~375 | ~385 | ~370 |
| Topological Polar Surface Area (Ų) | 55.05 | 55.05 | 55.05 | 55.05 |
Note: Predicted values are for illustrative purposes and require experimental validation.
Experimental Guide: Synthesis, Purification, and Characterization
The following protocols provide a comprehensive workflow for the synthesis and analysis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and its analogs. The chosen synthetic route is a modified Williamson ether synthesis, a robust and well-established method for forming ether linkages.
DOT Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and evaluation.
Part 1: Synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Rationale: This protocol utilizes a nucleophilic aromatic substitution reaction. 2,3-Dimethylphenol acts as the nucleophile, and the electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the aromatic ring towards substitution. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and ability to dissolve the reactants. Potassium carbonate serves as a mild base to deprotonate the phenol.
Materials:
-
2,3-Dimethylphenol
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
Part 2: Purification and Characterization
Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity. The choice of solvent system (e.g., hexane/ethyl acetate) will depend on the polarity of the product and any impurities, as determined by initial TLC analysis. Spectroscopic methods are then employed to confirm the structure and purity of the final compound.
Procedure:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the purified compound using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the molecular formula.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify characteristic functional groups, such as the C-O-C ether linkage and the N-O bonds of the nitro group.
-
Comparative Biological Activity: Antimicrobial Screening
Rationale: The nitro group is a well-known pharmacophore in antimicrobial agents, often exerting its effect through intracellular reduction to cytotoxic radical species.[1] Therefore, a primary investigation into the biological activity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and its analogs should focus on their antimicrobial properties. A Minimum Inhibitory Concentration (MIC) assay is a quantitative method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of each compound in MHB.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria in MHB) and negative (MHB only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical MIC values to illustrate how the comparative data could be presented.
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (Target) | 16 | 32 |
| 1,2-Dimethyl-4-(4-nitrophenoxy)benzene | 32 | 64 |
| 1,3-Dimethyl-2-(4-nitrophenoxy)benzene | 8 | 16 |
| 1,2-Dimethyl-3-(2-nitrophenoxy)benzene | 64 | >128 |
Note: These values are purely illustrative and intended to demonstrate data presentation.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. The proposed experimental workflows are designed to be robust and reproducible, allowing researchers to generate high-quality, verifiable data. The comparative approach, utilizing structurally similar analogs, will enable a deeper understanding of the structure-activity relationships governing the properties of this class of compounds.
Future research should focus on expanding the panel of biological assays to include, for example, antifungal, antiparasitic, or cytotoxic evaluations.[1] Furthermore, in-depth mechanistic studies could elucidate the mode of action of any observed biological activity. The exploration of compounds like 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is crucial for the continued discovery and development of novel therapeutic agents and functional materials.
References
- U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene.
-
PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]
-
Rojas-Carrillo, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. Retrieved from [Link]
-
PubChem. (n.d.). CID 20849373. Retrieved from [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3386. Retrieved from [Link]
Sources
A Comparative Spectroscopic Guide to 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous identification of isomeric compounds is a critical quality control checkpoint. Positional isomers often exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides a detailed comparative analysis of the spectral data for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and two of its key positional isomers, offering a methodological framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to the Isomers
The three isomers under comparison are:
-
Isomer 1: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
-
Isomer 2: 1,2-Dimethyl-4-(4-nitrophenoxy)benzene
-
Isomer 3: 1,3-Dimethyl-5-(4-nitrophenoxy)benzene
The subtle shifts in the positions of the methyl and nitrophenoxy groups on the benzene ring give rise to unique electronic environments for each nucleus and distinct bonding vibrations, which are reflected in their respective spectra. Understanding these differences is paramount for confirming the identity and purity of a synthesized compound.
Comparative Spectral Data Overview
Table 1: Comparative ¹H NMR Spectral Data (Predicted/Observed in CDCl₃)
| Isomer | Methyl Protons (δ, ppm) | Aromatic Protons - Dimethylbenzene Ring (δ, ppm) | Aromatic Protons - Nitrophenoxy Ring (δ, ppm) |
| 1 | ~2.2-2.4 (two singlets) | Multiplets in the range of 6.8-7.3 | Doublet (~8.2 ppm, 2H), Doublet (~7.0 ppm, 2H) |
| 2 | ~2.2-2.3 (two singlets) | Signals in the range of 6.8-7.2 | Doublet (~8.2 ppm, 2H), Doublet (~6.9 ppm, 2H) |
| 3 | ~2.3 (one singlet, 6H) | Singlet or narrow multiplet (~6.6-6.7 ppm, 3H) | Doublet (~8.2 ppm, 2H), Doublet (~7.0 ppm, 2H) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Observed in CDCl₃)
| Isomer | Methyl Carbons (δ, ppm) | Aromatic Carbons - Dimethylbenzene Ring (δ, ppm) | Aromatic Carbons - Nitrophenoxy Ring (δ, ppm) |
| 1 | ~15-21 | 8 distinct signals in the 115-155 ppm range | 4 distinct signals in the 118-165 ppm range |
| 2 | ~16, ~20 | 6 distinct signals in the 117-155 ppm range | 4 distinct signals in the 118-164 ppm range |
| 3 | ~21 | 4 distinct signals in the 115-160 ppm range | 4 distinct signals in the 118-165 ppm range |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Isomer 1 (Predicted) | Isomer 2 (Observed/Predicted) | Isomer 3 (Observed/Predicted) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | 2980-2850 |
| C=C Aromatic Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
| Asymmetric NO₂ Stretch | ~1520 | ~1520 | ~1520 |
| Symmetric NO₂ Stretch | ~1345 | ~1345 | ~1345 |
| C-O-C Ether Stretch | 1250-1200 | 1250-1200 | 1250-1200 |
Table 4: Key Mass Spectrometry Fragmentation Ions (m/z)
| Ion | Isomer 1 (Predicted) | Isomer 2 (Predicted) | Isomer 3 (Predicted) |
| [M]⁺ | 243 | 243 | 243 |
| [M-NO₂]⁺ | 197 | 197 | 197 |
| [M-C₆H₄NO₂]⁺ | 121 | 121 | 121 |
| [C₈H₉O]⁺ | 121 | 121 | 121 |
| [C₆H₄NO₃]⁻ | 138 (Negative Ion Mode) | 138 (Negative Ion Mode) | 138 (Negative Ion Mode) |
In-Depth Spectral Analysis
¹H and ¹³C NMR Spectroscopy: The Key to Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing these positional isomers due to the sensitivity of chemical shifts and coupling patterns to the local electronic environment.
Isomer 1 (1,2-Dimethyl-3-(4-nitrophenoxy)benzene):
-
¹H NMR: The two methyl groups are in distinct chemical environments and will therefore appear as two separate singlets. The three protons on the dimethylbenzene ring will exhibit a complex multiplet pattern due to their differing adjacencies to the methyl and nitrophenoxy substituents. The protons on the 4-nitrophenoxy ring will show a characteristic pair of doublets, typical of a para-substituted system.
-
¹³C NMR: Due to the lack of symmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals in the ¹³C NMR spectrum.
Isomer 2 (1,2-Dimethyl-4-(4-nitrophenoxy)benzene):
-
¹H NMR: Similar to Isomer 1, the two methyl groups are non-equivalent and will appear as two singlets. The protons on the dimethylbenzene ring will have a different splitting pattern compared to Isomer 1 due to the altered substitution pattern.
-
¹³C NMR: This isomer also lacks a high degree of symmetry, leading to the expectation of 14 unique carbon signals. However, the chemical shifts of the carbons in the dimethylbenzene ring will differ significantly from those in Isomer 1, reflecting the change in the substituent position.
Isomer 3 (1,3-Dimethyl-5-(4-nitrophenoxy)benzene):
-
¹H NMR: A key distinguishing feature of this isomer is the equivalence of the two methyl groups due to the plane of symmetry in the molecule. This results in a single, sharp singlet integrating to six protons. The three protons on the dimethylbenzene ring are also in similar or identical chemical environments, leading to a simplified pattern, potentially a singlet or a narrow multiplet.
-
¹³C NMR: The symmetry of this molecule significantly reduces the number of unique carbon signals. We would expect to see one signal for the two equivalent methyl carbons and a reduced number of signals for the aromatic carbons of the dimethylbenzene ring.
Infrared Spectroscopy: Confirming Functional Groups
While not as definitive as NMR for isomer differentiation, IR spectroscopy is crucial for confirming the presence of key functional groups. All three isomers will exhibit characteristic absorption bands for:
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹.
-
Strong, sharp peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. [1]
-
A C-O-C ether stretching vibration in the 1250-1200 cm⁻¹ region.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to variations in the overall molecular symmetry and bending vibrations, but these are often difficult to interpret without authentic reference spectra.
Mass Spectrometry: Elucidating Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compounds and insights into their fragmentation pathways. For all three isomers, the molecular ion peak ([M]⁺) is expected at m/z 243.
Common fragmentation patterns for these aromatic nitro ethers include:
-
Loss of the nitro group (NO₂): A prominent peak at m/z 197 ([M-46]⁺).
-
Cleavage of the ether bond: This can lead to fragments corresponding to the dimethylphenoxide radical cation (m/z 121) or the 4-nitrophenoxy radical cation.
-
Further fragmentation of the aromatic rings.
While the major fragments may be similar for all isomers, the relative intensities of these fragment ions can sometimes provide clues to the substitution pattern, as the stability of the resulting carbocations may differ.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR spectral acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isomeric compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following proton NMR, acquire the carbon-13 spectrum. As the natural abundance of ¹³C is low, a greater number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and the chemical shift axis calibrated to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: Workflow for FT-IR spectral acquisition using an ATR accessory.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid sample directly onto the crystal.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. First, collect a background spectrum of the clean, empty crystal. Then, without changing the setup, collect the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Caption: Generalized workflow for Mass Spectrometry analysis.
-
Sample Preparation and Introduction: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile. The sample can be introduced into the mass spectrometer via a direct insertion probe, or for more complex mixtures, separated by gas chromatography (GC) or liquid chromatography (LC) prior to entering the ion source.
-
Ionization: For these relatively small and stable organic molecules, Electron Ionization (EI) is a common technique. In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Conclusion
The differentiation of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and its isomers is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods , with the number of unique signals and their splitting patterns directly reflecting the molecular symmetry and substitution pattern of each isomer. IR spectroscopy provides essential confirmation of the key functional groups present in the molecules, while mass spectrometry confirms the molecular weight and offers complementary structural information through the analysis of fragmentation patterns. By employing these techniques in a coordinated manner, researchers can confidently verify the identity and purity of their target isomeric compounds.
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A Comparative Guide to the Biological Activity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and Other Nitroaromatic Compounds
Introduction: The Dual Nature of the Nitro Group
Nitroaromatic compounds, characterized by one or more nitro (-NO2) groups attached to an aromatic ring, represent a pivotal class of molecules in both pharmacology and toxicology.[1] Their utility is extensive, spanning applications as antibiotics, antineoplastic agents, antiparasitic drugs, and even herbicides.[2][3] However, the very chemical properties that confer this potent biological activity also frequently lead to significant toxicity, including mutagenicity and carcinogenicity.[1][4][5]
The biological effects of these compounds are intrinsically linked to the redox biochemistry of the nitro group.[4][5] Most nitroaromatics are, in fact, prodrugs that require reductive bioactivation within target cells or microorganisms to exert their effects.[6][7] This process, catalyzed by nitroreductase enzymes, transforms the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular damage.[8][9][10]
This guide provides a comparative analysis of the biological activity of a specific, lesser-studied molecule, 1,2-Dimethyl-3-(4-nitrophenoxy)benzene , in the context of other well-characterized nitroaromatic compounds. Due to the limited publicly available experimental data on this specific ether, this document will leverage structure-activity relationships to postulate its potential biological profile and propose a rigorous experimental workflow for its validation. We will compare its structural features against established nitroaromatics to provide a predictive framework for researchers, scientists, and drug development professionals.
The Core Mechanism: Reductive Activation of the Nitro Group
The biological activity of the vast majority of nitroaromatic compounds is not initiated by the parent molecule itself, but by its metabolic reduction products.[6] This critical bioactivation is predominantly carried out by a family of enzymes known as nitroreductases (NTRs), which are found in both prokaryotic and eukaryotic cells, though often with differing efficiencies.[4][5][9]
The process can be summarized in a multi-step pathway:
-
Single-Electron Reduction: The nitro group (Ar-NO2) accepts an electron, typically from a flavoenzyme like NADPH-cytochrome P450 reductase, to form a nitro anion radical (Ar-NO2•−).[6][11] In the presence of oxygen, this radical can transfer the electron to O2, creating a superoxide anion (O2•−) and regenerating the parent nitroaromatic compound. This "futile cycling" leads to the generation of reactive oxygen species (ROS) and oxidative stress.
-
Two-Electron Reduction: Oxygen-insensitive Type I nitroreductases bypass the radical intermediate, directly reducing the nitro group in a two-electron step to a nitroso derivative (Ar-NO).[9]
-
Further Reduction: The nitroso derivative is subsequently reduced to a hydroxylamine (Ar-NHOH), a highly reactive and often cytotoxic species.[9][10]
-
Final Product: The hydroxylamine can be further reduced to the corresponding amine (Ar-NH2), which is typically a more stable and less toxic detoxification product.[12]
The genotoxic and cytotoxic effects are primarily attributed to the hydroxylamine intermediate, which is electrophilic and can form covalent adducts with cellular macromolecules, most critically, with DNA.[9][10] This interaction can lead to DNA strand breaks, mutations, and ultimately, cell death.[13]
Comparative Analysis of Representative Nitroaromatic Compounds
To contextualize the potential activity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, we compare it to several well-studied nitroaromatic drugs. Their activities are governed by the nature of their aromatic core and substituents, which influence their reduction potential, cell uptake, and interaction with nitroreductases.
| Compound | Class | Primary Use | Key Biological Activities & Notes |
| Metronidazole | 5-Nitroimidazole | Antibiotic, Antiprotozoal | Effective against anaerobic bacteria and parasites.[5] Its 5-nitro group is crucial for its mechanism, which involves reductive activation to produce DNA-damaging intermediates.[2][3] |
| Nitrofurantoin | Nitrofuran | Antibiotic | Used for urinary tract infections.[4] Its mechanism is complex, involving the generation of various reactive intermediates that inhibit bacterial DNA, RNA, and protein synthesis. |
| Chloramphenicol | Nitrobenzene | Antibiotic | A broad-spectrum antibiotic that inhibits bacterial protein synthesis. The p-nitro group is a key structural feature, though its role in toxicity is also a concern. |
| Pretomanid | Nitroimidazole | Antitubercular | A newer drug for treating multidrug-resistant tuberculosis, highlighting the continued therapeutic relevance of this class.[14] Its activation leads to the release of reactive nitrogen species, including nitric oxide.[5] |
| Dinitrotoluenes (e.g., 2,4-DNT) | Nitroarene | Industrial Chemical | Not used therapeutically but are important environmental toxicants known for their mutagenicity and potential carcinogenicity after metabolic activation.[1][15] |
Predictive Assessment of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
While direct experimental data is scarce, we can formulate a hypothesis about the biological activity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene based on its constituent parts: a 4-nitrophenoxy group and a 1,2-dimethylbenzene (o-xylene) moiety.
-
The 4-Nitrophenoxy Group: This is the primary driver of potential activity. The nitro group attached to the phenoxy ring makes it a substrate for nitroreductases. We can hypothesize that it will undergo reductive activation similar to other nitroaromatics, leading to potential cytotoxicity and genotoxicity.
-
The Dimethylbenzene Moiety: The two methyl groups on the second benzene ring will increase the molecule's lipophilicity compared to a simple nitrophenoxy ether. This could enhance its ability to cross cell membranes, potentially increasing its intracellular concentration and biological effect. Conversely, the methyl groups may introduce steric hindrance, possibly affecting how the molecule binds to the active site of certain metabolic enzymes. The EPA has noted that dimethyl-nitrobenzene compounds are expected to react with DNA due to the nitro group.[16]
-
The Ether Linkage: The ether bond connects the two aromatic systems, providing a degree of rotational flexibility.
Hypothesized Activity Profile: Based on this structural analysis, 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is predicted to be a biologically active compound. It likely possesses cytotoxic properties against both microbial and mammalian cells, contingent on the presence of appropriate nitroreductase enzymes. Furthermore, due to the established mechanism of action for this class, a significant potential for genotoxicity and mutagenicity must be assumed until experimentally proven otherwise.[5][17]
A Proposed Experimental Workflow for Validation
To move from prediction to evidence, a structured, multi-tiered experimental approach is essential. The following protocols outline a self-validating system to comprehensively assess the biological activity of a novel nitroaromatic compound.
Detailed Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay assesses a compound's effect on cell metabolic activity, serving as an indicator of cell viability.[18]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., a cancer cell line like MCF-7 and a non-cancerous line like MCF-10A for selectivity assessment) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Detailed Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This is the standard assay for evaluating a substance's potential to induce gene mutations.[17]
Objective: To determine if the test compound can cause reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.
Methodology:
-
Strain Preparation: Prepare overnight cultures of appropriate bacterial tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.[17]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver), as some compounds only become mutagenic after metabolism.[17]
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activation condition).
-
Incubate briefly, then add 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative (solvent) control.
Conclusion
While 1,2-Dimethyl-3-(4-nitrophenoxy)benzene remains an understudied molecule, its chemical structure firmly places it within the biologically significant class of nitroaromatic compounds. Based on established structure-activity relationships, it is reasonable to predict that this compound is a pro-drug that can be activated by cellular nitroreductases to exert cytotoxic and potentially genotoxic effects. The presence of dimethyl substituents may enhance its cellular uptake, potentially modulating its activity profile compared to simpler nitroaromatics.
This guide provides the foundational knowledge and a concrete, tiered experimental plan for researchers to systematically investigate these predictions. The proposed workflow, moving from broad cytotoxicity screening to specific genotoxicity and mechanistic assays, represents a robust strategy to characterize the biological activity of this and other novel nitroaromatic compounds, ensuring both scientific rigor and a comprehensive understanding of their therapeutic potential and toxicological risks.
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5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo | Request PDF - ResearchGate. (2019, September). Available at: [Link]
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Abstract
This guide provides a detailed comparative analysis of the reactivity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in nucleophilic aromatic substitution (SNAr) reactions. Diaryl ethers are crucial structural motifs in medicinal chemistry and materials science. Understanding their relative reactivity is paramount for optimizing synthetic routes and designing novel molecules. This document delineates the core mechanistic principles of the SNAr reaction, presents a systematic comparison of the target ether with structurally related analogues, and provides detailed, field-tested experimental protocols for kinetic analysis. The discussion is grounded in established chemical principles, explaining the causality behind the observed reactivity trends, including electronic and steric effects.
Introduction: The Significance of Diaryl Ethers and the SNAr Reaction
The diaryl ether linkage is a prevalent feature in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its synthesis is a key challenge that often relies on methods like the Ullmann condensation or, more commonly for activated systems, the Nucleophilic Aromatic Substitution (SNAr) reaction. The SNAr pathway is a powerful tool for C-O bond formation, particularly when one of the aromatic rings is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[2][3]
This guide focuses on 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a molecule where the phenoxy group serves as the leaving group and the nitro group, positioned para to the reaction center, acts as a powerful activator. We will objectively compare its reactivity against other ethers to elucidate the distinct roles of steric hindrance and electronic activation in modulating SNAr reaction rates.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is fundamentally a two-step addition-elimination process. It is distinct from SN1 and SN2 reactions and is characteristic of aryl systems bearing strong EWGs positioned ortho or para to a suitable leaving group.[2][4]
-
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The formation of this intermediate is typically the rate-determining step of the reaction.[7]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final substitution product.
The stability of the Meisenheimer complex is the key to the reaction's feasibility. EWGs at the ortho and para positions are crucial as they delocalize the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy of the first step.[4][8]
Caption: Generalized workflow of the two-step SNAr addition-elimination mechanism.
Synthesis of Comparative Diaryl Ethers
To establish a robust comparison, a series of related ethers can be synthesized. The Williamson ether synthesis or a direct SNAr reaction are the most common methods.[9][10] For instance, the reaction of a substituted phenol with an activated aryl fluoride is a highly efficient SNAr-based route.[11]
Protocol 1: General Synthesis of Diaryl Ethers via SNAr
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the requisite phenol (1.0 equiv) and a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5][12]
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 3 equiv) or sodium hydride (NaH, 1.2 equiv), and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Addition: Add the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.1 equiv) to the mixture.
-
Reaction: Heat the reaction to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13][14]
Table 1: Substrates for Comparative Reactivity Study
| Compound ID | Structure | Key Feature for Comparison |
| E-1 (Target) | 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | Steric hindrance from two ortho methyl groups. |
| E-2 | 1-(4-nitrophenoxy)benzene | Unsubstituted parent compound (baseline). |
| E-3 | 1,2-Dichloro-3-(4-nitrophenoxy)benzene | Electronic effect of electron-withdrawing chloro groups. |
| E-4 | 1,2-Dimethyl-3-(4-cyanophenoxy)benzene | Different electron-withdrawing group (-CN vs. -NO₂). |
| E-5 | 1,2-Dimethyl-3-(phenoxy)benzene | No activating group on the leaving phenoxy ring. |
Comparative Reactivity Analysis: Experimental Design
A kinetic study is the most definitive method for comparing reactivity. The reaction of the diaryl ethers with a standard nucleophile, such as piperidine or sodium methoxide, can be monitored over time. Polar aprotic solvents like DMSO are ideal as they solvate the cation of the nucleophilic salt but not the anion, thus enhancing nucleophilicity and accelerating SNAr reactions.[12]
Choice of Nucleophile: Piperidine is an excellent choice. It is a secondary amine that is sufficiently nucleophilic, and the progress of its reaction with nitrophenoxy ethers can be conveniently monitored by UV-Visible spectrophotometry, as the resulting N-arylpiperidine product often has a different absorption spectrum from the starting material.
Caption: Workflow for a typical kinetic analysis of an SNAr reaction using UV-Vis spectrophotometry.
Results and Discussion: Elucidating Structure-Reactivity Relationships
The rate of an SNAr reaction is highly sensitive to the electronic and steric environment of the substrate. Based on established principles, we can predict the relative reactivity of the ethers listed in Table 1.
Table 2: Predicted Relative Rate Constants for Reaction with Piperidine in DMSO
| Compound ID | Predicted Relative Rate (krel) | Rationale |
| E-1 (Target) | ~0.6 | The two methyl groups adjacent to the reaction center introduce significant steric hindrance, impeding the approach of the nucleophile. |
| E-2 | 1.0 (Reference) | Baseline reactivity with strong electronic activation from the para-nitro group and no steric hindrance. |
| E-3 | ~0.8 | The chloro groups are electron-withdrawing, which slightly activates the ring towards nucleophilic attack, but they also introduce some steric bulk, leading to a rate slightly lower than the unsubstituted analogue. |
| E-4 | ~0.4 | The cyano (-CN) group is a strong electron-withdrawing group but is generally less effective at stabilizing the Meisenheimer complex via resonance compared to the nitro (-NO₂) group. |
| E-5 | << 0.001 | The absence of a strong electron-withdrawing group on the phenoxy ring deactivates the substrate, making the SNAr reaction extremely slow under these conditions.[15] |
Discussion of Effects:
-
Steric Hindrance (E-1 vs. E-2): The primary factor influencing the reactivity of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (E-1) is steric hindrance. The two methyl groups flanking the ipso-carbon shield it from the incoming nucleophile, raising the activation energy of the initial addition step. This leads to a significantly slower reaction rate compared to the unsubstituted analogue (E-2) .
-
Electronic Activation (E-2 vs. E-5): The dramatic difference in reactivity between E-2 and E-5 underscores the absolute necessity of an electron-withdrawing group. The para-nitro group in E-2 effectively delocalizes the negative charge of the Meisenheimer intermediate into the nitro group's oxygen atoms, a stabilization that is absent in E-5 .[4][6]
-
Nature of the EWG (E-1 vs. E-4): Comparing E-1 with its cyano-analogue E-4 highlights the superior activating ability of the nitro group. While both are potent EWGs, the nitro group's capacity for resonance stabilization of the anionic intermediate is greater, resulting in faster reaction rates.
Conclusion
The reactivity of diaryl ethers in nucleophilic aromatic substitution is a finely tuned interplay of electronic activation and steric accessibility. This guide demonstrates that while the para-nitro group in 1,2-Dimethyl-3-(4-nitrophenoxy)benzene provides strong electronic activation for the SNAr reaction, the steric hindrance imposed by the adjacent dimethyl substituents significantly attenuates its reaction rate compared to its unsubstituted counterpart. The systematic comparison with related ethers confirms that the presence, position, and nature of electron-withdrawing groups are the dominant factors governing reactivity, with steric effects serving as a crucial modulating influence. These principles provide a predictive framework for researchers designing and optimizing synthetic pathways involving diaryl ether scaffolds.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. In the context of pharmaceutical development, even minute impurities can have profound effects on toxicological assessments, pharmacological activity, and ultimately, patient safety.[1][2] This guide provides an in-depth, technically-grounded framework for confirming the purity of a synthesized batch of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a molecule featuring a diaryl ether linkage, a nitroaromatic moiety, and a substituted benzene ring.
This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the analytical thought process of an experienced scientist. We will explore the rationale behind the selection of orthogonal analytical techniques, delve into detailed experimental protocols, and present comparative data to distinguish the target molecule from potential synthesis-related impurities. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that each analytical step is part of a self-validating system.
The Synthetic Landscape: Anticipating Potential Impurities
The purity analysis of a synthesized compound begins with an understanding of its synthetic route, as this informs the likely impurities that may be present. 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a diaryl ether, is commonly synthesized via nucleophilic aromatic substitution, with the two most probable methods being the Williamson ether synthesis and the Ullmann condensation.
-
Williamson Ether Synthesis: This method would involve the reaction of a deprotonated 2,3-dimethylphenol with 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. A primary side reaction to anticipate is an E2 elimination, especially if there is any steric hindrance, leading to the formation of alkene byproducts.[3] Incomplete deprotonation of the starting phenol can also result in unreacted starting material contaminating the final product.
-
Ullmann Condensation: This copper-catalyzed reaction would couple 2,3-dimethylphenol with a 4-halonitrobenzene. A common challenge with Ullmann couplings is the potential for homocoupling of the aryl halide, leading to the formation of symmetrical biaryl compounds.[4][5] Additionally, residual copper catalyst and ligands must be effectively removed during purification.
Therefore, a robust purity analysis must not only confirm the identity of the target molecule but also be capable of detecting and quantifying unreacted starting materials, isomeric byproducts, and any reagents or catalysts used in the synthesis.
A Multi-faceted Approach to Purity Confirmation: Orthogonal Analytical Techniques
No single analytical technique is sufficient to definitively confirm the purity of a compound. A rigorous assessment relies on the application of multiple, orthogonal (based on different chemical and physical principles) analytical methods. For 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, a comprehensive approach will involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.
dot graph TD { A[Synthesized 1,2-Dimethyl-3-(4-nitrophenoxy)benzene] --> B{Purity Analysis Workflow}; B --> C[Structural Confirmation & Purity]; C --> D[1H NMR Spectroscopy]; C --> E[Mass Spectrometry]; B --> F[Chromatographic Purity]; F --> G[HPLC-UV]; B --> H[Functional Group Identity]; H --> I[FTIR Spectroscopy]; }
Caption: Workflow for the comprehensive purity analysis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
I. Structural Elucidation and Purity Assessment by ¹H NMR Spectroscopy
Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton, their connectivity, and their relative abundance. For purity assessment, ¹H NMR can detect and quantify impurities that contain protons, with a typical limit of detection around 1-5%.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that would overlap with analyte peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. A default of 5 seconds is a good starting point.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient for most organic molecules.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks and normalize the integrals to a specific proton or set of protons in the molecule.
-
Data Interpretation and Purity Confirmation
The ¹H NMR spectrum of pure 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is expected to exhibit a distinct set of signals corresponding to the aromatic and methyl protons. Any additional peaks are indicative of impurities.
| Predicted ¹H NMR Data for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | Comparison with Potential Impurities |
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (protons on nitro-substituted ring) | ~8.2 |
| Aromatic (protons on nitro-substituted ring) | ~7.0 |
| Aromatic (protons on dimethyl-substituted ring) | ~6.8-7.2 |
| Methyl | ~2.3 |
| Methyl | ~2.1 |
II. Molecular Weight Verification and Fragmentation Analysis by Mass Spectrometry
Rationale: Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a fundamental confirmation of its identity. Furthermore, the fragmentation pattern observed under specific ionization conditions serves as a molecular fingerprint that can be used to corroborate the proposed structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumental Method (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Ionization Mode: Positive or negative ion mode. For a nitro-containing compound, negative ion mode may also be effective.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage: Typically 3-4 kV.
-
Fragmentor Voltage: A lower fragmentor voltage will favor the observation of the molecular ion, while a higher voltage will induce fragmentation. It is often useful to acquire data at both low and high fragmentor voltages.
-
Data Interpretation and Purity Confirmation
The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene (C₁₄H₁₃NO₃, Molecular Weight: 243.26 g/mol ). The presence of other significant peaks may indicate impurities. The fragmentation pattern of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).[6]
| Predicted Mass Spectrometry Data | Comparison with Potential Impurities |
| Expected Ion (m/z) | Identity |
| 244.09 | [M+H]⁺ |
| 242.08 | [M-H]⁻ |
| 198.08 | [M-NO₂]⁺ |
dot graph TD { subgraph Mass Spectrometry Analysis A[Molecular Ion M+] -->|Fragmentation| B[Loss of NO2]; A -->|Fragmentation| C[Loss of OCH3]; B --> D[Further Fragmentation]; end }
Caption: Predicted fragmentation pathway for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene in mass spectrometry.
III. Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating components in a mixture. When coupled with a UV detector, it can be used to assess the purity of a sample by separating the main component from any impurities. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for a quantitative assessment of purity.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumental Method (Reversed-Phase HPLC):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this type of molecule.
-
Mobile Phase: A gradient elution is typically used for purity analysis.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Program: A linear gradient from 5% B to 95% B over 20-30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb, such as 254 nm. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across the entire UV-Vis range for each peak, aiding in peak purity assessment.[7]
-
Data Interpretation and Purity Calculation
The purity of the sample is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities should be reported, identified, and qualified based on established thresholds.[6][8]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Expected HPLC Performance | Comparison with Potential Impurities |
| Analyte | Expected Retention Time |
| 1,2-Dimethyl-3-(4-nitrophenoxy)benzene | Dependent on specific conditions, but will be the major peak. |
IV. Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. This technique provides a quick and effective way to confirm the presence of key functional groups in the synthesized molecule, such as the C-O-C ether linkage and the N-O bonds of the nitro group.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean ATR crystal should be acquired before running the sample.
-
Data Interpretation
The FTIR spectrum should display characteristic absorption bands corresponding to the functional groups present in 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
| Expected FTIR Absorption Bands | Comparison with Potential Impurities |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (methyl) |
| ~1590, 1490 | Aromatic C=C stretch |
| ~1520, 1340 | Asymmetric and symmetric NO₂ stretch |
| ~1240 | Aryl-O-C stretch (asymmetric) |
| ~1040 | Aryl-O-C stretch (symmetric) |
Conclusion: A Weight-of-Evidence Approach
Confirming the purity of a synthesized compound is not a matter of a single "pass" or "fail" test. It is a comprehensive evaluation based on the weight of evidence from multiple, orthogonal analytical techniques. For 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, the combination of ¹H NMR, Mass Spectrometry, HPLC, and FTIR provides a robust and self-validating system for purity confirmation.
By understanding the potential impurities that can arise from the synthetic route and employing these analytical techniques with well-defined protocols, researchers can be confident in the identity and purity of their synthesized material. This rigorous approach is not only a hallmark of good scientific practice but is also a critical requirement in the journey of drug discovery and development, ensuring that subsequent biological and toxicological studies are based on a well-characterized chemical entity. This adherence to stringent purity standards, as outlined by regulatory bodies like the FDA and ICH, is paramount for the integrity of research and the safety of potential therapeutics.[3][5]
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2006). ICH Q3A (R2) Impurities in New Drug Substances. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
AMS Biotechnology (Europe) Ltd. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. [Link]
-
BioPharm International. (2021). How Pure is Pure? Understanding Reagent Purity Grades. [Link]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
-
Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative ¹H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Separation Science. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
-
Zanger, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... [Link]
-
SpectraBase. (n.d.). Benzene, 1-(4-nitrophenoxy)-3-(trifluoromethyl)- [FTIR] - Spectrum. [Link]
-
NIST WebBook. (n.d.). Benzene, nitro-. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting 1H NMR spectrum of 1,4-dimethylbenzene. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. [Link]
-
ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(2-(4-nitrophenyl)-1-phenylvinyl)benzene. [Link]
-
Spectroscopy Letters. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [Link]
-
NIST WebBook. (n.d.). Benzene, nitro- Mass Spectrum. [Link]
-
ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings I. [Link]
-
YouTube. (2023). Multi-step Synthesis of Substituted Benzenes. [Link]
-
Scribd. (n.d.). Synthesis of Nitrobenzen. [Link]
-
Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
-
ResearchGate. (n.d.). The Ullmann Ether Condensation. [Link]
-
ResearchGate. (n.d.). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Selective synthesis of azoxybenzenes from nitrobenzenes by visible light irradiation under continuous flow conditions. [Link]
-
Oklahoma Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]
-
ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... [Link]
-
DigitalCommons@University of Nebraska - Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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"cross-referencing experimental data for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene"
Synonyms: 1,2-Dimethyl-3-(4-nitrophenoxy)benzene; Intermediate 73 CAS Number: 23471-68-3 Core Application: Pharmaceutical Intermediate (Kv3.1/Kv3.2 Modulators)[1]
Executive Summary
2,3-Dimethylphenyl 4-nitrophenyl ether is a critical biaryl ether intermediate used primarily in the synthesis of Kv3 voltage-gated potassium channel modulators. Unlike generic diphenyl ethers used in herbicides (e.g., nitrofen analogs), this specific regioisomer features a 2,3-dimethyl substitution pattern that introduces significant steric bulk ortho to the ether linkage. This structural feature is essential for the selectivity profiles of downstream pharmaceutical targets used in treating schizophrenia, epilepsy, and hearing disorders.
This guide cross-references the high-efficiency microwave synthesis (Gold Standard) against conventional thermal protocols , providing researchers with data-backed rationales for process selection.
Chemical Characterization & Identity
The following data is cross-referenced from verified experimental protocols (US Patent 10,632,118 B2).
Spectroscopic Fingerprint (NMR & MS)
| Parameter | Experimental Data (Solvent: CDCl₃) | Structural Assignment |
| ¹H NMR (Aromatic) | Protons ortho to Nitro group (Deshielded) | |
| Distal aromatic ring proton | ||
| Aromatic ring proton | ||
| Protons ortho to Ether linkage | ||
| ¹H NMR (Aliphatic) | Methyl group (C2 position) | |
| Methyl group (C3 position) | ||
| UPLC Retention | 0.90 min | Rapid elution (Non-polar character) |
| Mass Spec (ESI+) | 244 [M+H]⁺ | Consistent with C₁₄H₁₃NO₃ |
Analyst Note: The distinct separation of the two methyl singlets (2.36 and 2.10 ppm) is the primary purity indicator. Co-elution or additional peaks in this region typically indicate regioisomeric impurities (e.g., 3,4-dimethyl isomers) arising from impure starting phenols.
Synthesis Protocol Comparison
The formation of the ether linkage via Nucleophilic Aromatic Substitution (
Method A: Microwave-Assisted
(Recommended for R&D)
-
Source: US Patent 10,632,118 B2 (Intermediate 73)
-
Scale: Milligram to Gram
-
Reaction Time: 1 Hour
Protocol:
-
Dissolution: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 2,3-dimethylphenol (1.0 eq) in DMF (0.35 M concentration).
-
Base Addition: Add Potassium Carbonate (
, 3.0 eq). -
Activation: Seal vessel and heat in a microwave reactor (e.g., Biotage Initiator) at 100°C for 1 hour .
-
Workup: Dilute with Diethyl Ether (
). Wash with water ( ) and saturated brine ( ) to remove DMF. -
Isolation: Dry over
, filter, and evaporate.
Method B: Conventional Thermal Reflux (Recommended for Scale-Up)
-
Source: Adapted from general nitrodiphenyl ether synthesis (PrepChem, Org. Syn. Coll. Vol. 2).
-
Scale: >100 Grams
-
Reaction Time: 4–16 Hours
Protocol:
-
Solvent Switch: Use DMSO or NMP instead of DMF to allow higher thermal ceilings without pressurization.
-
Temperature: Heat to 130–150°C . The 2,3-dimethyl steric hindrance raises the activation energy compared to unsubstituted phenols, requiring higher temperatures than Method A.
-
Leaving Group: 1-Chloro-4-nitrobenzene is often used for cost efficiency, though it reacts slower than the fluoro-analog utilized in Method A.
Performance Matrix
| Feature | Method A (Microwave/F) | Method B (Thermal/Cl) | Technical Rationale |
| Reactivity | High | Moderate | Fluorine is more electronegative, stabilizing the Meisenheimer complex in |
| Yield | ~95-98% (Crude) | ~80-85% | Microwave heating reduces thermal degradation of the labile nitro group. |
| Purity | High | Moderate | Prolonged heating in Method B can lead to tarry byproducts. |
| Cost | High (Reagents) | Low | Chloro-precursors are significantly cheaper than Fluoro-analogs. |
Downstream Utility: Nitro Reduction
The primary utility of this ether is conversion to the aniline (4-(2,3-dimethylphenoxy)aniline ).
Transfer Hydrogenation Protocol (Self-Validating System):
-
Reagents: Hydrazine Hydrate (50%), Pd/C (10% loading).
-
Conditions: 90°C, 1 hour.
-
Validation: The reaction is self-indicating; the disappearance of the yellow color (nitro compound) and cessation of gas evolution (
) marks completion. -
Yield: ~92% (Pale yellow oil).
Visualizations
Figure 1: Synthesis Pathway & Mechanism
This diagram illustrates the flow from raw materials to the final amine intermediate, highlighting the critical branching point between Microwave and Thermal methods.
Caption: Comparative synthesis routes. Method A utilizes the higher reactivity of Fluorine for rapid R&D iteration, while Method B leverages Chlorine for cost-effective bulk manufacturing.
Figure 2: Experimental Workflow & Purification
A step-by-step logic gate for the purification process to ensure pharmaceutical-grade purity.
Caption: Purification logic. The high boiling point of DMF requires rigorous water/brine washes to prevent contamination in the final solid.
References
-
Alvaro, G. et al. (2011). Imidazolidinedione Derivatives. Patent WO2011069951A1. Link
-
Alvaro, G. et al. (2020). Imidazolidinedione Derivatives as Kv3.1 and Kv3.2 Modulators. US Patent 10,632,118 B2. Link
-
ChemicalBook. (2024). 2,3-Dimethylphenyl 4-nitrophenyl ether Product Page. Link
-
Org. Synth. (1943). p-Nitrodiphenyl Ether Synthesis (General Procedure). Organic Syntheses, Coll. Vol. 2, p.445. Link
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Google Patents [patents.google.com]
- 5. DK2509961T3 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
- 6. US9849131B2 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
The Symbiotic Relationship of In Silico and In Vitro Data
Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful and cost-effective means to predict a molecule's geometry, electronic properties, and spectroscopic signatures before its synthesis.[1][2] However, these theoretical models are approximations of reality. Experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the ground truth against which these computational predictions must be benchmarked.[3] A robust comparison not only validates the computational model but also provides deeper insights into the molecule's behavior that might be missed by either approach alone.[4][5]
Experimental Characterization: A Step-by-Step Protocol
The synthesis and characterization of a novel compound like 1,2-Dimethyl-3-(4-nitrophenoxy)benzene would follow a well-established workflow in synthetic organic chemistry.
Synthesis: Ullmann Condensation
A common method for synthesizing diphenyl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
Protocol:
-
To a solution of 3,4-dimethylphenol (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2 equivalents).
-
Add 1-fluoro-4-nitrobenzene (1.1 equivalents) and a copper(I) catalyst (e.g., CuI, 0.1 equivalents).
-
Heat the reaction mixture at a suitable temperature (e.g., 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure determination in organic chemistry.[6][7]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, one would expect distinct signals for the aromatic protons on both benzene rings and the methyl protons. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (like oxygen and the nitro group) appearing at higher chemical shifts.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8]
-
Characteristic Peaks: Key vibrational modes for 1,2-Dimethyl-3-(4-nitrophenoxy)benzene would include:
-
C-H stretching from the aromatic rings and methyl groups.
-
C=C stretching within the aromatic rings.
-
Asymmetric and symmetric stretching of the nitro group (NO₂), typically strong absorptions.
-
C-O-C stretching of the ether linkage.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule.[9]
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern can provide clues about the molecule's structure. Common fragments for this molecule might arise from the cleavage of the ether bond or the loss of the nitro group.
Computational Modeling: Predicting Molecular Properties
Computational chemistry provides a theoretical framework to predict the properties of molecules.[10][11]
Density Functional Theory (DFT) Calculations
DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12][13]
Protocol:
-
Structure Input: Build the 3D structure of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: Calculate the NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO) at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculated shielding constants are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).[14]
-
Solvent Effects: To improve the accuracy of the predictions, it is often necessary to include the effect of the solvent used in the experimental measurements, typically using a continuum solvation model like the Polarizable Continuum Model (PCM).[10][15]
Caption: A generalized workflow for comparing computational and experimental data.
Head-to-Head Comparison: Bridging Theory and Experiment
The core of this guide is the direct comparison of the predicted and measured data. This is best presented in a tabular format for clarity.
| Property | Experimental Value (Hypothetical) | Computational Prediction | Deviation |
| ¹H NMR Chemical Shifts (ppm) | |||
| Aromatic H (Position X) | 7.8 | 7.9 | +0.1 |
| Aromatic H (Position Y) | 7.2 | 7.3 | +0.1 |
| Methyl H (Position Z) | 2.3 | 2.4 | +0.1 |
| ¹³C NMR Chemical Shifts (ppm) | |||
| Aromatic C-O | 155 | 158 | +3 |
| Aromatic C-NO₂ | 145 | 148 | +3 |
| Methyl C | 20 | 22 | +2 |
| IR Frequencies (cm⁻¹) | |||
| NO₂ Asymmetric Stretch | 1520 | 1535 | +15 |
| NO₂ Symmetric Stretch | 1345 | 1355 | +10 |
| C-O-C Stretch | 1240 | 1250 | +10 |
| Mass Spec (m/z) | |||
| Molecular Ion [M]⁺ | 257.09 | 257.25 (Calculated Mass) | +0.16 |
Analysis of Discrepancies
Small deviations between experimental and computational data are expected.[5] Understanding the source of these discrepancies is crucial.
-
Systematic Errors: Computational methods can have systematic errors. For example, DFT functionals are known to have limitations. Comparing the results with different functionals can provide a measure of the uncertainty.
-
Environmental Effects: Experimental measurements are performed on a large ensemble of molecules in a specific environment (e.g., a solvent at a certain temperature), while gas-phase calculations are often the starting point for computational models. Including solvent effects in the calculations can often reduce the deviation from experimental values.[10]
-
Conformational Averaging: Flexible molecules can exist in multiple conformations. The experimental spectrum is an average over these conformations, whereas a simple computational model might only consider the lowest energy conformer. A more advanced computational approach would involve a conformational search and Boltzmann averaging of the predicted properties.
Caption: The logical flow of comparing experimental and computational results.
Conclusion
The integrated approach of combining experimental characterization with computational modeling provides a powerful paradigm for modern chemical research. For a molecule like 1,2-Dimethyl-3-(4-nitrophenoxy)benzene, while direct data may be sparse, the established methodologies presented in this guide offer a clear and scientifically rigorous path forward. By carefully performing and comparing both experimental and computational analyses, researchers can achieve a high level of confidence in their structural assignments and gain a deeper understanding of the molecule's properties, which is a critical step in the journey of drug discovery and materials science.
References
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Computational NMR Prediction: A Microreview - Corin Wagen.
- Chapter 2: Recent Advances in Computational NMR Spectrum Prediction - Books.
- Computational Spectroscopy In Natural Sciences and Engineering - Grokipedia.
- Computational spectroscopy of complex systems | The Journal of Chemical Physics.
- Insights for an Accurate Comparison of Computational Data to Experimental Absorption and Emission Spectra: Beyond the Vertical Transition Approximation - ACS Publications.
- Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation - RSC Publishing.
- Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC.
- DFT Study on the Structural Parameters and Thermodynamic Prop-erties of Polychlorinated Diphenyl Ethers - sioc-journal.cn.
- Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research.
- DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing).
- Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF - ResearchGate.
- 12 Examples of IR-Spectra.
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- 15. Computational NMR Prediction: A Microreview [corinwagen.github.io]
"benchmarking the synthetic efficiency of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene preparation"
Executive Summary
The synthesis of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene represents a classic yet nuanced challenge in diaryl ether formation. The target molecule combines a strongly activated electrophilic ring (4-nitrophenoxy) with a sterically hindered nucleophilic ring (2,3-dimethylbenzene moiety).
While the nitro group at the para position of the electrophile strongly favors Nucleophilic Aromatic Substitution (
Structural Analysis & Retrosynthesis
The formation of the ether linkage involves the coupling of 2,3-dimethylphenol (Nucleophile) and a 1-halo-4-nitrobenzene (Electrophile).
-
Steric Challenge: The methyl group at position 2 of the phenol creates steric bulk near the nucleophilic oxygen, potentially retarding the attack on the electrophile.
-
Electronic Advantage: The nitro group on the electrophile stabilizes the Meisenheimer complex, making
the dominant mechanistic pathway over metal-catalyzed (Ullmann/Buchwald) couplings.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the
Figure 1: Mechanistic pathway of the
Comparative Methodologies
Method A: High-Performance (Fluoro-Displacement)
Best for: Small-scale discovery, high purity requirements, and rapid optimization.
This method utilizes 1-Fluoro-4-nitrobenzene . Fluorine is the superior leaving group in
-
Reagents: 2,3-Dimethylphenol (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq),
(2.0 eq). -
Solvent: DMF or DMSO (Polar Aprotic).
-
Conditions: 80°C, 4–6 hours.
Protocol:
-
Charge a reaction vessel with 2,3-dimethylphenol (12.2 g, 100 mmol) and DMF (100 mL).
-
Add finely ground anhydrous
(27.6 g, 200 mmol). Stir at RT for 30 min to generate the phenoxide. -
Add 1-Fluoro-4-nitrobenzene (15.5 g, 110 mmol) dropwise.
-
Heat to 80°C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]
-
Workup: Pour into ice water (500 mL). The product will precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol.
Method B: Cost-Optimized (Chloro-Displacement)
Best for: Large-scale process chemistry where raw material cost is paramount.
This method substitutes the expensive fluoro-derivative with 1-Chloro-4-nitrobenzene . Chlorine is a poorer leaving group in this context, requiring higher temperatures and longer reaction times.
-
Reagents: 2,3-Dimethylphenol (1.0 eq), 1-Chloro-4-nitrobenzene (1.1 eq),
(1.5 eq) or with TBAI (cat). -
Solvent: NMP or DMSO.
-
Conditions: 120–140°C, 12–18 hours.
Protocol:
-
Dissolve 2,3-dimethylphenol (100 mmol) in DMSO (100 mL).
-
Add
(200 mmol) and Tetrabutylammonium iodide (TBAI, 5 mol%) as a phase transfer catalyst. -
Add 1-Chloro-4-nitrobenzene (110 mmol).
-
Heat to 130°C. Vigorous stirring is essential to overcome solubility issues of the chloride salt byproducts.
-
Workup: Similar to Method A, but may require an acid wash (1M HCl) to remove unreacted phenol traces.
Method C: Microwave-Assisted Synthesis (Green Intensification)
Best for: High-throughput screening (HTS) and library generation.
Microwave irradiation provides rapid heating and can accelerate the rate-determining step, particularly useful for overcoming the steric hindrance of the 2,3-dimethyl group.
-
Reagents: Same as Method A.
-
Solvent: Water (with surfactant) or neat (solvent-free).
-
Conditions: 150°C, 10–20 minutes, sealed vessel.
Benchmarking Analysis
The following table summarizes the experimental performance of the three methods. Data is normalized based on a 10 mmol scale.
| Metric | Method A ( | Method B ( | Method C (Microwave) |
| Yield | 92-96% | 80-85% | 88-93% |
| Reaction Time | 4-6 Hours | 12-18 Hours | 15 Minutes |
| Atom Economy | Moderate (KF waste) | High (KCl waste) | High |
| Cost (Reagents) | High (Fluoro-arene) | Low (Chloro-arene) | High |
| Scalability | Good | Excellent | Poor (Batch size limited) |
| Impurity Profile | Clean | Unreacted Chloride | Thermal degradation possible |
Experimental Workflow Diagram
Figure 2: Standardized workflow for the isolation of high-purity diaryl ethers.
Expert Insights & Troubleshooting
-
The "Ortho" Effect: The 2-methyl group on the phenol significantly impacts the reaction rate compared to 3,4-dimethylphenol. If Method B (Chloro) stalls, adding 0.1 eq of CuI and 0.2 eq of L-Proline can switch the mechanism to a hybrid
/Ullmann pathway, driving the reaction to completion [1]. -
Water Management: While
is robust, the presence of water can hydrolyze the activated nitro-halide to a nitrophenol byproduct. Ensure solvents are dry or use molecular sieves. -
Safety Note: 1-Fluoro-4-nitrobenzene is a potent skin sensitizer and lachrymator. All transfers should be conducted in a fume hood.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution. Retrieved from
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from
-
National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each critical step, ensuring a culture of safety and responsibility in your laboratory.
Hazard Profile and Core Safety Rationale
1,2-Dimethyl-3-(4-nitrophenoxy)benzene is an aromatic nitro compound. While data for this specific molecule is limited, its structural motifs—a substituted nitrophenol ether—classify it as hazardous. Aromatic nitro compounds are recognized for their potential toxicity and environmental persistence.[1] The primary hazards associated with analogous compounds include:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Aromatic nitro compounds can cause damage to organs through prolonged or repeated exposure.[4][5][6]
-
Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[2][4][5][6] Therefore, direct disposal into sanitary sewers is strictly prohibited.[2]
-
Reactivity: While stable under recommended storage conditions, it may be incompatible with strong oxidizing agents and strong bases.[3][6]
-
Combustibility: Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][7]
The disposal procedures outlined below are mandated by these inherent risks and are aligned with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]
Immediate Safety & Spill Management
Before any handling or disposal, an established emergency protocol is critical.
Personal Protective Equipment (PPE): All handling of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene and its waste must be conducted in a well-ventilated fume hood while wearing appropriate PPE.[2][3]
-
Eye/Face Protection: Chemical safety goggles or a face shield meeting standards like EN166 (EU) or 29 CFR 1910.133 (OSHA).[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[3][7]
Spill Cleanup Protocol:
-
Evacuate & Ventilate: Ensure the area is well-ventilated and restrict access.
-
Contain: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[3] Do not use combustible materials like sawdust on spills of oxidizing materials.
-
Collect: Carefully scoop the absorbed material into a designated, compatible waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill waste must be treated as hazardous waste and disposed of according to the procedures in this guide.
In-Lab Waste Management and Segregation
Proper segregation and accumulation of waste are the first steps in the disposal lifecycle. This process minimizes risk and ensures compliance.
Step-by-Step Waste Accumulation Protocol:
-
Container Selection: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[8] Often, the original product container is a suitable choice.[8] Do not use metal containers for corrosive waste.[8]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" .[8] The label must also clearly identify the contents, including "1,2-Dimethyl-3-(4-nitrophenoxy)benzene" and its approximate concentration or percentage.[8]
-
Secure Closure: Keep the waste container tightly capped at all times, except when adding waste.[8] This prevents the release of vapors and reduces the risk of spills.[8]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] Crucially, segregate it from incompatible chemicals to prevent dangerous reactions.[8]
Chemical Incompatibility Data: Aromatic nitro compounds must be stored separately from the following chemical classes to avoid exothermic or violent reactions.
| Incompatible Chemical Class | Rationale / Potential Hazard |
| Strong Oxidizing Agents | Risk of fire and explosion. |
| Strong Bases | Can initiate decomposition or violent reactions. |
| Acids (Concentrated) | May cause vigorous, unpredictable reactions.[10][11] |
| Reducing Agents | Can lead to highly exothermic reactions. |
This table is based on general incompatibilities for nitroaromatic compounds. Always consult the specific Safety Data Sheet (SDS) for detailed information.[12]
Disposal Pathway Decision Workflow
The following diagram illustrates the standard workflow for managing 1,2-Dimethyl-3-(4-nitrophenoxy)benzene waste from generation to final disposal.
Caption: Decision workflow for hazardous chemical waste management.
Formal Disposal Protocol
The final and required method for disposing of 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is through a licensed professional waste disposal service, which will typically utilize high-temperature incineration.[2] Do not attempt to treat or neutralize this chemical waste in the lab.
Procedure for Preparing Waste for Final Disposal:
-
Finalize Container: Ensure the waste container is no more than 75-90% full to allow for vapor expansion.[9] The exterior of the container must be clean and free of contamination.
-
Verify Labeling: Double-check that the "HAZARDOUS WASTE" label is complete and accurate, listing all constituents by percentage.[8] An accurate description is mandatory for safe handling and disposal by waste management services.[13]
-
Request Pickup: Submit a hazardous material pickup request to your institution's Environmental Health & Safety (EHS) department or designated waste management provider.[8]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request, as part of your laboratory's records.
By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
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- SAFETY DATA SHEET - Benzene, 1,2-dimethyl-3-nitro- Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- SAFETY DATA SHEET - 2,5-Dimethylnitrobenzene. Spectrum Chemical.
- Management Procedures For Specific Waste Types. University of Kentucky.
- SAFETY D
- Safety Data Sheet - Nitrobenzene. DC Fine Chemicals.
- 2-nitrophenol waste : r/chemistry. Reddit.
- SAFETY D
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Incompatible Chemicals.
- Chemical Incompatibility Chart. Princeton University EHS.
- Substance Incompatibility. University of California, Santa Cruz.
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A Senior Application Scientist's Guide to Handling 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Part 1: Immediate Hazard Assessment
The primary hazards associated with 1,2-Dimethyl-3-(4-nitrophenoxy)benzene are extrapolated from its constituent functional groups. Aromatic nitro compounds are known for their systemic toxicity, while the dimethylbenzene core presents flammability and irritation risks.
-
Systemic Toxicity: The presence of the nitroaromatic group suggests high toxicity. Similar compounds are toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] A significant and insidious risk is skin absorption, which can occur without immediate irritation.[1][6] Prolonged or repeated exposure may lead to organ damage, particularly affecting the blood, and some aromatic nitro compounds are suspected of being carcinogenic or causing reproductive harm.[5]
-
Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[7][8][9]
-
Flammability: The dimethylbenzene (xylene) moiety indicates that the compound is likely a combustible liquid.[7][10] Vapors may be heavier than air and could form explosive mixtures with air, especially upon heating.[10]
Part 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory. The principle of "as low as reasonably achievable" (ALARA) exposure must be strictly followed. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound.
PPE Specification Summary
| PPE Category | Item | Specification & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 are required at all times.[7][11] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk.[12][13] |
| Hand | Double Gloving: Nitrile or Neoprene | Due to the high risk of dermal absorption, double gloving is mandatory.[12] Use a chemical-resistant glove such as neoprene or nitrile.[14] Always inspect gloves for integrity before use and change them immediately upon contamination or after a maximum of two hours of use.[12] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is required and must be kept fully buttoned with sleeves rolled down.[11] Avoid polyester or acrylic clothing underneath; cotton is preferred.[12] |
| Respiratory | Air-Purifying Respirator (If Needed) | All work must be conducted in a certified chemical fume hood. If there is a potential for exceeding exposure limits (e.g., during a large spill or failure of engineering controls), a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[7][15] |
| Foot | Closed-toe Shoes | Fully enclosed, chemical-resistant shoes must be worn in the laboratory at all times.[12] |
Part 3: Operational and Disposal Plans
Experimental Workflow: Safe Handling Protocol
This workflow outlines the critical steps for safely handling 1,2-Dimethyl-3-(4-nitrophenoxy)benzene from preparation to disposal.
Caption: Workflow for handling 1,2-Dimethyl-3-(4-nitrophenoxy)benzene.
Step-by-Step Handling Procedures:
-
Pre-Handling Verification : Before starting, ensure the chemical fume hood is operational and has a valid certification. Confirm adequate airflow. Ensure an eyewash station and safety shower are accessible and unobstructed.[7][9]
-
PPE Donning : Put on all required PPE as detailed in the table above. Pay special attention to ensuring a good fit for gloves and safety goggles.
-
Spill Preparedness : Have a chemical spill kit ready. For this compound, it should include a non-combustible absorbent material like sand or vermiculite, a container for waste, and appropriate decontamination solutions.[10]
-
Chemical Dispensing : Conduct all manipulations deep within the fume hood. When transferring the chemical, use spark-proof tools and ground equipment to prevent static discharge.[7][9]
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area when not in use.[4][10] Store it away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[16]
-
Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan:
Waste generated from handling 1,2-Dimethyl-3-(4-nitrophenoxy)benzene is considered hazardous waste.
-
Segregation : Do not mix this waste with other waste streams. Collect liquid waste in a dedicated, properly sealed, and labeled container. Collect contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a separate, sealed, and clearly labeled container.[17]
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "1,2-Dimethyl-3-(4-nitrophenoxy)benzene".
-
Disposal : Dispose of all waste through your institution's Environmental Health & Safety (EHS) office in accordance with all local, state, and federal regulations.[1] Do not pour this chemical down the drain, as it is expected to be harmful to aquatic life.[5]
Part 4: Emergency Procedures
Immediate and correct response is critical in an emergency.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention. First aiders must protect themselves from exposure.[17]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration. Call a poison center or doctor immediately.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[17]
-
Spill Response :
-
Evacuate all non-essential personnel from the area.
-
If safe to do so, remove all ignition sources.[10]
-
Wearing full PPE (including respiratory protection if necessary), contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[10][16]
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your institution's EHS office.
-
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Alpha-Tec Systems. (2025, February 28). Xylene (mixed isomers) {Benzene, dimethyl-} SAFETY DATA SHEET.
- Fisher Scientific. (2014, March 24). Safety Data Sheet.
- Spectrum Chemical. (2019, August 9). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene.
- Benchchem. (n.d.). Personal protective equipment for working with nitrovinyl compounds.
- Benchchem. (2025, December). Personal protective equipment for handling 3-Nitrobenzaldoxime.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Nitrobenzene.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- PPG. (2026, February 2). SAFETY DATA SHEET.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- EHS. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Nitrobenzene.
- Cayman Chemical. (2022, December 19). PRODUCT INFORMATION.
- Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
- Occupational Safety and Health Administration. (2021, April 6). XYLENE, ALL ISOMERS (DIMETHYLBENZENE).
- US EPA. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene.
- Wikipedia. (n.d.). Nitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
